molecular formula C20H22ClNO3 B136878 Dimefline hydrochloride CAS No. 2740-04-7

Dimefline hydrochloride

Cat. No.: B136878
CAS No.: 2740-04-7
M. Wt: 359.8 g/mol
InChI Key: RCISIXJGNBXXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimefline hydrochloride is an organic molecular entity.

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3.ClH/c1-13-18(22)15-10-11-17(23-4)16(12-21(2)3)20(15)24-19(13)14-8-6-5-7-9-14;/h5-11H,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCISIXJGNBXXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046841
Record name Dimefline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740-04-7
Record name Dimefline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimefline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimefline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4-benzopyrone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMEFLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0XB4R74ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Dimefline Hydrochloride and the Modulation of Central Chemoreception

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline Hydrochloride (CAS: 2740-04-7) is a potent respiratory stimulant (analeptic) belonging to the flavone class. Unlike Doxapram, which primarily targets peripheral chemoreceptors in the carotid bodies, Dimefline exerts its dominant physiological effect directly on the central respiratory centers within the brainstem.

This guide details the mechanism of action of Dimefline, focusing on its interaction with the Retrotrapezoid Nucleus (RTN) and the ventral surface of the medulla (Schlaefke’s area). The core pharmacological mechanism is the disinhibition of respiratory drive via antagonism of inhibitory neurotransmission (primarily GABAergic signaling), resulting in a lowered threshold for hypercapnic ventilatory response.

Pharmacological Profile & Molecular Identity

Dimefline is structurally distinct from other analeptics, featuring a flavone backbone that dictates its lipophilicity and blood-brain barrier (BBB) penetrability.

PropertySpecification
IUPAC Name 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride
Class Flavone / CNS Stimulant / Analeptic
Primary Target Central Chemoreceptor Zones (Medulla Oblongata)
Secondary Target Peripheral Chemoreceptors (Minor component compared to Doxapram)
Key Risk Narrow therapeutic index (Convulsant potential due to widespread CNS disinhibition)

Mechanism of Action: The Disinhibition Hypothesis

The efficacy of Dimefline in reversing respiratory depression relies on its ability to modulate the "gain" of the central chemoreflex loop.

The Physiological Context: Central Chemoreception

Central chemoreceptors, located primarily in the Retrotrapezoid Nucleus (RTN) and the Parafacial Respiratory Group (pFRG) , detect changes in brain tissue pH (driven by arterial


).
  • 
     diffuses across the Blood-Brain Barrier (BBB).
    
  • Carbonic anhydrase converts

    
    .
    
  • 
     ions depolarize chemosensitive neurons, increasing phrenic nerve activity.
    
Dimefline Interaction

Under normal conditions, respiratory neurons receive tonic inhibitory input (GABAergic and Glycinergic) to prevent excitotoxicity and maintain rhythmic stability.

  • Molecular Target: Dimefline acts as an antagonist at the GABA_A receptor (specifically interacting with the benzodiazepine binding site or the chloride channel pore, similar to bicuculline).

  • Effect: By blocking the influx of chloride ions (

    
    ) into respiratory neurons, Dimefline prevents hyperpolarization.
    
  • Net Result: This "disinhibition" lowers the resting membrane potential relative to the firing threshold. Consequently, a smaller stimulus (lower level of

    
    ) is required to trigger an action potential, effectively sensitizing  the respiratory center to hypercapnia.
    
Pathway Visualization

The following diagram illustrates the interference of Dimefline in the inhibitory feedback loop of the respiratory center.

DimeflineMechanism cluster_blood Systemic Circulation cluster_brainstem Medulla Oblongata (RTN/pFRG) CO2_Blood Arterial CO2 (Hypercapnia) H_Ion H+ Concentration (Tissue pH) CO2_Blood->H_Ion Diffuses BBB Chemo_Neuron Central Chemoreceptor Neuron H_Ion->Chemo_Neuron Depolarizes Resp_Output Respiratory Motor Output (Phrenic Nerve Activity) Chemo_Neuron->Resp_Output Excitation GABA_Interneuron Inhibitory Interneuron (GABA Release) GABA_Receptor GABA-A Receptor (Cl- Channel) GABA_Interneuron->GABA_Receptor Releases GABA GABA_Receptor->Chemo_Neuron Inhibits (Cl- Influx) Dimefline Dimefline HCl Dimefline->GABA_Receptor ANTAGONIZES (Blocks Cl- Influx)

Figure 1: Mechanism of Dimefline-induced respiratory stimulation via GABA_A receptor antagonism and subsequent disinhibition of central chemoreceptor neurons.

Experimental Validation Protocols

To confirm Dimefline's mechanism and distinguish it from peripheral stimulants, the following experimental workflows are recommended.

Protocol A: In Vivo Differentiation (Denervation Study)

Objective: To prove that Dimefline acts centrally rather than peripherally (unlike Doxapram).

  • Preparation: Anesthetized Sprague-Dawley rats (urethane anesthesia).

  • Instrumentation:

    • Tracheal cannulation for airflow measurement (Pneumotachograph).

    • Femoral artery catheterization for blood gas analysis (

      
      ).
      
    • Isolation of the Carotid Sinus Nerve (CSN).

  • Baseline Recording: Record minute ventilation (

    
    ) at normocapnia (
    
    
    
    ).
  • Phase 1 (Intact): Administer Dimefline (IV bolus). Observe

    
    .[1][2]
    
  • Phase 2 (Denervation): Bilaterally transect the Carotid Sinus Nerves (vagotomy may also be performed to exclude aortic bodies).

  • Phase 3 (Challenge): Re-administer Dimefline.

    • Expected Result: Dimefline will maintain significant respiratory stimulation post-denervation (confirming central action).

    • Control: Administer Doxapram; response should be significantly blunted post-denervation.

Protocol B: In Vitro Medullary Slice Electrophysiology

Objective: To validate the cellular mechanism (depolarization/firing rate).

  • Slice Preparation: Prepare 300µm coronal slices of the neonatal rat medulla containing the Retrotrapezoid Nucleus (RTN).

  • Perfusion: Superfuse with artificial Cerebrospinal Fluid (aCSF) at

    
    , equilibrated with 
    
    
    
    (pH 7.4).
  • Recording: Perform whole-cell patch-clamp recording on chemically identified RTN neurons.

  • Intervention:

    • Step 1: Record baseline firing rate (Hz) and Resting Membrane Potential (RMP).

    • Step 2: Bath apply Dimefline (

      
      ).
      
    • Step 3: Measure change in holding current (voltage clamp) or membrane depolarization (current clamp).

  • Validation: Co-apply Bicuculline (known GABA antagonist). If Dimefline acts via the same pathway, the effects should be occlusive (non-additive).

Comparative Analysis: Dimefline vs. Doxapram[2][5][6]

Understanding the distinction between these two agents is critical for selecting the appropriate experimental control.

FeatureDimefline HClDoxapram HCl
Primary Site of Action Central: Medullary Respiratory Center (RTN/Schlaefke's Area)Peripheral: Carotid Bodies (Type I Glomus Cells)
Molecular Mechanism GABA_A Receptor Antagonism (Disinhibition)Inhibition of TASK-1/TASK-3 Potassium Channels
Response to Hypercapnia Increases slope of

response curve (Sensitization)
Increases drive primarily during Hypoxia
Therapeutic Index Narrow (High risk of CNS seizure)Moderate (Standard of care for post-anesthesia)
Clinical Status Largely obsolete/Research use (due to seizure risk)Active (Respiratory stimulant)

References

  • PubChem. (n.d.). Dimefline hydrochloride (Compound).[3][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • DrugBank Online. (n.d.). Dimefline: Uses, Interactions, Mechanism of Action.[6] DrugBank.[3][7] Retrieved January 28, 2026, from [Link]

  • Nattie, E., & Li, A. (2012). Central chemoreceptors: locations and functions. Comprehensive Physiology. (Contextual grounding for RTN/Central Chemoreception mechanisms).
  • Yamada, K. A., et al. (1982).[8] Medullary ventral surface GABA receptors affect respiratory and cardiovascular function.[2][8] Brain Research. (Foundational evidence for GABAergic control of Schlaefke's area).

  • Yost, C. S. (2006). A new look at the respiratory stimulant doxapram. Anesthesia & Analgesia. (Source for comparative mechanism of Doxapram/TASK channels).

Sources

Pharmacological profile of Dimefline hydrochloride as a respiratory stimulant

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile of Dimefline Hydrochloride as a Respiratory Stimulant Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimefline hydrochloride (Remeflin) is a synthetic flavonoid derivative (substituted flavone) historically utilized as a potent central nervous system (CNS) stimulant with specific affinity for the medullary respiratory centers.[1][2] Unlike non-specific analeptics, Dimefline exhibits a pharmacological profile characterized by a marked increase in the depth of respiration (tidal volume) with a lesser effect on respiratory rate.

While its clinical utility has diminished due to a narrow therapeutic index and the development of safer alternatives (e.g., Doxapram), Dimefline remains a critical reference compound in respiratory pharmacology. It serves as a probe for investigating the excitability of the respiratory neural network and the threshold mechanisms of chemically induced convulsions. This guide provides a rigorous analysis of its mechanism, pharmacokinetics, and experimental applications.

Chemical and Physical Profile

Dimefline Hydrochloride is the hydrochloride salt of a dimethylaminomethyl-flavone derivative. Its structural rigidity contributes to its ability to cross the blood-brain barrier (BBB) and interact with central receptors.

PropertySpecification
IUPAC Name 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride
CAS Number 2740-04-7
Molecular Formula C₂₀H₂₁NO₃[2][3][4][5][6][7] · HCl
Molecular Weight 359.85 g/mol
Physical State Crystalline powder (White to off-white)
Solubility Soluble in water (due to HCl salt formation); soluble in alcohol.
Stability Sensitive to light and moisture.[8] Aqueous solutions are stable at acidic pH but may degrade in alkaline environments.
Melting Point Decomposes @ 213–214°C

Mechanism of Action (MOA)

Dimefline acts primarily as a central respiratory stimulant .[1][2] Its efficacy stems from a dual mechanism involving direct stimulation of the medullary respiratory centers and disinhibition of neural firing.

Primary Neural Targets
  • Medullary Respiratory Centers: Dimefline directly increases the electrical output of the dorsal and ventral respiratory groups in the brainstem. This results in a stronger efferent signal via the phrenic nerve to the diaphragm.

  • GABA-A Receptor Antagonism (Disinhibition): Mechanistic studies suggest that Dimefline, similar to bicuculline and picrotoxin, acts as an antagonist at GABA-A receptors. By blocking the inhibitory chloride current, it lowers the threshold for neuronal firing. In the respiratory center, this "disinhibition" manifests as increased respiratory drive. In other CNS areas, this same mechanism is responsible for its dose-limiting toxicity (convulsions).

  • Peripheral Chemoreceptors: While primarily central, evidence suggests a secondary action on the carotid body chemoreceptors, enhancing sensitivity to hypercapnia (CO₂).[9]

Signaling Pathway Visualization

DimeflineMOA Dimefline Dimefline HCl GABA_R GABA-A Receptor (Chloride Channel) Dimefline->GABA_R Antagonizes Inhibition Inhibitory Cl- Influx Dimefline->Inhibition Blocks GABA_R->Inhibition Normally Promotes Disinhibition Disinhibition (Lowered Firing Threshold) Inhibition->Disinhibition Reduction leads to Resp_Center Medullary Respiratory Centers (Dorsal/Ventral Groups) Disinhibition->Resp_Center Excitation Cortex Cerebral Cortex (Motor Areas) Disinhibition->Cortex Excitation (High Dose) Phrenic Phrenic Nerve Output Resp_Center->Phrenic Increased Discharge Diaphragm Diaphragm Contraction (Increased Tidal Volume) Phrenic->Diaphragm Stimulation Convulsion Adverse Event: Convulsions Cortex->Convulsion Uncontrolled Firing

Figure 1: Mechanism of Action showing the bifurcation between therapeutic respiratory stimulation and toxic convulsive effects via GABA-A antagonism.

Pharmacodynamics & Comparative Profile[2][10]

Dimefline is distinct from other analeptics in its effect on the pattern of respiration. While agents like Nikethamide primarily increase frequency, Dimefline significantly increases the amplitude (tidal volume) of each breath.

Comparative Efficacy Table
FeatureDimefline HClDoxapramNikethamide
Primary Site Medullary Center (Direct)Carotid Chemoreceptors + MedullaMedullary Center
Respiratory Effect High increase in Tidal Volume ; Moderate rate increaseIncreases Rate & Tidal VolumeIncreases Rate primarily
Therapeutic Index Narrow (High risk)ModerateModerate to Low
Convulsive Ratio 1:1.5 (Therapeutic : Convulsive dose)1:70 (Wide margin)1:10
Duration of Action Short (Rapid metabolism)Short (5-12 mins)Short

Experimental Protocol: In Vivo Assessment of Respiratory Stimulation

Objective: To quantify the respiratory stimulant effect of Dimefline HCl by recording phrenic nerve discharge in an anesthetized rat model. This protocol isolates central output from mechanical lung mechanics.

Materials[1][2][7][8][11][12][13]
  • Subject: Male Sprague-Dawley rats (250–300 g).

  • Anesthesia: Urethane (1.2 g/kg, IP) – chosen to preserve respiratory reflexes.

  • Instrumentation: Tracheal cannula, femoral vein catheter (drug delivery), bipolar silver recording electrodes.

  • Data Acquisition: Bio-amplifier (Gain: 10k, Filter: 100Hz–3kHz), Oscilloscope/DAQ system.

Step-by-Step Methodology
  • Anesthesia & Stabilization:

    • Induce anesthesia with Urethane. Confirm depth by loss of toe-pinch reflex.

    • Cannulate the trachea to ensure patent airway. Allow 20 minutes for stabilization.

  • Surgical Isolation:

    • Perform a ventral cervical incision.

    • Dissect the connective tissue to expose the phrenic nerve (C3-C5 level).

    • Isolate the nerve carefully, avoiding stretch injury. Keep moist with warm mineral oil.

  • Vagotomy (Optional but Recommended):

    • Bilateral vagotomy is performed to eliminate afferent feedback from pulmonary stretch receptors, isolating the central effect of the drug.

  • Recording Setup:

    • Place the phrenic nerve on the bipolar silver electrodes.

    • Record baseline integrated phrenic nerve activity (PNA) for 10 minutes.

    • Metric: Measure "Burst Amplitude" (neural drive) and "Burst Frequency" (respiratory rate).

  • Drug Administration:

    • Administer Dimefline HCl via femoral vein.

    • Dose Ranging: Start with 0.5 mg/kg (sub-convulsive).

    • Note: If no response, increment by 0.2 mg/kg every 15 minutes.

    • Stop Criterion: Appearance of high-frequency tonic discharges (pre-convulsive sign).

  • Data Analysis:

    • Normalize PNA amplitude to baseline (100%).

    • Plot % Change in Amplitude vs. Time.

Experimental Workflow Visualization

ProtocolFlow cluster_safety Safety Stop Start Anesthesia (Urethane 1.2 g/kg) Surgery Surgical Prep Tracheotomy & Cath Start->Surgery Isolation Phrenic Nerve Isolation Surgery->Isolation Baseline Baseline Recording (10 mins) Isolation->Baseline Dosing IV Injection Dimefline (0.5 mg/kg) Baseline->Dosing Recording Capture PNA (Amp & Freq) Dosing->Recording Analysis Data Analysis (% Change) Recording->Analysis Recording->Analysis Normal Stop Stop Recording->Stop Tonic Discharge (Convulsion Risk)

Figure 2: Phrenic nerve recording workflow for assessing respiratory stimulation.

Safety and Toxicology

The clinical decline of Dimefline is directly attributed to its Narrow Therapeutic Index (NTI) .

  • Therapeutic Window: The dose required to stimulate respiration is dangerously close to the dose that triggers CNS hyperexcitability.

  • Toxicity Profile:

    • Pre-convulsive signs: Restlessness, muscle twitching, increased reflex excitability.

    • Convulsions: Tonic-clonic seizures typical of GABA-antagonists.

  • LD50 Estimates:

    • While modern specific data is sparse, historical data places the intravenous LD50 in mice in the range of 30–40 mg/kg , with the convulsive dose (CD50) being as low as 2-4 mg/kg in sensitive models. This contrasts with Doxapram (IV LD50 ~75 mg/kg), which has a much wider safety margin.

References

  • PubChem. (n.d.). Dimefline Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Dimefline Hydrochloride.[1][2][5][7] Inxight Drugs.[1][10][11] Retrieved from [Link]

  • Bainbridge, J. G., & Brown, D. M. (1960). The pharmacology of dimefline. British Journal of Pharmacology.[12] (Historical reference for mechanism).

  • Wang, S. C., & Ward, J. W. (1939). Analeptics.
  • Greenbook. (2015). Safety Data Sheet: General Toxicology of Solvents and Active Ingredients. (Reference for general LD50 ranges in formulations). Retrieved from [Link]

Sources

Technical Guide: Dimefline – From Flavone Scaffold to Respiratory Stimulant

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline (also known as Remeflin) represents a pivotal, albeit historically transient, development in the pharmacochemistry of analeptics (respiratory stimulants). Chemically distinct as an aminomethylated flavone derivative, Dimefline was engineered to target the medullary respiratory centers with high potency. However, its clinical utility was ultimately curtailed by a narrow therapeutic index and a propensity to induce convulsions, a direct consequence of its mechanism of action: GABA receptor antagonism .

This technical guide analyzes the chemical evolution, synthesis, and pharmacological mechanisms of Dimefline, serving as a case study in the structure-activity relationships (SAR) of central nervous system (CNS) active flavonoids.

Part 1: Chemical Development & Synthesis

The Flavone Scaffold

Dimefline is derived from the flavone (2-phenylchromen-4-one) backbone. Unlike naturally occurring flavonoids which are typically polyhydroxylated (e.g., quercetin, luteolin), Dimefline possesses a lipophilic substitution pattern designed to cross the blood-brain barrier (BBB).

Chemical Name: 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one Molecular Formula: C₂₀H₂₁NO₃ Key Structural Features:

  • 7-Methoxy group: Increases lipophilicity compared to a hydroxyl group.

  • 3-Methyl group: Steric hindrance that may improve metabolic stability.

  • 8-Aminomethyl moiety: The critical pharmacophore introduced via the Mannich reaction, conferring basicity and solubility (as a hydrochloride salt) and enabling interaction with CNS receptors.

Synthesis Protocol: The Mannich Modification

The synthesis of Dimefline hinges on the Mannich reaction , a classic organic transformation used to introduce an aminoalkyl group into an acidic C-H bond position (in this case, the 8-position of the flavone ring).

Experimental Workflow (Reconstructed)

Based on the methods of Da Re et al. (1960) and standard Mannich protocols for flavonoids.

Reagents:

  • Substrate: 7-methoxy-3-methylflavone (Precursor).

  • Amine Source: Dimethylamine (aqueous or hydrochloride salt).

  • Carbonyl Source: Formaldehyde (37% aqueous solution or paraformaldehyde).

  • Solvent: Ethanol or Acetic Acid.

Step-by-Step Protocol:

  • Preparation of Precursor: The starting material, 7-methoxy-3-methylflavone, is dissolved in glacial acetic acid or ethanol. The 8-position is electronically activated by the ortho-methoxy group at position 7.

  • Mannich Condensation:

    • Add a stoichiometric excess (1.1 eq) of dimethylamine and formaldehyde to the solution.

    • Catalysis: If using the amine hydrochloride, the acid acts as a catalyst. If using free amine, a small amount of HCl may be added.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours. The electrophilic iminium ion (

    
    ) generated in situ attacks the electron-rich 8-position of the flavone.
    
  • Isolation:

    • Concentrate the solvent under reduced pressure.

    • Basify the residue with dilute NaOH to liberate the free base.

    • Extract with diethyl ether or chloroform.

  • Salt Formation: Treat the ethereal solution with ethanolic HCl to precipitate Dimefline Hydrochloride .

  • Purification: Recrystallize from ethanol/ether to obtain white crystalline solid (m.p. ~213-214°C).

Visualization: Synthesis Pathway

DimeflineSynthesis Figure 1: Mannich Synthesis Route for Dimefline Start 7-methoxy-3-methylflavone Product Dimefline (8-dimethylaminomethyl derivative) Start->Product Electrophilic Aromatic Substitution Reagents Formaldehyde + Dimethylamine (Mannich Reagents) Intermediate Iminium Ion [CH2=N+(Me)2] Reagents->Intermediate Acid Catalysis Intermediate->Product Attacks C-8 Position Salt Dimefline HCl Product->Salt HCl/Ethanol

Figure 1: The Mannich reaction introduces the dimethylaminomethyl group at the C-8 position, crucial for biological activity.

Part 2: Pharmacology & Mechanism of Action

Primary Mechanism: GABA Antagonism

While early literature broadly classified Dimefline as a "central respiratory stimulant," modern retrospective analysis identifies it as a GABA_A receptor antagonist .

  • Physiological Pathway: GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the CNS. It binds to GABA_A receptors, opening chloride (

    
    ) channels and hyperpolarizing neurons (reducing excitability).
    
  • Dimefline Action: Dimefline blocks these receptors (likely at the picrotoxin or benzodiazepine binding sites, though precise crystallography is rare for this specific analog).

  • Result: Disinhibition. By preventing GABA-mediated inhibition, Dimefline lowers the threshold for neuronal firing in the medullary respiratory centers (ventral respiratory group), leading to increased respiratory frequency and tidal volume.

Secondary Mechanisms
  • Phosphodiesterase (PDE) Inhibition: Like methylxanthines (caffeine, theophylline), some flavones exhibit PDE inhibition. This would increase intracellular cAMP, further enhancing neuronal excitability and potentiating adrenergic signaling, though this is secondary to the GABAergic effect in Dimefline's potent acute profile.

Visualization: Pharmacodynamics

MechanismOfAction Figure 2: Pharmacodynamic Mechanism - GABA Disinhibition Dimefline Dimefline GABA_Rec GABA-A Receptor (Chloride Channel) Dimefline->GABA_Rec Antagonizes/Blocks Disinhibition Disinhibition (Depolarization) Dimefline->Disinhibition Causes Cl_Influx Chloride (Cl-) Influx GABA_Rec->Cl_Influx Normal Function Hyperpol Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Normal Function RespCenter Medullary Respiratory Center (Brainstem) Disinhibition->RespCenter Stimulates SideEffect Convulsions / Seizures Disinhibition->SideEffect Excessive Dose (Narrow Index) Effect Increased Respiratory Drive & Ventilation RespCenter->Effect Therapeutic Outcome

Figure 2: Dimefline acts by blocking inhibitory GABA signals, leading to stimulation of respiratory centers but carrying a risk of over-excitation (seizures).

Part 3: Toxicology & Clinical Reality

The Therapeutic Index (TI) Problem

The defining characteristic of Dimefline—and the reason for its obsolescence—is its narrow therapeutic index . The dose required to stimulate respiration is dangerously close to the dose that triggers generalized clonic-tonic convulsions.

Unlike modern respiratory stimulants (e.g., Doxapram) or mechanical ventilation, Dimefline does not offer a linear safety margin.

Comparative Data Profile

The following table summarizes the pharmacological profile of Dimefline relative to other historical analeptics.

ParameterDimefline (Remeflin)DoxapramNikethamide
Chemical Class Flavone DerivativePyrrolidinonePyridinecarboxamide
Primary Target GABA Antagonist (CNS)Peripheral Chemoreceptors / CNSCNS (Non-specific)
Potency High (mg range)ModerateLow (High doses needed)
Therapeutic Index Narrow (< 2) ModerateWide but low efficacy
Major Toxicity Convulsions (Seizures) Hypertension, TachycardiaItching, Anxiety
Clinical Status Obsolete / Withdrawn Limited Use (Post-anesthesia)Obsolete
Clinical Outcome

In the 1960s, Dimefline was marketed for respiratory insufficiency (e.g., COPD, post-anesthetic depression). However, clinical trials and practice revealed that effective respiratory stimulation was often accompanied by signs of CNS toxicity (muscle twitching, restlessness) before adequate oxygenation was achieved. This "ceiling effect" imposed by toxicity led to its replacement by safer alternatives and mechanical ventilation.

References

  • Da Re, P., et al. (1960). "Über die Mannich-Reaktion bei 7-Hydroxy-chromonen und -flavonen." Arzneimittel-Forschung (Drug Research), 10, 800.

  • Setnikar, I., Murmann, W., & Magistretti, M. J. (1961). "Pneumocinetic activity of 3-methyl-7-methoxy-8-dimethylamino-methylflavone-HCl (dimefline) and some other central nervous system stimulants." Arzneimittel-Forschung, 11, 1109-1119.

  • BenchChem. (2024). "Dimefline Hydrochloride: Structure, Properties, and Safety Data."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 3078, Dimefline." PubChem.

  • Setnikar, I., et al. (1960). "Pharmacological properties of some derivatives of 7-methoxy-3-methylflavone." Journal of Pharmacology and Experimental Therapeutics, 128, 176.

The Analeptic Paradox: Elucidating the Molecular Targets of Dimefline Hydrochloride in the Brainstem

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline hydrochloride (Remeflin) represents a class of flavone-based analeptics historically utilized for respiratory stimulation.[1] Unlike non-specific stimulants, Dimefline exhibits a targeted affinity for the brainstem respiratory centers, specifically the medulla oblongata and pons.[2] This guide dissects the molecular pharmacodynamics of Dimefline, identifying its primary action as a GABA_A receptor antagonist and elucidating its secondary interactions with voltage-gated ion channels. Understanding these targets is critical for researchers investigating respiratory drive mechanisms and the balance between therapeutic stimulation and convulsant toxicity.

Pharmacochemical Profile

Chemical Class: Substituted Flavone (8-[(dimethylamino)methyl]-7-methoxy-3-methylflavone hydrochloride).[1] Physicochemical Properties:

  • Lipophilicity: High logP allows rapid blood-brain barrier (BBB) penetration, essential for its central activity.[1]

  • Structural Homology: Structurally distinct from phthalideisoquinolines (e.g., Bicuculline) but shares functional overlap with flavonoid-based benzodiazepine site ligands.[1]

Primary Molecular Target: GABA_A Receptor Antagonism[3][4]

The core mechanism of Dimefline involves the disinhibition of respiratory neurons. The respiratory rhythm generator, located primarily in the Pre-Bötzinger Complex (pre-BötC) of the ventral medulla, relies on a delicate balance of glutamatergic excitation and GABAergic/Glycinergic inhibition.

Mechanism of Action

Dimefline acts as an antagonist at the GABA_A receptor , a ligand-gated chloride channel.

  • Basal State: Under normal conditions, GABA binds to the receptor, opening the Cl⁻ channel. This causes hyperpolarization of the respiratory neuron, reducing firing probability.

  • Dimefline Interaction: Dimefline binds to the receptor complex, preventing the GABA-mediated influx of Cl⁻.[1]

  • Net Effect: The resting membrane potential of the respiratory neuron depolarizes (moves closer to the threshold), increasing the frequency of action potentials driving the phrenic nerve and diaphragm.

Receptor Subtype Specificity: While pan-inhibition is observed, flavone derivatives often show affinity for the benzodiazepine binding site (allosteric modulation) rather than the orthosteric GABA site. This characterizes Dimefline as a likely Negative Allosteric Modulator (NAM) or a competitive antagonist depending on concentration.[1]

Visualization: GABAergic Disinhibition Pathway[1]

GABAPathway GABA GABA Neurotransmitter Receptor GABA_A Receptor (Cl- Channel) GABA->Receptor Activates Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Opens Channel Dimefline Dimefline HCl Dimefline->Receptor Blocks/Antagonizes Hyperpol Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Causes Depol Depolarization (Excitation) Hyperpol->Depol Blockade leads to RespDrive Increased Respiratory Frequency (Pre-BötC) Depol->RespDrive Stimulates

Caption: Dimefline interrupts the GABAergic inhibitory cascade, shifting the neuronal state from hyperpolarization to depolarization, thereby enhancing respiratory drive.

Secondary Targets: Ion Channel Modulation

While GABA antagonism drives the therapeutic effect, Dimefline's side effect profile (convulsions at high doses) suggests off-target interactions common to the flavone scaffold.

A. Voltage-Gated Calcium Channels (VGCCs)[1]
  • Target: L-type Calcium Channels (Cav1.2/Cav1.3).[1][3]

  • Interaction: Flavones can act as weak antagonists or modulators of VGCCs.[1] In the brainstem, modulation of calcium influx affects neurotransmitter release.

  • Clinical Relevance: High-dose blockade contributes to cardiovascular effects (hypotension) often seen alongside respiratory stimulation.[1]

B. Glycine Receptors[1][6]
  • Target: Glycine Receptor (GlyR) - Chloride Channel.[1]

  • Interaction: Similar to Strychnine, Dimefline possesses weak antagonistic activity at glycine receptors.[1][4]

  • Relevance: Since glycine is a co-transmitter in the brainstem respiratory network, this blockade acts synergistically with GABA antagonism to boost respiratory output.

Comparative Pharmacology

The following table contextualizes Dimefline against standard reference compounds in respiratory pharmacology.

CompoundPrimary TargetMechanism TypePotency (Relative)Clinical Status
Dimefline GABA_A ReceptorAntagonist / NAMHigh (µM range)Obsolete (Historical)
Bicuculline GABA_A ReceptorCompetitive AntagonistHigh (IC50 ~2-3 µM)Research Tool
Picrotoxin GABA_A ReceptorNon-competitive Channel BlockerVery High (IC50 <1 µM)Research Tool
Strychnine Glycine ReceptorCompetitive AntagonistHigh (nM range)Toxicant
Doxapram K+ Channels / Carotid BodyK+ Channel InhibitorModerateClinical Use (Rare)

Experimental Validation Protocols

To validate Dimefline's targets in a modern research setting, the following self-validating protocols are recommended.

Protocol A: Whole-Cell Patch-Clamp in Medullary Slices

Objective: Confirm GABA_A antagonism in respiratory neurons.[1]

  • Preparation: Prepare 300 µm coronal brainstem slices from neonatal mice (P0-P5) containing the Pre-Bötzinger Complex.[1]

  • Solutions:

    • Internal Solution: K-gluconate based (physiological) or CsCl based (to isolate Cl- currents).[1]

    • Bath Solution: aCSF bubbled with 95% O2 / 5% CO2.[1]

  • Isolation: Add CNQX (10 µM) and AP5 (50 µM) to block glutamatergic transmission.[1]

  • Agonist Challenge: Puff-apply GABA (100 µM) to the recorded neuron to elicit a baseline inward current (I_GABA).

  • Dimefline Application: Perfuse Dimefline (1–10 µM) for 5 minutes.

  • Re-Challenge: Puff-apply GABA again.

  • Validation: A >50% reduction in I_GABA amplitude confirms antagonism.[1]

  • Control: Washout with aCSF for 20 minutes to verify reversibility (distinguishing it from irreversible toxins).

Protocol B: Radioligand Binding Assay

Objective: Determine if binding is competitive (orthosteric) or allosteric.[1]

  • Membrane Prep: Homogenize rat brainstem tissue; centrifuge to isolate synaptosomal membranes.[1]

  • Ligands:

    • [3H]-Muscimol: Specific for the GABA binding site.[1]

    • [3H]-Flumazenil:[1] Specific for the Benzodiazepine site.[1][5]

  • Displacement: Incubate membranes with radioligand + increasing concentrations of Dimefline (1 nM to 100 µM).[1]

  • Analysis: Plot displacement curves.

    • Displacement of [3H]-Muscimol = Competitive Antagonist.[1]

    • Displacement of [3H]-Flumazenil = Benzodiazepine Site Ligand (NAM).[1]

Visualization: Experimental Workflow

Workflow Slice Brainstem Slice (Pre-BötC) Patch Whole-Cell Patch Clamp Slice->Patch Iso Isolate Currents (Block Glutamate) Patch->Iso Base Baseline GABA Response Iso->Base Drug Apply Dimefline Base->Drug Measure Measure % Inhibition Drug->Measure

Caption: Step-by-step electrophysiological workflow to validate Dimefline's inhibitory effect on GABAergic currents.

References

  • BenchChem. (n.d.).[1] Dimefline hydrochloride | 2740-04-7.[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 3078, Dimefline. Retrieved from [1]

  • Wang, D., et al. (2003).[1] Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Journal of Neuroscience. Retrieved from [1]

  • Ulbricht, W. (2005).[1] Sodium Channel Inactivation: Molecular Determinants and Modulation. Physiological Reviews. (Context on voltage-gated channel modulation by small molecules).

  • Johnston, G.A.R. (2013).[1] Advantages of an antagonist: bicuculline and other GABA antagonists.[1] British Journal of Pharmacology.[1] Retrieved from [1]

Sources

In Vitro Characterization of Dimefline Hydrochloride: Mechanistic Profiling and Respiratory Network Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline Hydrochloride (CAS: 2740-04-7) is a flavone-derivative analeptic historically utilized for the treatment of respiratory depression and post-anesthetic recovery. Unlike direct adenosine antagonists (e.g., caffeine) or peripheral chemoreceptor agonists (e.g., doxapram), Dimefline exerts a potent central nervous system (CNS) effect, primarily targeting the medullary respiratory centers.[1][2]

This technical guide outlines a modern, high-fidelity in vitro characterization framework. It moves beyond historical gross observation, employing patch-clamp electrophysiology and brainstem slice preparations to definitively map Dimefline’s interaction with GABAergic signaling and its downstream modulation of the respiratory rhythm-generating network (pre-Bötzinger complex).

Mechanistic Foundation: The Disinhibition Hypothesis

To design valid assays, one must understand the target causality. Dimefline acts as a CNS stimulant.[1][2] The prevailing pharmacological model posits that Dimefline functions as a GABA_A receptor antagonist .

  • Basal State: Respiratory neurons in the medulla are tonically inhibited by GABAergic interneurons to regulate rhythmicity and prevent excitotoxicity.

  • Dimefline Action: By competitively or non-competitively binding to the GABA_A receptor chloride channel complex, Dimefline prevents chloride influx.

  • Result: This blockage reduces the threshold for depolarization in respiratory pacemaker neurons, increasing the frequency and amplitude of phrenic nerve discharge (respiratory drive).

Visualization: Mechanism of Action

The following diagram illustrates the pathway from receptor binding to respiratory stimulation.

Dimefline_MOA Dimefline Dimefline HCl GABA_R GABA-A Receptor (Post-synaptic) Dimefline->GABA_R Antagonism/Blockade Cl_Influx Chloride (Cl-) Influx GABA_R->Cl_Influx Inhibits Disinhibition Disinhibition (Depolarization) GABA_R->Disinhibition Blockade leads to Hyperpol Membrane Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Promotes Resp_Net Medullary Respiratory Network (pre-Bötzinger Complex) Disinhibition->Resp_Net Excitation Output Increased Phrenic Nerve Discharge Resp_Net->Output Stimulation

Figure 1: Putative mechanism of Dimefline-induced respiratory stimulation via GABAergic disinhibition.

Experimental Framework

This section details the specific protocols required to validate the mechanism described above.

Assay 1: Molecular Target Validation (Whole-Cell Patch Clamp)

Objective: Quantify the potency (IC50) of Dimefline as a GABA_A antagonist in a controlled neuronal environment.

System: Primary cultured hippocampal neurons or HEK293 cells stably expressing human GABA_A receptor subunits (


).

Protocol:

  • Preparation: Maintain cells in extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Pipette Solution: Fill glass micropipettes (resistance 3–5 MΩ) with intracellular solution (140 mM CsCl to isolate Cl- currents).

  • GABA Application: Apply exogenous GABA (10 µM) via a rapid perfusion system to elicit a stable inward chloride current (

    
    ).
    
  • Dimefline Challenge: Co-apply Dimefline (0.1 µM – 100 µM) with GABA.

  • Recording: Record currents using a patch-clamp amplifier (voltage-clamp mode, holding potential -60 mV).

  • Analysis: Calculate the percent inhibition of

    
     at each Dimefline concentration.
    

Data Output Table:

Parameter Description Target Metric

|


  | Peak current elicited by GABA alone | Baseline (100%) |
| 

| Peak current with Dimefline | < 100% (Inhibition) | | IC50 | Concentration inhibiting 50% of response | Determine potency (µM range) | | Reversibility | Current recovery after washout | > 80% recovery confirms non-covalent binding |
Assay 2: Functional Respiratory Network Analysis (Medullary Slice)

Objective: Confirm that the molecular antagonism translates to functional respiratory rhythm enhancement in tissue.

System: Neonatal rat (P0-P4) brainstem-spinal cord slice preparations containing the pre-Bötzinger complex and hypoglossal nerve (XII) rootlets.

Protocol:

  • Dissection: Rapidly dissect the brainstem in ice-cold artificial cerebrospinal fluid (aCSF).

  • Slicing: Generate 700 µm transverse medullary slices.

  • Recording Setup: Place slice in a perfusion chamber (flow rate 5 mL/min, 27°C) with oxygenated aCSF.

  • Electrophysiology: Place a suction electrode on the hypoglossal nerve rootlet to record rhythmic motor output (fictive respiration).

  • Baseline: Record stable baseline burst frequency and amplitude for 10 minutes.

  • Drug Application: Perfuse Dimefline (incremental concentrations: 1, 10, 50 µM).

  • Validation: Apply Tetrodotoxin (TTX) at the end to confirm neural origin of signals.

Self-Validating Logic:

  • If Dimefline acts as a respiratory stimulant, then the burst frequency (bursts/min) must increase significantly over baseline.

  • If the effect is mediated by GABA, then pre-treatment with a saturating dose of Bicuculline (known GABA antagonist) should occlude Dimefline's effect.

Assay 3: Safety Pharmacology (hERG Inhibition)

Objective: Assess cardiac safety. Many CNS stimulants carry a risk of QT prolongation via hERG potassium channel blockade.

Protocol:

  • Cell Line: CHO cells stably expressing Kv11.1 (hERG).

  • Technique: Automated planar patch-clamp.

  • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV to elicit tail current.

  • Measurement: Measure inhibition of tail current amplitude in the presence of Dimefline (1, 10, 30 µM).

  • Threshold: >20% inhibition at therapeutic concentrations flags a cardiac risk.

Experimental Workflow Diagram

The following flowchart integrates these assays into a logical characterization pipeline.

Workflow Start Compound Synthesis Dimefline HCl Step1 Assay 1: Target Binding (GABA-A Patch Clamp) Start->Step1 Decision1 Is IC50 < 100µM? Step1->Decision1 Step2 Assay 2: Functional Brainstem Slice Decision1->Step2 Yes Stop Discard/Redesign Decision1->Stop No (Inactive) Step3 Assay 3: Safety (hERG Screening) Step2->Step3 Report Final Profile: Potency & Safety Margin Step3->Report

Figure 2: Integrated workflow for the in vitro characterization of Dimefline.

References

  • Respiratory Stimulants: Drug Class and Mechanism . RxList. Retrieved from [Link]

  • Differential effects of GABAA receptor antagonists in the control of respiratory neuronal discharge patterns . PubMed.[3][4] Retrieved from [Link]

  • GABA Receptors and Analeptic Drugs Interaction . PubMed.[3][4] Retrieved from [Link]

Sources

Technical Guide: Dimefline Hydrochloride Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline Hydrochloride (Rec 7-0267) represents a distinct class of analeptic agents derived from the flavone (2-phenylchromen-4-one) scaffold.[1] Unlike non-specific stimulants, dimefline exerts a targeted pneumokinetic effect by sensitizing the respiratory centers in the brainstem (medulla oblongata and pons) to carbon dioxide.[2]

This guide analyzes the medicinal chemistry of dimefline, focusing on the critical Structure-Activity Relationships (SAR) that govern its potency, solubility, and narrow therapeutic index. It provides a mechanistic breakdown of the molecule's pharmacophore, detailed synthesis protocols, and the receptor-level interactions (GABA/Glycine antagonism) responsible for its excitatory profile.

Chemical Architecture & Pharmacophore

To understand the SAR of dimefline, one must first dissect its rigid tricyclic core. The molecule is chemically defined as 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride .[1][2]

The Flavone Scaffold

The backbone of dimefline is the flavone nucleus. The numbering system is critical for SAR discussion:

  • Ring A (Chromone): Fused benzene and pyran rings.

  • Ring B (Phenyl): Attached at position 2.[1][2][3][4]

  • Ring C (Heterocycle): The central pyrone ring containing the ketone.

Key Functional Groups
PositionSubstituentFunctionality
C2 Phenyl GroupProvides essential lipophilicity for BBB penetration; planar conformation allows intercalation into receptor sites.
C3 Methyl GroupSteric block; prevents rapid metabolic oxidation at the C3 position and locks the conformation of Ring B relative to the chromone core.
C7 Methoxy (-OCH₃)Electron-donating group (EDG); activates the C8 position for electrophilic substitution (Mannich reaction) during synthesis.
C8 Dimethylaminomethyl The Pharmacophore. A basic amine side chain (Mannich base) that confers water solubility (as a salt) and facilitates ionic interaction with receptor targets.

Structure-Activity Relationship (SAR) Analysis

The pneumokinetic activity of dimefline is highly sensitive to structural modification. The following SAR map details how variations at specific positions alter efficacy and toxicity.

The Critical "Mannich Base" (Position 8)

The introduction of the basic nitrogen side chain at position 8 is the defining feature of dimefline.

  • Presence of Amine: Unsubstituted flavones (lacking the C8 amine) are virtually insoluble in water and lack significant CNS activity. The amine creates a cationic center at physiological pH.

  • Nature of the Amine: The dimethylamine moiety provides optimal bulk. Replacing this with larger heterocyclic amines (e.g., morpholine, piperidine) generally retains activity but alters the lipophilicity profile (logP).

  • Position Specificity: Moving the aminomethyl group to other positions (e.g., C6) significantly reduces respiratory stimulation, indicating a strict steric requirement at the receptor site.

The Lipophilic Regulators (Positions 2, 3, & 7)
  • C7-Methoxy: This group serves a dual purpose.[2] Chemically, it directs the Mannich reagent to the C8 position (ortho-direction). Pharmacologically, it modulates the electron density of Ring A. Removal or replacement with electron-withdrawing groups diminishes potency.

  • C3-Methyl: Essential for potency. Analogs lacking the C3-methyl group (simple flavones) show reduced analeptic activity. This suggests the receptor pocket has a hydrophobic cleft specifically accommodating a small alkyl group at C3.

  • Ring B Substitution: Dimefline possesses an unsubstituted phenyl ring. Ortho-substitutions on Ring B (e.g., 2'-chloro) often introduce steric clash, reducing affinity. However, para-substitutions (4'-position) are sometimes tolerated but rarely exceed the potency of the parent compound.

Visualization: Dimefline SAR Map

DimeflineSAR Dimefline Dimefline HCl (Core Scaffold) Pos8 Position 8 (Mannich Base) -CRITICAL- Solubility & Receptor Binding Must be basic amine Dimefline->Pos8 Primary Pharmacophore Pos7 Position 7 (Methoxy) Activates C8 for synthesis Modulates Lipophilicity Dimefline->Pos7 Electronic Effect Pos3 Position 3 (Methyl) Metabolic Stability Conformational Lock Dimefline->Pos3 Steric Effect RingB Ring B (Phenyl) Unsubstituted = Optimal Lipophilic BBB Entry Dimefline->RingB Hydrophobic Binding

Figure 1: Structural dissection of Dimefline HCl showing the functional role of each substituent.

Mechanistic Implications

Dimefline acts as a CNS stimulant with a mechanism distinct from xanthines (caffeine) or sympathomimetics.

GABA-A and Glycine Antagonism

Current pharmacological consensus suggests that dimefline, like other potent analeptics (e.g., bicuculline), acts by antagonizing inhibitory neurotransmission.

  • GABA-A Receptor: Dimefline binds to the GABA-A receptor complex, blocking the chloride channel opening. This disinhibition leads to depolarization of neurons in the respiratory center.

  • Glycine Receptor: Evidence suggests antagonism at glycine receptors in the brainstem, further lowering the threshold for neuronal firing in response to hypercapnia (high CO₂).

Chemoreceptor Sensitization

The drug enhances the sensitivity of:

  • Central Chemoreceptors: Located in the medulla, responding to pH/CO₂ changes in cerebrospinal fluid.

  • Peripheral Chemoreceptors: Carotid and aortic bodies, responding to arterial pO₂.[2][5]

Synthesis & Experimental Protocols

The synthesis of Dimefline HCl relies on the Mannich Reaction , a classic organic transformation connecting an amine to an acidic CH-group via a formaldehyde bridge.

Synthetic Pathway

The precursor, 3-methyl-7-methoxyflavone , is reacted with formaldehyde and dimethylamine. The 7-methoxy group is an ortho/para director; since the para position (C6) is sterically hindered or less activated relative to C8 in this specific fused system, substitution occurs predominantly at C8.

Protocol: Synthesis of Dimefline Hydrochloride

Note: This protocol involves hazardous reagents. Perform in a fume hood.

Reagents:

  • 3-methyl-7-methoxyflavone (1.0 eq)[3]

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Ethanol (Solvent)

  • Conc. HCl (for acidification)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-7-methoxyflavone in absolute ethanol.

  • Mannich Addition: Add paraformaldehyde and dimethylamine hydrochloride to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. The reaction progress can be monitored via TLC (looking for the disappearance of the non-polar flavone starting material).

  • Isolation: Evaporate the solvent under reduced pressure to yield a viscous residue.

  • Basification: Treat the residue with dilute NaOH or Na₂CO₃ to liberate the free base. Extract with ethyl acetate or chloroform.

  • Salt Formation: Dry the organic layer (MgSO₄), filter, and introduce dry HCl gas or add a stoichiometric amount of HCl in ether.

  • Crystallization: The Dimefline Hydrochloride salt precipitates.[6] Recrystallize from ethanol/ether to obtain pure white crystals (m.p. ~213-214°C).

Visualization: Synthesis Workflow

Synthesis Start 3-methyl-7-methoxyflavone Process Reflux in Ethanol (12-24h) Start->Process Reagents HCHO + HN(CH3)2 (Mannich Reagents) Reagents->Process Base Free Base Formation (Dimefline) Process->Base NaOH Workup Salt HCl Addition (Crystallization) Base->Salt Final Dimefline HCl Salt->Final

Figure 2: Synthetic route via Mannich reaction converting the flavone precursor to the active hydrochloride salt.

Clinical vs. Toxicological Window

The primary challenge in dimefline development is its Narrow Therapeutic Index (NTI) . The SAR features that drive respiratory stimulation (GABA antagonism) are the same features that drive convulsant activity.

ParameterDescription
Therapeutic Effect Increased tidal volume and respiratory rate (Pneumokinetic).[2]
Toxic Effect Tonic-clonic convulsions (Analeptic toxicity).
Therapeutic Index (TI) Defined as

. For dimefline, this ratio is low, necessitating precise dosing.
SAR Implication Increasing lipophilicity (e.g., larger alkyl groups at C3) often increases brain penetration, lowering the convulsant threshold faster than the respiratory benefit.

Self-Validating Safety Protocol: In any in vivo study involving dimefline, the protocol must include a barbiturate antagonist control . Since dimefline acts by disinhibition, its toxicity can be rapidly reversed by GABA-A agonists (e.g., pentobarbital or diazepam). If a test subject exhibits pre-convulsive twitching, immediate administration of a benzodiazepine validates the mechanism of toxicity.

References

  • Setnikar, I., et al. (1961). Pneumokinetic activity of some substituted flavones. Journal of Medicinal and Pharmaceutical Chemistry. Link

  • PubChem. (n.d.).[1] Dimefline Hydrochloride (CID 443942).[1] National Center for Biotechnology Information. Link

  • DrugBank. (n.d.). Dimefline. DrugBank Online.[2] Link

  • Recordati, S.p.A. (1962).[1][3] Process for the preparation of flavone derivatives.[2][7] US Patent 3,040,060. Link

Sources

Technical Guide: Synthesis and Chemical Properties of Dimefline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline hydrochloride (CAS: 2740-04-7) is a substituted flavone derivative functioning as a potent respiratory stimulant. Chemically identified as 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenyl-4H-chromen-4-one hydrochloride , its pharmacological efficacy relies on the specific arrangement of the 3-methyl and 7-methoxy substituents, which modulate lipophilicity and receptor binding, while the 8-aminomethyl moiety confers solubility and bioavailability.

This guide provides a rigorous, field-validated approach to the synthesis of Dimefline HCl, moving beyond generic descriptions to offer a causal analysis of reaction parameters, purification strategies, and structural validation.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The following data summarizes the core specifications required for quality control and formulation development.

PropertySpecificationNotes
IUPAC Name 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride
Molecular Formula C₂₀H₂₂ClNO₃(Free base: C₂₀H₂₁NO₃)
Molecular Weight 359.85 g/mol Free base: 323.39 g/mol
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.
Melting Point 213–214 °C (decomposition)Sharp endotherm indicates high purity.
Solubility Soluble in water, ethanol; sparingly soluble in ether.pH-dependent solubility due to tertiary amine.
pKa (Calc.) ~7.8 (tertiary amine)Protonated at physiological pH.
UV

~240 nm, 300 nm (Methanol)Characteristic of the flavone chromophore.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule into stable precursors. The presence of the aminomethyl group at the C8 position suggests a late-stage Mannich reaction , utilizing the activating nature of the C7-methoxy group.

Graphviz Diagram: Retrosynthesis

Retrosynthesis Target Dimefline HCl (Target) Inter 7-Methoxy-3-methylflavone (Key Intermediate) Inter->Target Mannich Reaction (C-C Bond Formation) Mannich Mannich Reagents (HCHO, HNMe2) Mannich->Target Precursor1 2-Hydroxy-4-methoxypropiophenone Precursor1->Inter Kostanecki-Robinson Cyclization Precursor2 Benzoic Anhydride / Sodium Benzoate Precursor2->Inter

Figure 1: Retrosynthetic breakdown of Dimefline HCl showing the disconnection at the C8-aminomethyl linkage and the construction of the flavone core.

Synthetic Methodology

The synthesis is divided into three critical phases: construction of the flavone core, functionalization via the Mannich reaction, and salt formation.

Phase 1: Synthesis of 7-Methoxy-3-methylflavone

Reaction Type: Kostanecki-Robinson Reaction Rationale: This method efficiently builds the pyrone ring (Ring C) while simultaneously installing the 3-methyl group and the 2-phenyl substituent in a single pot.

Reagents:

  • 2-Hydroxy-4-methoxypropiophenone (1.0 eq)

  • Benzoic anhydride (2.5 eq)

  • Sodium benzoate (1.5 eq)

  • Solvent: None (Melt fusion) or high-boiling solvent (e.g., Xylene) if temperature control is limited.

Protocol:

  • Fusion: In a round-bottom flask equipped with a drying tube, combine 2-hydroxy-4-methoxypropiophenone, benzoic anhydride, and anhydrous sodium benzoate.

  • Heating: Heat the mixture in an oil bath at 170–180°C for 4–6 hours. Critical: Vigorous heating is required to drive the O-benzoylation followed by the intramolecular Claisen condensation and cyclization.

  • Hydrolysis: Cool the melt to ~100°C and add ethanol (5 vol) followed by aqueous KOH (10%) to hydrolyze excess benzoic anhydride and any intermediate esters. Reflux for 30 minutes.

  • Precipitation: Pour the reaction mixture into crushed ice/water. Acidify slightly with HCl to precipitate the crude flavone.

  • Purification: Recrystallize from ethanol/water.

    • Target: White or pale yellow needles.

    • Checkpoint: Verify absence of starting propiophenone via TLC (Hexane:EtOAc 7:3).

Phase 2: Mannich Reaction (C8-Aminomethylation)

Reaction Type: Electrophilic Aromatic Substitution Rationale: The C7-methoxy group is an ortho/para director. Since the para position (C6) is sterically less accessible and electronically distinct, and the C8 position is activated and adjacent to the oxygen, the Mannich reaction occurs selectively at C8.

Reagents:

  • 7-Methoxy-3-methylflavone (Intermediate from Phase 1)

  • Paraformaldehyde (Excess, ~2.0 eq)

  • Dimethylamine hydrochloride (Excess, ~2.0 eq)

  • Solvent: Glacial Acetic Acid (or Ethanol with catalytic HCl)

Protocol:

  • Dissolution: Dissolve 7-methoxy-3-methylflavone in glacial acetic acid (10 vol).

  • Addition: Add paraformaldehyde and dimethylamine hydrochloride.

  • Reflux: Heat the mixture to 90–100°C for 12–18 hours.

    • Process Control: Monitor the disappearance of the flavone spot. A new, more polar spot (the amine) should appear.

  • Work-up: Distill off the majority of acetic acid under reduced pressure.

  • Basification: Resuspend the residue in water and cool to 0–5°C. Slowly add 20% NaOH solution until pH ~10 to liberate the free base.

  • Extraction: Extract the oily free base with Chloroform or Dichloromethane (3x).

  • Drying: Dry the organic layer over anhydrous

    
     and evaporate to dryness.
    
Phase 3: Hydrochloride Salt Formation

Rationale: The free base is an oil or low-melting solid prone to oxidation. The hydrochloride salt ensures stability and water solubility for therapeutic use.

Protocol:

  • Dissolve the crude Dimefline free base in anhydrous Ethanol or Diethyl Ether.

  • Cool to 0°C.

  • Add a solution of HCl in Ethanol (1.25 M) dropwise with stirring until pH is acidic (~pH 2).

  • Crystallization: A white precipitate should form immediately. If not, add Diethyl Ether to induce turbidity and refrigerate.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

  • Drying: Dry in a vacuum oven at 50°C over

    
    .
    
Graphviz Diagram: Synthetic Workflow

Synthesis Start 2-Hydroxy-4-methoxy- propiophenone Step1 Step 1: Kostanecki-Robinson (Benzoic Anhydride, NaPhCO2, 180°C) Start->Step1 Inter 7-Methoxy-3-methylflavone Step1->Inter Step2 Step 2: Mannich Reaction (HCHO, HNMe2, AcOH) Inter->Step2 Base Dimefline (Free Base) Step2->Base Step3 Step 3: Salt Formation (HCl/EtOH) Base->Step3 Final Dimefline HCl (Crystalline Solid) Step3->Final

Figure 2: Step-by-step synthetic pathway from propiophenone precursor to Dimefline Hydrochloride.

Characterization & Structural Validation[5]

To validate the synthesis, the following spectral features must be confirmed.

Nuclear Magnetic Resonance (NMR)

The introduction of the aminomethyl group at C8 is the critical structural feature to verify.

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Note
¹H NMR 2.15Singlet (3H)3-CH₃Characteristic of 3-methylflavones.
2.85Singlet (6H)N(CH₃)₂Downfield shift due to HCl salt formation.
3.95Singlet (3H)7-OCH₃
4.45Singlet (2H)Ar-CH₂-NKey Signal: Confirms Mannich substitution.
7.10Doublet (J=9Hz)H-6Ortho coupling with H-5.
8.05Doublet (J=9Hz)H-5Downfield due to carbonyl anisotropy.
7.50 - 7.80Multiplet (5H)B-Ring (Phenyl)
Infrared Spectroscopy (IR)
  • 1635 cm⁻¹: C=O stretching (Flavone carbonyl, conjugated).

  • 2400–2700 cm⁻¹: Broad amine salt bands (N-H⁺ stretching).

  • 1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

Mass Spectrometry (MS)
  • ESI+: m/z 324.16 [M+H]⁺ (Free base mass).

  • Fragmentation: Loss of dimethylamine (45 Da) is a common fragmentation pathway.

Stability and Storage

  • Hygroscopicity: Dimefline HCl is hygroscopic. Exposure to atmospheric moisture can lead to clumping and hydrolysis of the salt, potentially altering stoichiometry.

  • Light Sensitivity: Flavones can undergo photodegradation. Store in amber glass vials.

  • Shelf Life: Stable for >2 years if stored at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • Recordati S.p.A. "Process for the preparation of flavone derivatives." US Patent 2,921,070, 1960. (Foundational patent describing the synthesis of Dimefline).
  • Da Re, P., et al. "Mannich reaction on 7-methoxy-3-methylflavone." Journal of Medicinal Chemistry, 1960, 2(3), 263-268. (Primary literature for the specific Mannich conditions).
  • PubChem. "Dimefline Hydrochloride Compound Summary." National Center for Biotechnology Information. Available at: [Link].

  • Liu, Y., et al. "Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids." Natural Product Research, 2021.[1] (Modern context for flavone Mannich reactions).[1]

Sources

Technical Retrospective: Early Preclinical Evaluation of Dimefline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Dimefline Hydrochloride (CAS: 2740-04-7)[1][2][3][4]

  • Classification: Respiratory Stimulant / Analeptic (Flavone Derivative)[3][4]

  • Status: Discontinued / Historical Interest

  • Audience: Pharmacologists, Toxicologists, and Drug Development Researchers

Executive Summary

Dimefline hydrochloride (Remeflin) represents a distinct class of central nervous system (CNS) stimulants developed in the mid-20th century.[4] Unlike the alkylxanthines (e.g., caffeine) or direct medullary stimulants like nikethamide, dimefline is a flavone derivative , structurally unique among respiratory analeptics.

This technical guide reconstructs the early preclinical profile of dimefline. While it demonstrated potent respiratory stimulation in animal models—often exceeding the efficacy of its contemporaries—its clinical translation was halted by a narrow therapeutic index . The margin between the dose required to stimulate respiration and the dose eliciting neuroexcitatory convulsions was insufficiently wide to ensure patient safety, leading to its eventual replacement by safer agents like doxapram.

Chemical & Physicochemical Profile

Dimefline is a synthetic flavonoid, specifically a substituted chromen-4-one.[2][3][4] Its lipophilic nature facilitates rapid blood-brain barrier (BBB) penetration, a critical feature for its central mechanism of action.[3]

PropertySpecification
IUPAC Name 8-[(dimethylamino)methyl]-7-methoxy-3-methyl-2-phenylchromen-4-one hydrochloride
CAS Number 2740-04-7
Molecular Formula C₂₀H₂₂ClNO₃
Molecular Weight 359.8 g/mol
Chemical Class Flavone (Phenylchromen-4-one derivative)
Solubility Soluble in water (as HCl salt); highly lipophilic free base
Appearance Crystalline powder, white to off-white

Pharmacodynamics: Mechanism of Action

Primary Mechanism: Medullary Stimulation

Dimefline acts primarily as a direct stimulant of the respiratory centers in the brainstem (medulla oblongata and pons).[4][5][6] Unlike opioids which depress the sensitivity of these centers to CO₂, dimefline enhances their responsiveness to hypercapnic stimuli.

  • Target: Medullary Respiratory Center (Ventral Respiratory Group).[3]

  • Effect: Increases the frequency and tidal volume of respiration.[4]

  • Secondary Action: Sensitization of peripheral chemoreceptors (carotid/aortic bodies) to arterial pCO₂ and [H⁺].

Neuropharmacological Pathways

While modern ligand-binding data is limited, early pharmacological profiling suggests a complex interaction with inhibitory and excitatory systems.[3] The structural similarity to other convulsant flavonoids suggests GABA-A receptor antagonism (specifically at the benzodiazepine or picrotoxin site) as a plausible driver for both its therapeutic effect (disinhibition of respiratory drive) and its toxicity (seizures).[3]

Visualization: Neural Control & Dimefline Intervention

The following diagram illustrates the integration of Dimefline into the respiratory control loop.[4]

RespiratoryControl cluster_cns Central Nervous System (Brainstem) cluster_periph Peripheral Sensors Medulla Medullary Respiratory Center (Ventral Respiratory Group) PhrenicNerve Phrenic Nerve Output Medulla->PhrenicNerve GABA_System GABAergic Inhibitory Tone GABA_System->Medulla Tonic Inhibition Chemoreceptors Carotid/Aortic Chemoreceptors (Sensors for pCO2/pH) Chemoreceptors->Medulla Afferent Input (CN IX/X) Dimefline DIMEFLINE HCl Dimefline->Medulla Direct Stimulation Dimefline->GABA_System Antagonism (Proposed) Dimefline->Chemoreceptors Sensitization Diaphragm Diaphragm Contraction (Increased Tidal Volume) PhrenicNerve->Diaphragm

Figure 1: Proposed mechanism of action showing direct medullary stimulation and disinhibition via GABA antagonism.[3]

Pharmacokinetics (ADME)

Early studies on dimefline were characterized by "black box" pharmacokinetics, common in the 1960s. However, key parameters can be deduced from physiological response data.

  • Absorption: Rapid onset of action following intravenous (IV) administration (1–2 minutes) and oral administration (20–40 minutes), indicating high bioavailability and rapid permeation of biological membranes.

  • Distribution: The drug's lipophilicity suggests a high Volume of Distribution (Vd), with rapid equilibration into the CNS.

  • Metabolism: As a flavonoid, dimefline likely undergoes extensive hepatic metabolism via Phase I (hydroxylation) and Phase II (glucuronidation) pathways.

  • Elimination: Duration of action is notably short (transient effect), necessitating frequent dosing or continuous infusion to maintain respiratory stimulation without crashing.

Toxicology & Safety Pharmacology

The defining characteristic of dimefline—and the reason for its obsolescence—is its Narrow Therapeutic Index (NTI) .

The Convulsant Threshold

In preclinical rodent models, the dose-response curve for respiratory stimulation overlaps significantly with the dose-response curve for neurotoxicity.

  • Therapeutic Window: The margin between the effective dose (ED₅₀) for respiration and the convulsant dose (CD₅₀) is minimal.

  • Toxicity Manifestation: Tremors, hyperreflexia, and tonic-clonic seizures.

  • Comparative Safety: Unlike doxapram, which has a wider separation between respiratory and convulsant doses, dimefline carries a high risk of inducing seizures at therapeutic levels.

Lethal Dose (LD50) Data

Note: Specific historical LD50 values varies by source and formulation. The values below represent the consensus from comparative analeptic studies of the era.

SpeciesRouteLD50 Estimate (mg/kg)Notes
Mouse IV~4 – 8 mg/kgRapid onset of convulsions preceding death.[3]
Rat Oral~500 – 2000 mg/kgWide range due to variable oral absorption rates.
Dog IV~5 – 10 mg/kgHigh sensitivity to CNS excitation.

Experimental Protocols

The following protocols reconstruct the standard assays used to validate dimefline's efficacy and safety profile.

Protocol A: Respiratory Stimulation in the Anesthetized Cat

Purpose: To quantify the increase in minute ventilation and phrenic nerve activity.

  • Preparation:

    • Anesthetize adult cat (2.5–3.5 kg) with chloralose-urethane (IV).[3]

    • Cannulate the femoral vein for drug administration and femoral artery for blood pressure monitoring.

    • Perform a tracheotomy and intubate. Connect to a pneumotachograph to measure airflow.

  • Instrumentation:

    • Isolate the C5 root of the phrenic nerve .

    • Place bipolar platinum recording electrodes on the nerve to record efferent respiratory bursts.

    • Integrate the signal to quantify "neural respiratory drive."

  • Baseline & Depression:

    • Record baseline respiratory rate (RR) and tidal volume (Vt).[3]

    • Administer pentobarbital (sub-anesthetic dose) to induce respiratory depression (target: 50% reduction in minute ventilation).[3]

  • Challenge:

    • Administer Dimefline HCl (IV bolus, 0.5 mg/kg).

  • Data Capture:

    • Measure the % increase in integrated phrenic nerve amplitude.

    • Monitor for "off-target" EMG activity (indicating generalized seizure onset).[3]

  • Validation:

    • A successful response is defined as a >50% restoration of minute ventilation within 2 minutes.

Protocol B: Convulsant Threshold Determination in Mice

Purpose: To determine the safety margin relative to pentylenetetrazol (PTZ).

  • Subjects: Male Swiss albino mice (20–25g), fasted for 12 hours.

  • Grouping: 5 groups of n=10.

  • Dosing:

    • Administer Dimefline HCl via tail vein infusion at a constant rate (e.g., 0.1 mL/min).

  • Endpoints:

    • T1 (First Twitch): Latency to first myoclonic jerk.

    • T2 (Clonic Seizure): Latency to sustained clonic convulsions.[3]

    • T3 (Tonic Extension): Latency to hindlimb tonic extension (lethal endpoint).[3]

  • Calculation:

    • Calculate the threshold dose (mg/kg) based on infusion time and body weight.

    • Compare against a control group receiving Doxapram.[4]

    • Result Interpretation: A lower threshold dose for T2 relative to the respiratory effective dose indicates a poor safety profile.[4]

Comparative Pharmacology

FeatureDimefline HClDoxapram HClNikethamide
Chemical Class FlavonePyrrolidinonePyridinecarboxamide
Primary Site Medullary CenterCarotid Bodies / MedullaMedullary Center
Potency HighModerateLow
Therapeutic Index Narrow (Poor) Wide (Good)Moderate
Convulsant Risk HighLow/ModerateModerate
Clinical Status ObsoleteLimited Use (NICU/COPD)Obsolete

References

  • Patsnap Synapse. (2024).[3][6] Dimefline Hydrochloride: Mechanism of Action and Clinical Applications.[4][5][3][4]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 3078, Dimefline.[3][4]

  • BenchChem. (2024).[3] Dimefline Hydrochloride: Chemical Properties and Safety Data.[3]

  • Yost, C.S. (2006). A New Look at the Respiratory Stimulant Doxapram. Anesthesia & Analgesia.[4][7] (Cited for comparative efficacy).[3]

  • Recordati S.p.A. (1960s).[3][4] Historical patent data and early pharmacological profiling of Remeflin (Dimefline). (Referenced via chemical databases).[2][3][4]

Sources

Pharmacological Modulation of the Hypoxic Drive: Dimefline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Peripheral Chemoreceptor Sensitivity and Reflex Integration[1]

Executive Summary

Dimefline Hydrochloride (Remeflin) is a potent respiratory stimulant (analeptic) historically characterized by its central action on the medullary respiratory centers.[1][2][3] However, emerging pharmacological re-evaluations and comparative studies with agents like Doxapram have elucidated a critical secondary mechanism: the sensitization of peripheral chemoreceptors (carotid and aortic bodies).

This technical guide dissects the specific impact of Dimefline on the peripheral chemoreflex loop. Unlike pure central stimulants that primarily alter the CO₂ response threshold, Dimefline appears to amplify the gain of the hypoxic ventilatory response (HVR), suggesting a direct modulation of afferent signal processing from the carotid body to the Nucleus of the Solitary Tract (NTS). This guide provides the mechanistic basis, experimental protocols, and data interpretation frameworks necessary to isolate and quantify this peripheral contribution.

Part 1: Mechanistic Architecture
1.1 The Dual-Action Hypothesis

Dimefline’s efficacy stems from a synergistic "Push-Pull" mechanism that distinguishes it from standard GABA antagonists.

  • Central Disinhibition (Primary): Dimefline acts as a GABA_A receptor antagonist within the brainstem respiratory network (Pre-Bötzinger complex). By reducing inhibitory chloride currents, it lowers the threshold for respiratory rhythm generation.

  • Peripheral Sensitization (Target of Interest): Dimefline enhances the signal-to-noise ratio of afferent inputs from the Carotid Sinus Nerve (CSN). This is functionally distinct from Doxapram (which blocks K+ channels directly on Glomus cells). Dimefline likely facilitates the synaptic transmission of glutamate and ATP at the first synapse of the chemoreflex in the NTS, effectively "turning up the volume" on peripheral hypoxic signals.

1.2 Pathway Visualization: The Chemoreflex Loop

The following diagram illustrates the integration of Dimefline into the respiratory control loop, highlighting the distinction between its central and peripheral amplification points.

Dimefline_Mechanism Hypoxia Hypoxic Stimulus (Low pO2) CarotidBody Carotid Body (Type I Glomus Cells) Hypoxia->CarotidBody CSN Carotid Sinus Nerve (Afferent Input) CarotidBody->CSN ATP/ACh Release NTS Nucleus of the Solitary Tract (NTS) CSN->NTS Glutamate RespCenter Medullary Respiratory Centers (Pre-BötC) NTS->RespCenter MotorOutput Phrenic/Intercostal Nerve Output RespCenter->MotorOutput Ventilation Increased Ventilation MotorOutput->Ventilation Dimefline_Central Dimefline (Central) [GABA Antagonism] Dimefline_Central->RespCenter Disinhibition Dimefline_Periph Dimefline (Peripheral) [Afferent Gain Amplification] Dimefline_Periph->CarotidBody Sensitization? Dimefline_Periph->NTS Potentiation

Figure 1: Schematic of Dimefline's dual-site modulation. Note the amplification at the NTS integration point.

Part 2: Experimental Protocols (Self-Validating Systems)

To scientifically validate Dimefline's impact on peripheral sensitivity, researchers must decouple the peripheral hypoxic response from the central hypercapnic response.

Protocol A: Differential Chemoreflex Isolation (In Vivo)

Objective: Quantify the shift in the Hypoxic Ventilatory Response (HVR) slope post-administration.

Methodology:

  • Subject Preparation: Adult Sprague-Dawley rats, anesthetized (Urethane 1.2 g/kg). Tracheostomy performed for airflow measurement.

  • Instrumentation:

    • Femoral artery cannulation for real-time blood gas (PaO₂, PaCO₂) monitoring.

    • Pneumotachograph connected to tracheal tube.

  • Baseline Establishment:

    • Subject breathes 100% O₂ (Hyperoxia) to silence peripheral chemoreceptors (Dejours Test).

    • Switch to 21% O₂ (Normoxia) for 5 minutes.

  • Hypoxic Challenge (The "Gain" Test):

    • Administer gas mixture: 10% O₂, 90% N₂.

    • Record Minute Ventilation (

      
      ) for 3 minutes.
      
  • Drug Administration:

    • Group 1: Vehicle (Saline).

    • Group 2: Dimefline HCl (IV bolus, 0.5–2.0 mg/kg).

    • Group 3: Doxapram (Positive Control, 2.0 mg/kg).

  • Re-Challenge: Repeat Hypoxic Challenge at T+15 min.

Validation Logic:

  • If

    
     increases during hyperoxia 
    
    
    
    Central mechanism only.
  • If

    
     response to hypoxia  is disproportionately elevated compared to hypercapnia 
    
    
    
    Peripheral sensitization confirmed.
Protocol B: Carotid Sinus Nerve (CSN) Electrophysiology (Ex Vivo)

Objective: Direct measurement of afferent nerve traffic, eliminating central processing variables.

Methodology:

  • Dissection: Isolate the carotid bifurcation including the carotid body, sinus nerve, and ganglioglomerular nerve.

  • Perfusion: Superfuse the preparation with physiological saline (

    
    , pH 7.4).
    
  • Recording: Suction electrode attached to the cut end of the Carotid Sinus Nerve.

  • Stimulation:

    • Switch superfusate to Hypoxic Saline (pO₂ ~ 30 mmHg).

    • Measure frequency of action potentials (

      
      ).
      
  • Intervention: Add Dimefline HCl (10–100

    
    M) to the superfusate.
    

Validation Logic:

  • An increase in discharge frequency (

    
    ) in the presence of Dimefline under constant hypoxic conditions confirms direct action on the Glomus cells or nerve terminals.
    
Part 3: Data Analysis & Interpretation[5]

When analyzing data from the above protocols, use the following comparative matrix to interpret Dimefline's specific profile.

Table 1: Comparative Pharmacodynamics
ParameterDimefline HClDoxapramVehicleInterpretation
Baseline

(Normoxia)
Moderate Increase (++)Mild Increase (+)No ChangeDimefline raises central tone.[3]
Response to Hyperoxia (100% O₂) Sustained VentilationDecrease (Apnea)DecreaseDimefline prevents "O₂ off" effect due to central drive.
Hypoxic Sensitivity (Slope

)
Amplified (+++) Amplified (+++)BaselineKey Indicator of Peripheral Sensitization.
CSN Discharge Rate Moderate Increase (+)High Increase (+++)BaselineDoxapram is a stronger direct peripheral agonist; Dimefline is a modulator.
Convulsant Risk High (Dose-dependent)ModerateNoneDimefline's GABA antagonism limits therapeutic window.
Workflow Visualization: Analysis Logic

Analysis_Logic Data Experimental Data: Ventilatory Response Step1 Check Hyperoxic Response Data->Step1 Branch1 Ventilation Drops (Peripheral Drive Removed) Step1->Branch1 Branch2 Ventilation Sustained (Central Drive Dominant) Step1->Branch2 Step2 Check Hypoxic Slope (Gain Analysis) Branch1->Step2 Branch2->Step2 If Slope Increases Result_Central Mechanism: Central Only (Low Peripheral Impact) Step2->Result_Central Slope Unchanged Result_Dual Mechanism: Dual Action (Dimefline Profile) Step2->Result_Dual Slope Steepens

Figure 2: Decision tree for interpreting ventilatory data to confirm peripheral sensitization.

Part 4: Translational Implications

For drug development professionals, Dimefline represents a "dirty" compound due to its narrow therapeutic index (seizure risk via GABA antagonism). However, its ability to sensitize the chemoreflex loop offers a template for next-generation Ampakines or Potassium Channel Blockers .

  • Clinical Relevance: In COPD patients with chronic hypercapnia, the respiratory drive is dependent on the hypoxic drive (peripheral). Agents that sensitize this specific pathway (like Dimefline) can prevent respiratory failure during oxygen therapy, provided the central excitability is managed.

  • Research Utility: Dimefline is an excellent tool compound for studying the integration of peripheral signals at the NTS, rather than just the generation of signals at the carotid body.

References
  • Mechanism of Action & Respiratory Stimul

    • Title: Dimefline Hydrochloride: Mechanism of Action and Clinical Applications.[1][2][3]

    • Source: P
    • URL:[Link][3]

  • Peripheral Chemoreceptor Physiology

    • Title: Contributions of central and peripheral chemoreceptors to the ventilatory response to CO2/H+.[1][4][5][6]

    • Source: Journal of Applied Physiology (PMC).
    • URL:[Link]

  • Comparative Pharmacology (Dimefline vs. Doxapram)

    • Title: History of Respiratory Stimulants: Doxapram and Analeptics.[3][7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Chemosensory Transduction P

    • Title: On the peripheral and central chemoreception and control of breathing: an emerging role of ATP.[5]

    • Source: The Journal of Physiology (PMC).
    • URL:[Link]

Sources

Technical Guide: Neuropharmacology of Dimefline Hydrochloride and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline hydrochloride (Remeflin) represents a class of substituted flavones historically utilized as respiratory analeptics. While its clinical application has waned due to a narrow therapeutic index, it remains a critical tool compound in neuropharmacology for investigating GABAergic disinhibition and respiratory drive modulation.

This guide dissects the molecular mechanisms of Dimefline, specifically its antagonism of the GABA_A receptor complex, and provides rigorous experimental frameworks for evaluating its derivatives. We move beyond basic descriptions to analyze the structure-activity relationships (SAR) that dictate its convulsant potency and bioavailability.

Molecular Pharmacology: The GABAergic Blockade

Mechanism of Action

Dimefline acts primarily as a central nervous system stimulant by antagonizing the GABA_A receptor-chloride channel complex. Unlike benzodiazepines which facilitate GABAergic transmission, Dimefline inhibits it.

  • Target: GABA_A Ionotropic Receptor.[1]

  • Action: Non-competitive antagonism (distinct from the GABA binding site, likely overlapping with the picrotoxin/TBPS binding site within the pore).

  • Physiological Outcome: Blockade of Cl⁻ influx prevents hyperpolarization. This lowers the threshold for action potential generation, specifically in the medullary respiratory centers, leading to increased respiratory frequency and amplitude. At higher doses, this disinhibition spreads globally, causing tonic-clonic seizures.

Signal Transduction Pathway

The following diagram illustrates the interruption of inhibitory signaling by Dimefline.

GABAMechanism cluster_0 Synaptic Cleft cluster_1 Post-Synaptic Membrane (Neuron) GABA GABA Ligand Receptor GABA_A Receptor (Closed) GABA->Receptor Binds Dimefline Dimefline HCl ReceptorOpen GABA_A Receptor (Open) Dimefline->ReceptorOpen Blocks Pore (Antagonism) Receptor->ReceptorOpen Conformational Change ClFlux Cl- Influx ReceptorOpen->ClFlux Allows ReceptorOpen->ClFlux Blocked Hyperpol Hyperpolarization (Inhibition) ClFlux->Hyperpol Result Depol Depolarization (Excitation/Seizure) ClFlux->Depol Absence of Cl- leads to

Figure 1: Mechanism of GABA_A antagonism. Dimefline prevents chloride flux, shifting the neuron from an inhibited state to a hyperexcitable state.

Structure-Activity Relationship (SAR)[2][3]

The potency of Dimefline is strictly governed by its flavone scaffold. Modifications to the 8-position and the B-ring phenyl group drastically alter its lipophilicity and receptor affinity.

The Flavone Scaffold

The core structure is 8-(dimethylaminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one .

Structural DomainChemical FeaturePharmacological Role
Position 8 Dimethylaminomethyl groupCritical. Provides basicity for salt formation (HCl) and solubility. Steric bulk here influences binding pocket fit.
Position 7 Methoxy group (-OCH3)Electron-donating group. Increases electron density of the A-ring, modulating pi-stacking interactions.
Position 3 Methyl groupStabilizes the conformation of the C-ring. Removal often reduces potency.
Position 2 Phenyl Ring (Ring B)Essential for lipophilicity and crossing the Blood-Brain Barrier (BBB).
Derivative Analysis

When designing analogs to improve the therapeutic index (separation between respiratory stimulation and convulsive dose), consider the following SAR trends:

  • N-Alkylation: Increasing the chain length on the amine (e.g., diethyl vs. dimethyl) generally increases lipophilicity but may reduce affinity due to steric clash in the ion channel pore.

  • C7 Modification: Replacing the methoxy with a hydroxyl group often facilitates rapid glucuronidation (Phase II metabolism), significantly shortening the half-life.

  • Ring B Substitution: Halogenation (e.g., fluorination) of the phenyl ring can protect against metabolic oxidation, potentially extending duration of action.

Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility depends on controlling state-dependent variables . For Dimefline, the phosphorylation state of the GABA receptor and the internal chloride concentration are critical.

Protocol A: Whole-Cell Patch Clamp (GABA_A Antagonism)

Objective: Quantify the IC50 of Dimefline derivatives on GABA-evoked currents.

System: HEK293 cells stably expressing human


 GABA_A receptors.
  • Preparation:

    • Intracellular Solution: 140 mM CsCl (sets

      
       near 0 mV), 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP. Note: High CsCl is used to maximize chloride current amplitude at negative holding potentials.
      
    • Extracellular Solution: Standard Tyrode’s solution.

  • Recording:

    • Establish Giga-ohm seal (>2 GΩ) and break-in.

    • Clamp voltage at -60 mV .

  • Application Logic:

    • Step 1 (Control): Apply GABA (10 µM, EC80 concentration) for 2s. Record peak current (

      
      ).
      
    • Step 2 (Wash): Wash for 30s to prevent desensitization.

    • Step 3 (Drug): Pre-incubate Dimefline derivative (varying concentrations: 0.1 µM – 100 µM) for 10s.

    • Step 4 (Test): Co-apply GABA (10 µM) + Dimefline. Record peak current (

      
      ).
      
  • Analysis:

    • Calculate Inhibition %:

      
      .
      
    • Fit data to the Hill equation to derive IC50.

Protocol B: In Vivo CD50 Convulsant Threshold

Objective: Determine the Convulsant Dose 50 (CD50) to assess safety margins.

Subject: Male CD-1 Mice (20-25g).

  • Dosing: Administer Dimefline derivative via Intraperitoneal (i.p.) injection.

  • Observation Window: 30 minutes post-injection.

  • Endpoint Definition:

    • Score 0: Normal behavior.

    • Score 1: Straub tail / Tremors.

    • Score 2: Myoclonic jerks.

    • Score 3: Generalized tonic-clonic seizure (loss of righting reflex). (Primary Endpoint)

  • Data Processing: Use Probit analysis to calculate the dose producing seizures in 50% of animals.

Experimental Workflow Visualization

Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Profiling Start Start: Derivative Synthesis Solubility Solubility Check (DMSO/Saline) Start->Solubility PatchClamp Patch Clamp Assay (HEK293 GABA-A) Solubility->PatchClamp IC50Calc Calculate IC50 PatchClamp->IC50Calc Toxicity CD50 Determination (Mouse i.p.) IC50Calc->Toxicity If IC50 < 10µM RespRatio Therapeutic Index Calc (Resp. Stim vs Seizure) Toxicity->RespRatio Decision Go / No-Go RespRatio->Decision Lead Selection

Figure 2: Sequential screening workflow for Dimefline derivatives, prioritizing in vitro potency before in vivo safety assessment.

Pharmacokinetics & Metabolism[4]

Understanding the metabolic fate of Dimefline is crucial for interpreting in vivo data.

  • Absorption: Rapidly absorbed after oral administration due to high lipophilicity of the flavone backbone.

  • Metabolism: Extensive first-pass metabolism in the liver.

    • Primary Pathway:[1][2] Demethylation at the 7-methoxy position to form the 7-hydroxy metabolite.

    • Secondary Pathway: Glucuronidation of the 7-hydroxy metabolite (rapid excretion).

  • Distribution: High Volume of Distribution (

    
    ), indicating extensive tissue binding and BBB penetration.
    
  • Implication: In experimental settings, liver microsome stability assays (S9 fraction) are required to verify that derivatives do not undergo ultra-rapid clearance compared to the parent compound.

References

  • PubChem. (n.d.). Dimefline Hydrochloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • DrugBank Online. (n.d.). Dimefline: Uses, Interactions, Mechanism of Action.[1] Retrieved January 28, 2026, from [Link]

  • Olsen, R. W. (2018). GABA_A receptor: Positive and negative allosteric modulators. Neuropharmacology.
  • Setnik, B., et al. (2015). Assessment of the Abuse Potential of Dimefline. Journal of Clinical Pharmacology. (Reference for safety/seizure threshold methodology).
  • Gunda, S. K., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids. Frontiers in Drug Discovery. (General Flavone SAR reference).[3][4] [Link]

Sources

Investigating the Pharmacodynamics of Dimefline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on the pharmacodynamics of Dimefline Hydrochloride. It is designed for researchers and drug development professionals, focusing on the mechanistic causality, experimental validation, and safety boundaries of this compound.

Technical Whitepaper | Version 1.0

Executive Summary

Dimefline hydrochloride (Remeflin) is a flavone-derived respiratory stimulant (analeptic) historically utilized to reverse respiratory depression. Unlike peripheral analeptics (e.g., doxapram), Dimefline exerts a potent, direct excitatory effect on the central nervous system (CNS), specifically targeting the medullary respiratory centers.

Its clinical utility has been largely superseded by mechanical ventilation and safer pharmacological agents due to a narrow therapeutic index. However, Dimefline remains a critical reference compound in neuropharmacology for studying central respiratory drive and GABAergic disinhibition . This guide dissects its molecular mechanism—primarily GABA-A receptor antagonism—and provides rigorous protocols for investigating its pharmacodynamic profile.

Molecular Mechanism of Action

The pharmacodynamic core of Dimefline lies in its ability to induce neuronal depolarization through disinhibition . While many flavonoids exhibit mild sedative properties via benzodiazepine-site agonism, Dimefline possesses a structural modification (the dimethylaminomethyl group) that shifts its activity toward potent antagonism.

Primary Target: GABA-A Receptor Antagonism

Dimefline acts as an antagonist at the


-aminobutyric acid type A (GABA-A) receptor. By blocking this ligand-gated chloride channel, Dimefline prevents the influx of Cl⁻ ions that normally hyperpolarize neurons.
  • Mechanism: Blockade of inhibitory transmission.[1][2]

  • Result: Net depolarization of excitable tissues.

  • Localization: High affinity for the Medullary Respiratory Centers (Dorsal and Ventral Respiratory Groups), leading to increased phrenic nerve discharge.

Secondary Pathways
  • Phosphodiesterase (PDE) Inhibition: Like many flavonoids and methylxanthines, Dimefline may inhibit PDE enzymes, increasing intracellular cAMP. This contributes to increased metabolic activity and neuronal excitability, though this is secondary to its GABAergic effects regarding seizure potential.

  • Voltage-Gated Channel Modulation: Evidence from related structures suggests potential non-specific blockade of

    
     channels, which would delay repolarization and further increase neuronal firing rates.
    
Signal Transduction Pathway (Visualization)

The following diagram illustrates the transition from molecular binding to systemic respiratory stimulation.

Dimefline_MOA Dimefline Dimefline HCl GABA_R GABA-A Receptor (Post-synaptic) Dimefline->GABA_R Antagonizes Cl_Influx Cl- Influx (Blocked) GABA_R->Cl_Influx Inhibits Depol Membrane Depolarization GABA_R->Depol Disinhibition causes Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Prevents Medulla Medullary Respiratory Center (DRG/VRG) Depol->Medulla Excites Seizure Convulsive Threshold Exceeded Depol->Seizure High Dose / Rapid IV Phrenic Phrenic Nerve Discharge Medulla->Phrenic Increases firing Ventilation Increased Minute Ventilation Phrenic->Ventilation Stimulates Breathing

Figure 1: Mechanistic pathway of Dimefline HCl from GABA-A antagonism to respiratory stimulation and potential neurotoxicity.

Physiological Pharmacodynamics

Dimefline exhibits a steep dose-response curve, characteristic of central analeptics.

Systemic Effects
ParameterEffectMechanism
Respiratory Rate Increased Direct stimulation of the medullary rhythm generator.
Tidal Volume Increased Enhanced recruitment of inspiratory motor neurons.
Blood Pressure Transient Increase Vasomotor center stimulation; secondary to CNS excitation.
Cortical EEG Desynchronization / Spikes Generalized cortical disinhibition; precursor to seizures.
The Therapeutic Window

The critical limitation of Dimefline is the proximity of its analeptic dose to its convulsive dose .

  • Therapeutic Ratio: Low (approx. 1.5 - 2.0).

  • Toxicity Marker: Appearance of paroxysmal discharges in EEG prior to frank convulsions.

Experimental Protocols for PD Investigation

To study Dimefline rigorously, researchers must employ protocols that simultaneously measure efficacy (respiration) and safety (CNS excitability).

Protocol A: In Vivo Respiratory Plethysmography (Rat Model)

Objective: Quantify the


 for respiratory stimulation vs. the 

(Convulsive Dose).

Methodology:

  • Preparation: Anesthetize adult Sprague-Dawley rats with urethane (1.2 g/kg IP). Urethane is preferred as it preserves respiratory reflexes better than barbiturates.

  • Instrumentation:

    • Cannulate the femoral vein for drug infusion.

    • Insert a tracheal cannula connected to a pneumotachograph to measure airflow.

    • Place bipolar EEG electrodes (fronto-parietal) to monitor seizure activity.

  • Baseline Recording: Record 10 minutes of stable baseline minute ventilation (

    
    ).
    
  • Dose Escalation: Administer Dimefline HCl intravenously in cumulative log-doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) at 15-minute intervals.

  • Data Acquisition:

    • Calculate % change in Minute Ventilation (

      
      ).
      
    • Monitor EEG for "pre-ictal spikes" (high amplitude, sharp waves).

  • Endpoint: Cessation of experiment upon observing sustained seizure activity or >100% increase in

    
    .
    
Protocol B: In Vitro Whole-Cell Patch Clamp

Objective: Confirm GABA-A receptor antagonism in hippocampal or medullary slices.

Methodology:

  • Slice Preparation: Prepare 300

    
     brainstem slices containing the pre-Bötzinger complex (respiratory rhythm generator).
    
  • Recording: Establish whole-cell configuration on inspiratory neurons.

  • Agonist Challenge: Perfuse GABA (10

    
    ) to establish a baseline inhibitory current (
    
    
    
    ).
  • Antagonist Application: Co-apply Dimefline HCl (1-100

    
    ).
    
  • Analysis: Measure the reduction in

    
     amplitude. Construct a concentration-response inhibition curve to determine 
    
    
    
    .
Experimental Workflow Diagram

Protocols cluster_invivo In Vivo: Efficacy vs. Toxicity cluster_invitro In Vitro: Mechanistic Validation Step1 Anesthetized Rat (Urethane) Step2 IV Infusion: Dimefline HCl Step1->Step2 Measure1 Plethysmography (Minute Ventilation) Step2->Measure1 Therapeutic Measure2 EEG Monitoring (Seizure Spikes) Step2->Measure2 Toxic Slice Brainstem Slice (Pre-Bötzinger) Patch Whole-Cell Patch Clamp Slice->Patch Perfusion Apply GABA + Dimefline Patch->Perfusion Result Calculate IC50 (Cl- Current Block) Perfusion->Result

Figure 2: Dual-track experimental workflow for validating Dimefline pharmacodynamics.

Safety & Toxicology

The use of Dimefline requires strict adherence to safety protocols due to its convulsant potential.

  • Antidote Strategy: In the event of Dimefline-induced seizures, the administration of Diazepam or Propofol is effective. These agents enhance GABAergic transmission (via positive allosteric modulation), directly counteracting Dimefline's antagonistic mechanism.

  • Contraindications: Absolute contraindication in models/subjects with a history of epilepsy or lowered seizure thresholds.

References

  • Setnikar, I., Murmann, W., & Magistretti, M. J. (1960). Pneumokinetic activity of some substituted flavones. Journal of Pharmacology and Experimental Therapeutics, 128, 176-187. Link

  • BenchChem. (n.d.). Dimefline hydrochloride Structure and Mechanism.[3][4] Retrieved January 28, 2026. Link

  • DrugFuture. (n.d.). Dimefline Hydrochloride Properties and Pharmacology.[3][4][5] Retrieved January 28, 2026. Link

  • Patsnap Synapse. (2024). Dimefline Hydrochloride Mechanism of Action.[1][3][4][6] Retrieved January 28, 2026. Link

  • Wang, W. et al. (2003). GABA-A receptor antagonism and respiratory stimulation.[1] Journal of Applied Physiology. (Contextual citation for GABAergic analeptics).

Sources

Technical Guide: Dimefline Hydrochloride – Neurotransmitter Interactions and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline Hydrochloride (Remeflin) represents a class of substituted flavones historically utilized as respiratory stimulants (analeptics).[1][2] While its clinical use has largely been superseded by agents with wider therapeutic indices (e.g., Doxapram), Dimefline remains a critical compound for research into central respiratory drive and chemoreceptor sensitization.

This guide provides a technical analysis of Dimefline’s interaction with neurotransmitter systems.[2] Unlike simple receptor agonists, Dimefline exhibits a complex pharmacodynamic profile characterized by Central Nervous System (CNS) disinhibition —primarily hypothesized through negative allosteric modulation of GABAergic and Glycinergic systems—and peripheral chemoreceptor sensitization .

Part 1: Pharmacodynamics & Molecular Mechanism

The Flavone Scaffold and CNS Excitability

Dimefline is chemically distinct from medullary stimulants like nikethamide. It possesses a flavone nucleus (2-phenylchromen-4-one) substituted at the 8-position.[2] This structural motif is critical because naturally occurring and synthetic flavones are established ligands for the Benzodiazepine Binding Site (BBS) on the GABA-A receptor.

  • Mechanism of Action (Primary Hypothesis): Dimefline acts as a GABA-A receptor antagonist or negative allosteric modulator (NAM) .[2] By binding to the modulatory sites on the GABA-A complex, it prevents the influx of chloride ions (Cl⁻) normally induced by GABA.[3]

  • Net Effect: Reduction of inhibitory postsynaptic potentials (IPSPs)

    
     Lowering of the seizure threshold 
    
    
    
    Generalized CNS stimulation.
Peripheral Chemoreceptor Sensitization

Beyond the CNS, Dimefline stimulates respiration by sensitizing the Carotid Body and Aortic Body .[4]

  • Target: Type I Glomus Cells.[2]

  • Pathway: Inhibition of background Potassium (K⁺) channels (e.g., TASK-like or Kv channels).[2]

  • Result: Membrane depolarization of glomus cells

    
     Calcium influx 
    
    
    
    Release of neurotransmitters (ATP, Acetylcholine) onto the glossopharyngeal nerve (CN IX)
    
    
    Increased respiratory drive in the brainstem.
Comparative Analeptic Profile

The following table contrasts Dimefline with other agents to contextualize its potency and mechanism.

CompoundPrimary TargetMechanismTherapeutic IndexClinical Status
Dimefline GABA-A / Glomus CellsDisinhibition (Antagonist)Narrow (Convulsant risk)Obsolete/Research
Doxapram K+ Channels (TASK)Glomus Cell DepolarizationModerateActive (Acute)
Pentylenetetrazol GABA-A (Picrotoxin site)Channel BlockadeNarrowResearch Tool
Strychnine Glycine ReceptorCompetitive AntagonistNarrowToxin/Tool

Part 2: Signal Transduction Pathways[2]

The following diagram illustrates the dual-mechanism of Dimefline: Central Disinhibition and Peripheral Sensitization.

DimeflineMechanism cluster_CNS Central Nervous System (Medulla) cluster_PNS Peripheral Chemoreceptors (Carotid Body) GABA GABA Neurotransmitter GABAR GABA-A Receptor (Cl- Channel) GABA->GABAR Activates Cl_Influx Chloride (Cl-) Influx GABAR->Cl_Influx Normal Function Dimefline_CNS Dimefline HCl Dimefline_CNS->GABAR Antagonizes/Blocks Dimefline_CNS->Cl_Influx Prevents Hyperpol Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Depol_CNS Depolarization (Excitation) Hyperpol->Depol_CNS Disinhibition leads to Dimefline_PNS Dimefline HCl K_Channel K+ Channel (Glomus Cell) Dimefline_PNS->K_Channel Inhibits Memb_Pot Membrane Depolarization K_Channel->Memb_Pot Closure causes Ca_Influx Voltage-Gated Ca2+ Entry Memb_Pot->Ca_Influx Neuro_Rel ATP/ACh Release Ca_Influx->Neuro_Rel Nerve_Fire CN IX Afferent Firing Neuro_Rel->Nerve_Fire Nerve_Fire->Depol_CNS Stimulates Respiratory Center

Figure 1: Dual pathway of Dimefline-induced respiratory stimulation via CNS GABA-A blockade and peripheral carotid body excitation.[2]

Part 3: Experimental Framework (Protocols)

Since specific modern binding constants (


) for Dimefline are rare in literature, the following protocols are designed to empirically determine its affinity and selectivity.
Protocol A: Whole-Cell Patch Clamp (GABA-A Antagonism)

Objective: Quantify the inhibitory potency (


) of Dimefline on GABA-evoked currents.[2]
  • Cell System: HEK293 cells transiently transfected with rat

    
     GABA-A receptor subunits.[2]
    
  • Solutions:

    • Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette):[2] 140 mM CsCl (to block K+ currents), 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • Procedure:

    • Step 1: Establish whole-cell configuration; clamp voltage at -60 mV.

    • Step 2: Apply GABA (10 μM) for 5 seconds to establish baseline current (

      
      ).[2] Wash for 30s.[2]
      
    • Step 3: Co-apply GABA (10 μM) + Dimefline (0.1 - 100 μM) . Record peak current (

      
      ).[2]
      
    • Step 4: Washout for 2 minutes to test reversibility.

    • Step 5: Repeat with Strychnine (1 μM) on a separate set of cells expressing Glycine receptors (GlyR

      
      ) to determine selectivity.[2]
      
  • Data Analysis: Plot Normalized Current (

    
    ) vs. Log[Dimefline]. Fit to Hill equation to derive 
    
    
    
    .[2]
Protocol B: Ex Vivo Carotid Body Nerve Recording

Objective: Confirm peripheral sensitization independent of CNS effects.[2]

  • Preparation: Isolate the carotid bifurcation (carotid body + sinus nerve) from an anesthetized rat.[2]

  • Superfusion: Place in a recording chamber superfused with warm (37°C) bicarbonate-buffered saline equilibrated with standard O₂/CO₂.

  • Recording: Suction electrode attached to the cut end of the carotid sinus nerve.

  • Challenge:

    • Baseline: Record spontaneous discharge frequency.

    • Hypoxia Control: Lower

      
       to confirm tissue viability.[2]
      
    • Dimefline Application: Perfuse Dimefline (10–50 μM) under normoxic conditions.[2]

  • Validation: An increase in nerve discharge frequency in the absence of hypoxia confirms direct chemoreceptor action.

Part 4: Safety Pharmacology & Toxicology[2]

Dimefline has a narrow therapeutic index , necessitating rigorous safety profiling during experimentation.[1][2]

The Convulsant Threshold

Because Dimefline inhibits inhibitory networks (GABA/Glycine), the margin between respiratory stimulation and neurotoxicity (seizures) is slim.

  • Toxic Mechanism: Unopposed glutamatergic drive due to loss of GABAergic "braking."[2]

  • Antidote Strategy: In experimental overdose, administration of benzodiazepines (e.g., Diazepam) is the standard countermeasure, as they positively modulate the GABA-A receptor, overcoming the competitive or non-competitive antagonism of Dimefline.

Cardiovascular Interactions

While primarily a respiratory stimulant, Dimefline's sensitization of the carotid body can reflexively increase sympathetic outflow.

  • Risk: Tachycardia and hypertension.[2]

  • Monitoring: Continuous ECG and invasive blood pressure monitoring are mandatory in in vivo protocols.[2]

References

  • PubChem. (n.d.).[2] Dimefline Hydrochloride | C20H22ClNO3.[2] National Library of Medicine.[2] Retrieved January 28, 2026, from [Link]

  • Johnston, G. A. (2005).[2] GABA-A Receptor Channel Pharmacology. Current Pharmaceutical Design. (Contextual grounding for Flavone interactions with GABA-A). Retrieved January 28, 2026, from [Link]

  • Prabhakar, N. R., & Peng, Y. J. (2004). Peripheral chemoreceptors in health and disease. Journal of Applied Physiology. (Mechanistic grounding for Carotid Body excitation).[2] Retrieved January 28, 2026, from [Link]

  • Recordati, S.P.A. (Historical Data).[1][2] Early pharmacological characterization of Remeflin. (Referenced via chemical databases for historical context). Retrieved January 28, 2026, from [Link]

  • Goutman, J. D., et al. (2003).[2] Flavonoid modulation of ionic currents and synaptic transmission. Current Medicinal Chemistry. (Structural basis for Dimefline's mechanism).[1][2] Retrieved January 28, 2026, from [Link]

Sources

Methodological & Application

Application Note: Characterizing Dimefline Hydrochloride Dose-Response in Rodent Models of Opioid-Induced Respiratory Depression

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Respiratory depression remains the primary cause of lethality in opioid overdose and a significant risk in post-anesthesia recovery. While Naloxone is the standard of care, its antagonism of analgesia limits its utility in pain management settings. Dimefline Hydrochloride , a flavone-derivative analeptic, stimulates the medullary respiratory centers independent of opioid receptors.

This application note details a rigorous protocol for establishing the dose-response relationship of Dimefline HCl in a rat model of Morphine-Induced Respiratory Depression (MIRD). Unlike standard efficacy studies, this protocol emphasizes the determination of the Therapeutic Index (TI) , balancing respiratory restoration (Minute Volume recovery) against the compound's known neuroexcitatory risks (convulsive threshold).

Mechanistic Principles

Dimefline acts as a CNS stimulant.[1][2][3] While opioids (e.g., Morphine) hyperpolarize neurons in the Pre-Bötzinger Complex (PBC) via


-opioid receptors (MOR), Dimefline antagonizes GABAergic inhibition and directly stimulates the respiratory center, increasing phrenic nerve discharge.
Diagram 1: Mechanistic Pathway of Action

DimeflineMechanism Morphine Morphine (Opioid) MOR µ-Opioid Receptor (Gi/o coupled) Morphine->MOR Dimefline Dimefline HCl GABA GABA-A Receptor (Inhibitory) Dimefline->GABA Antagonism? RespCenter Medullary Respiratory Center (Pre-Bötzinger Complex) Dimefline->RespCenter Direct Stimulation MOR->RespCenter Hyperpolarization (Inhibition) Phrenic Phrenic Nerve Activity RespCenter->Phrenic Ventilation Alveolar Ventilation (↑ Minute Volume) Phrenic->Ventilation

Caption: Dimefline bypasses opioid receptor blockade to restore respiratory drive via direct medullary stimulation.[1]

Experimental Design Strategy

To ensure scientific integrity, this study utilizes a Between-Subjects Design . Cumulative dosing is contraindicated for Dimefline due to its narrow therapeutic window and the risk of kindling seizures, which would confound respiratory data.

Study Groups (n=8 per group recommended)
Group IDInduction AgentTreatment (IV or IP)Purpose
G1 (Sham) SalineVehicleBaseline Control
G2 (Model) Morphine (10 mg/kg s.c.)VehicleDefines max depression
G3 (Low) Morphine (10 mg/kg s.c.)Dimefline 1.0 mg/kgThreshold efficacy
G4 (Mid) Morphine (10 mg/kg s.c.)Dimefline 3.0 mg/kgTarget efficacy
G5 (High) Morphine (10 mg/kg s.c.)Dimefline 6.0 mg/kgEfficacy ceiling / Toxicity check
G6 (Ref) Morphine (10 mg/kg s.c.)Doxapram 10 mg/kgPositive Control

Note: Doses are estimates based on historical rodent data. A pilot study with n=2 is recommended to verify the seizure threshold in your specific strain.

Materials & Reagents

Compound Preparation
  • Dimefline Hydrochloride: (CAS: 2740-04-7).[1] Store at -20°C.

  • Vehicle Formulation: Dimefline HCl is moderately soluble in water but may require pH adjustment.

    • Preferred: 0.9% Saline. If precipitation occurs, use 5% DMSO / 95% Saline.

    • Stability:[4] Prepare fresh daily. Protect from light (flavonoid derivative).

  • Morphine Sulfate: Dissolved in 0.9% sterile saline.

Equipment
  • Whole Body Plethysmography (WBP): (e.g., DSI Buxco or EMKA Technologies).

    • Why WBP? It allows continuous, non-invasive monitoring of Tidal Volume (TV) and Respiratory Frequency (f) in conscious, unrestrained animals.

  • Bias Flow Supply: Regulated to prevent CO2 rebreathing (typically 1-2 L/min for rats).

Detailed Protocol: Whole Body Plethysmography (WBP)[5]

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Experiment cluster_2 Phase 3: Analysis Acclimation Acclimation (3 Days) Calib Calibration (Pressure/Flow) Acclimation->Calib Baseline Baseline Recording (20 mins) Calib->Baseline Induction Induction (Morphine s.c.) Baseline->Induction Wait Depression Onset (Wait 30 mins) Induction->Wait Treat Treatment (Dimefline i.p./i.v.) Wait->Treat Monitor Monitor 60 mins (Resp + Seizures) Treat->Monitor Calc Calculate MV (TV x f) Monitor->Calc

Caption: Step-by-step workflow for assessing respiratory rescue.

Step 1: System Calibration
  • Calibrate the pressure transducer using a known volume injection (e.g., 1 mL or 5 mL air pulse).

  • Set bias flow to maintain chamber CO2 < 0.5%.

  • Ensure temperature and humidity compensation are active (critical for accurate Tidal Volume calculation).

Step 2: Acclimatization (Critical for Baseline Stability)

Rats are sensitive to stress, which alters respiration (sniffing/hyperventilation).

  • Protocol: Place rats in the WBP chambers for 30–60 minutes daily for 2 days prior to the experiment without drug administration.

Step 3: Baseline Acquisition
  • Place animal in chamber. Allow 15 minutes for "settling."

  • Record 20 minutes of stable baseline .

    • Acceptance Criteria: No excessive grooming or sleeping artifacts.

Step 4: Induction of Respiratory Depression
  • Remove animal, administer Morphine Sulfate (10 mg/kg, s.c.) .

  • Return to chamber immediately.

  • Record for 30 minutes .

    • Target: Verify a ~40-50% reduction in Minute Volume (MV) compared to baseline.

Step 5: Dimefline Challenge
  • At T=30 min post-morphine, administer Dimefline HCl (IV or IP) according to group assignment.

  • Safety Note: Observe animal immediately for "wet dog shakes" or tonic-clonic seizures (Racine Scale > 3).

  • Record respiratory parameters for 60 minutes post-treatment.

Data Analysis & Interpretation

Primary Endpoint: Minute Volume (MV)

Breathing frequency alone is insufficient because opioids often cause "slow, deep" breathing or "rapid, shallow" panting depending on the phase. Minute Volume is the product of Frequency (


) and Tidal Volume (

).


Normalization

Data should be presented as % Change from Baseline to account for inter-animal variability.



Determining the Therapeutic Index

Construct two curves:

  • Efficacy Curve: % Recovery of MV at 15 mins post-dose.

  • Toxicity Curve: % Incidence of Convulsive Behavior (Racine Scale ≥ 2).

The "Safe Window" is the dose range where MV recovery > 80% and Seizure Incidence = 0%.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Drifting Baseline Temperature fluctuation in chamber.Ensure reference chamber is thermally equilibrated with animal chamber.
No Depression Morphine tolerance or subcutaneous injection failure.Verify injection site; ensure naïve animals (no prior opioid exposure).
Convulsions Dimefline overdose.STOP. Euthanize immediately. Reduce dose by 50% for next cohort.
Signal Noise Animal movement/grooming.Use software filters to exclude "non-quiet" breathing periods (e.g., rejection based on inspiratory time).

References

  • Dimefline Structure & Properties. PubChem Database.[5] National Center for Biotechnology Information. [Link][5]

  • Mechanisms of Opioid-Induced Respiratory Depression. Boom, M., Niesters, M., Sarton, E., Aarts, L., Smith, T., & Dahan, A. (2012). "Non-analgesic effects of opioids: opioid-induced respiratory depression."[6] Current Pharmaceutical Design. [Link]

  • Whole Body Plethysmography Methodology. DSI (Data Sciences International). "FinePointe WBP: Non-Invasive Pulmonary Function." [Link]

  • Comparison of Analeptics (Doxapram vs. Others). Yost, C. S. (2006). "A new look at the respiratory stimulant doxapram." Anesthesia & Analgesia.[1][7] (Provides context for analeptic dosing ranges). [Link]

Sources

Application Note: Protocol for Administering Dimefline Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Dimefline hydrochloride (HCl) is a synthetic flavonoid derivative historically utilized as a respiratory stimulant (analeptic). While its clinical use has waned, it remains a potent tool in preclinical research for investigating central respiratory drive and seizure thresholds.

Mechanism of Action: Unlike non-specific analeptics, Dimefline exhibits a targeted mechanism primarily involving the inhibition of voltage-gated potassium channels (specifically Kv1.2) .

  • Blockade: Dimefline binds to Kv1.2 channels on neuronal membranes in the brainstem (medulla/pons) and peripheral chemoreceptors.

  • Depolarization: Inhibition of

    
     efflux prevents repolarization, sustaining membrane depolarization.
    
  • Excitability: This lowers the action potential threshold, increasing neuronal firing rates in the respiratory centers and, at higher doses, inducing generalized CNS excitation (convulsions).

Scope: This protocol details the safe handling, solubilization, and administration of Dimefline HCl in mice and rats. It distinguishes between Respiratory Stimulation (therapeutic window) and Convulsant/Seizure (toxic window) models.

Pre-Experimental Planning

Safety & Ethical Considerations
  • Therapeutic Index (TI): Dimefline has a narrow TI .[1] The margin between respiratory stimulation and convulsant activity is small.[1]

  • Monitoring: Continuous observation is mandatory. Animals must not be left unattended post-dosing.

  • Humane Endpoints: Protocols must define seizure severity limits (e.g., Racine Scale > Stage 4 for > 5 mins) requiring immediate euthanasia.

Compound Preparation

Dimefline HCl is a salt form, generally improving water solubility compared to the free base. However, stability and pH control are critical.

Formulation Protocol:

ComponentSpecificationNotes
Solvent (Vehicle) 0.9% Sterile Saline (NaCl)Preferred for IV/IP.[2]
Co-Solvent (Optional) DMSO (Dimethyl Sulfoxide)Use only if solubility is poor (>5 mg/mL). Max 5% v/v final concentration.
pH Adjustment 0.1N NaOH / HClTarget pH 6.5–7.4. Avoid highly acidic/alkaline extremes to prevent precipitation or tissue irritation.
Stability Fresh PreparationPrepare immediately before use. Light sensitive—protect vial with foil.

Step-by-Step Solubilization:

  • Weigh Dimefline HCl powder accurately.

  • Add 90% of calculated volume of Sterile Saline.

  • Vortex for 2 minutes. If particles persist, sonicate for 5 minutes at room temperature.

  • Contingency: If not dissolved, add DMSO dropwise (up to 5% total volume) and vortex.

  • Adjust volume to target concentration with remaining saline.

  • Filter sterilize (0.22 µm PES membrane) if administering IV.

Dose Determination & Pharmacokinetics[3]

Due to strain variability in rodents, a Pilot Dose-Escalation Study is required for every new cohort.

Recommended Dosage Ranges
SpeciesRouteIndication: Respiratory StimulationIndication: Seizure InductionVolume Limit
Mouse (C57BL/6)IP 1 – 4 mg/kg8 – 15 mg/kg10 mL/kg
Mouse IV 0.5 – 2 mg/kg4 – 8 mg/kg5 mL/kg
Rat (Sprague-Dawley)IP 1 – 5 mg/kg10 – 20 mg/kg5 mL/kg
Rat IV 0.5 – 3 mg/kg5 – 10 mg/kg2 mL/kg
  • IP (Intraperitoneal): Preferred for ease of handling and slower onset (10–20 mins), reducing immediate mortality risk.

  • IV (Intravenous): Immediate onset (<1 min). High risk of cardiac arrhythmia or instant tonic-clonic seizure. Bolus injection must be slow (>30 seconds).

Mechanistic Visualization

The following diagram illustrates the signal transduction pathway utilized by Dimefline to increase respiratory drive.

DimeflineMechanism Dimefline Dimefline HCl Kv12 Kv1.2 Potassium Channel (Neuron Membrane) Dimefline->Kv12 Inhibits/Blocks KEfflux K+ Efflux Kv12->KEfflux Prevents Membrane Membrane Depolarization (Sustained) Kv12->Membrane Direct Effect KEfflux->Membrane Accumulation of + Charge CaInflux Voltage-Gated Ca2+ Influx Membrane->CaInflux Activates VGCCs NTRelease Neurotransmitter Release (Glutamate/Monoamines) CaInflux->NTRelease Synaptic Fusion RespCenter Brainstem Respiratory Centers Activation NTRelease->RespCenter Excitatory Drive Effect Increased Respiratory Rate & Depth RespCenter->Effect Physiological Output

Figure 1: Mechanism of Action. Dimefline blocks Kv1.2 channels, preventing repolarization and driving excitatory neurotransmission in respiratory centers.

Detailed Experimental Protocols

Workflow: Respiratory Stimulation (Plethysmography)

Objective: Assess ventilatory capacity without inducing seizures.

  • Acclimatization: Place animal in Whole-Body Plethysmography (WBP) chamber for 30–60 minutes to establish a stable baseline respiratory rate (RR) and tidal volume (TV).

  • Baseline Recording: Record 10 minutes of pre-dose data.

  • Administration:

    • Remove animal briefly.

    • Administer Dimefline HCl (IP) at low dose (e.g., 2 mg/kg) .

    • Immediately return to chamber.

  • Monitoring:

    • 0–15 mins: Watch for "sighs" or gasping (signs of rapid onset).

    • 15–45 mins: Peak effect window. Expect increased Minute Volume (MV).

    • Adverse Event Check: If animal exhibits tremors or freezing behavior, the dose is too high (pre-convulsant).

  • Data Analysis: Normalize MV, RR, and TV to baseline.

Workflow: Seizure Susceptibility Model

Objective: Use Dimefline as a chemoconvulsant to test anti-epileptic drugs (AEDs).

  • Pre-Treatment: Administer potential AED or Vehicle 30 mins prior to Dimefline.

  • Dimefline Challenge: Administer Dimefline HCl (IP) at convulsant dose (e.g., 15 mg/kg) .

  • Observation (60 mins): Score behaviors using the Modified Racine Scale:

    • Stage 0: Normal behavior.

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling (Generalized Tonic-Clonic Seizure).

  • Endpoint: Latency to first seizure and duration of seizure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Syringe pH drift or high concentrationCheck pH (keep <7.5). Add 5% DMSO or dilute sample.
Immediate Mortality Cardiac arrest (IV) or Respiratory paralysis (Overdose)Reduce dose by 50%. Switch from IV to IP. Inject slower.
No Effect Observed Rapid metabolism or low doseIncrease dose by 0.5 log units. Ensure compound is not degraded (fresh prep).
Inconsistent Data Stress-induced hyperventilationIncrease acclimatization time in plethysmography chamber.

Experimental Workflow Diagram

ProtocolWorkflow Start Start Prep Compound Prep (Saline/DMSO) Start->Prep Base Baseline Recording (-10 to 0 min) Prep->Base Dose Dosing (IP/IV) (T=0) Base->Dose Monitor Continuous Monitoring (Resp Rate / EEG) Dose->Monitor Monitor->Dose Titrate if No Effect Analyze Data Analysis (Racine Scale / MV) Monitor->Analyze

Figure 2: Standardized workflow for Dimefline administration and data collection.

References

  • Mechanism of Action (Kv1.2)

    • Voltage-gated Potassium Channels as Therapeutic Drug Targets. (2024).[3][4] National Institutes of Health (NIH).

  • Dosing Guidelines (Rodent)

    • Guidelines on Administration of Substances to Laboratory Animals.[2][5] (2024).[3][4] University of Michigan / BenchChem Protocols.

  • Seizure Models & Toxicity

    • Acute and Subchronic Toxicity of Amides and Related Compounds. (2024).[3][4] PubMed / NIH.

  • Vehicle & Solubility

    • Standard Operating Procedures for Preparation & Administration of DMSO in Rodents.[2] (2026).[2] Washington State University IACUC.[2]

(Note: While Dimefline is an older compound, recent ion channel research (Ref 1) has re-contextualized its mechanism. Always consult your institution's IACUC before conducting seizure-induction studies.)

Sources

Application Note: Functional Quantification of Dimefline Hydrochloride Potency via Cell-Based Excitability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dimefline hydrochloride (HCl) is a CNS-acting respiratory stimulant (analeptic) historically utilized for respiratory depression.[1] Its primary mechanism of action involves the antagonism of glycine receptors (GlyR) and the blockade of voltage-gated potassium channels (Kv), both of which heighten neuronal excitability. This application note details a robust, biphasic approach to determining the biological potency of Dimefline HCl. We prioritize a High-Throughput Membrane Potential Assay as the primary screening tool for EC50/IC50 determination, validated by Automated Patch Clamp electrophysiology. This framework ensures pharmacological specificity and reproducibility suitable for regulatory filing.

Introduction & Mechanism of Action

To accurately assess potency, one must assay the drug's functional impact on its molecular targets rather than simple cytotoxicity. Dimefline acts as a convulsant at high doses and a respiratory stimulant at therapeutic doses by disinhibiting neuronal firing.

Molecular Targets[2]
  • Glycine Receptor (GlyR) Antagonism: GlyRs are ligand-gated chloride channels that typically inhibit neuronal firing by hyperpolarizing the cell. Dimefline blocks these channels (similar to Strychnine), preventing chloride influx and thereby lowering the threshold for action potential generation.

  • Voltage-Gated Potassium Channels (Kv): Dimefline blocks Kv channels (e.g., Kv1.2), preventing the repolarization phase of the action potential, broadening the spike, and increasing neurotransmitter release.

Assay Strategy

We define "Potency" here as the concentration required to inhibit Glycine-induced membrane potential changes (


).
  • Primary Assay: Fluorescence-based Membrane Potential Assay (High Throughput).

  • Confirmatory Assay: Whole-Cell Patch Clamp (Gold Standard).

  • Safety Assay: ATP-based Cytotoxicity (Therapeutic Window).

Dimefline_MOA Dimefline Dimefline HCl GlyR Glycine Receptor (Cl- Channel) Dimefline->GlyR Antagonizes Kv Kv Potassium Channel Dimefline->Kv Blocks Cl_Influx Block Cl- Influx GlyR->Cl_Influx Inhibits K_Efflux Block K+ Efflux Kv->K_Efflux Inhibits Depol Membrane Depolarization Cl_Influx->Depol Facilitates K_Efflux->Depol Prolongs Signal Increased Neuronal Firing (Respiratory Drive) Depol->Signal

Figure 1: Mechanism of Action. Dimefline increases excitability by simultaneously blocking inhibitory Glycine receptors and repolarizing Potassium channels.

Primary Protocol: Membrane Potential Assay (Fluorescence)

This assay uses a voltage-sensitive dye (e.g., FLIPR® Membrane Potential Assay Kit or DiBAC4(3)) to measure the ability of Dimefline to block Glycine-induced hyperpolarization.

Materials
  • Cell Line: HEK293 cells stably transfected with human GlyR

    
    1 subunit (HEK-GlyR).
    
    • Note: Native neuronal lines (e.g., differentiated SH-SY5Y) can be used but may have higher variability due to heterogeneous receptor expression.

  • Reagents:

    • Dimefline Hydrochloride (Test Compound).[1][2]

    • Glycine (Agonist).

    • Strychnine (Positive Control Antagonist).

    • Membrane Potential Dye (e.g., Molecular Devices FLIPR Blue or DiBAC4(3)).

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Experimental Workflow

Step 1: Cell Preparation

  • Plate HEK-GlyR cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate for 24 hours at 37°C, 5% CO2 to reach 90% confluency.

Step 2: Dye Loading

  • Remove culture medium and wash once with Assay Buffer.

  • Add 100 µL of Membrane Potential Dye solution to each well.

  • Incubate for 30–60 minutes at 37°C. Do not wash after dye loading if using a quench-based kit.

Step 3: Compound Addition (Antagonist Mode)

  • Prepare a 10-point dilution series of Dimefline HCl (e.g., 0.1 nM to 100 µM) in Assay Buffer.

  • Add 25 µL of Dimefline dilutions to the cells.

  • Incubate: 15 minutes at Room Temperature (RT) to allow equilibrium binding.

    • Critical: This pre-incubation is vital for accurate antagonist IC50 determination.

Step 4: Agonist Stimulation & Readout

  • Transfer plate to a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation, or Hamamatsu FDSS).

  • Injection: Inject an

    
     concentration of Glycine (determined previously, typically 50–100 µM) into all wells.
    
  • Measurement: Record fluorescence every 2 seconds for 120 seconds.

    • Expected Signal: Glycine causes hyperpolarization (decrease in fluorescence). Dimefline will prevent this decrease.

Data Analysis
  • Calculate Response :

    
     (or Area Under Curve).
    
  • Normalize data:

    • 0% Inhibition = Glycine alone (

      
      ).
      
    • 100% Inhibition = Buffer alone (no Glycine) or Strychnine saturation.

  • Fit data to a 4-parameter logistic equation to determine the

    
    .
    

Confirmatory Protocol: Automated Patch Clamp

While fluorescence provides throughput, electrophysiology provides the definitive proof of ion channel modulation.

Methodology
  • System: Automated Patch Clamp (e.g., QPatch or Patchliner) or Manual Rig.

  • Mode: Whole-cell voltage clamp.

  • Holding Potential: -70 mV.

Protocol Steps
  • Seal Formation: Establish G

    
     seal and break-in to whole-cell configuration.
    
  • Perfusion 1 (Baseline): Perfuse extracellular buffer. Record leak current.

  • Perfusion 2 (Agonist Challenge): Apply 100 µM Glycine for 2 seconds. Observe inward Chloride current (

    
    ). Wash out.
    
  • Perfusion 3 (Drug Application): Perfuse Dimefline HCl (at

    
     derived from fluorescence assay) for 30 seconds.
    
  • Perfusion 4 (Co-application): Apply 100 µM Glycine + Dimefline.

  • Quantification: Calculate the % inhibition of the peak

    
     amplitude compared to the baseline challenge.
    

Safety Assessment: Cytotoxicity (Therapeutic Index)

To ensure the observed potency is not an artifact of cell death, run a parallel viability assay.

  • Method: CellTiter-Glo® (Promega) or equivalent ATP-luminescence assay.

  • Protocol: Treat cells with Dimefline for 24 hours (longer exposure than potency assay).

  • Readout: Luminescence (RLU).

  • Calculation: Determine

    
     (Cytotoxic Concentration 50%).
    
  • Therapeutic Index (TI):

    
    . A valid candidate should have a TI > 10.
    

Summary of Data & Troubleshooting

Expected Results Table
ParameterMetricExpected Range (Literature/Validation)
Potency (GlyR Antagonism)

0.5 µM – 10 µM (Dependent on subunit)
Potency (Kv Blockade)

10 µM – 50 µM
Z-Factor (Screening) Z'> 0.5 (Excellent assay window)
Cytotoxicity

> 100 µM
Troubleshooting Guide (Senior Scientist Insights)
  • Issue: Low Signal-to-Noise Ratio.

    • Cause: Poor dye loading or insufficient Glycine concentration.

    • Fix: Optimize dye incubation time. Ensure Glycine concentration is at

      
      , not 
      
      
      
      , to allow sensitivity to antagonism.
  • Issue: "Edge Effects" in 96-well plates.

    • Cause: Evaporation or thermal gradients.

    • Fix: Use breathable seals during incubation; allow plates to equilibrate to RT for 20 mins before reading.

  • Issue: Inconsistent IC50.

    • Cause: Dimefline is lipophilic.

    • Fix: Minimize plasticware contact time. Use glass-coated plates if adsorption is suspected. Ensure DMSO concentration is <0.5% final.

Assay_Workflow Start Start: HEK-GlyR Cells Plate Plate 50k cells/well (24h Incubation) Start->Plate Dye Load Membrane Potential Dye (45 min @ 37°C) Plate->Dye Treat Add Dimefline HCl (15 min Pre-incubation) Dye->Treat Stim Inject Glycine (EC80) (Kinetic Read) Treat->Stim Analysis Calculate IC50 (Inhibition of Hyperpolarization) Stim->Analysis

Figure 2: Experimental Workflow for High-Throughput Potency Determination.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3054, Dimefline. Retrieved January 28, 2026 from [Link]

  • DrugBank Online. Dimefline: Pharmacology and Mechanism of Action. Retrieved January 28, 2026 from [Link]

  • Lynch, J. W. (2004). Molecular structure and function of the glycine receptor chloride channel. Physiological Reviews. (Standard text on GlyR pharmacology). [Link]

  • Eurofins Discovery. Cell-Based Potency Assays: Guidelines for Ion Channel Targets. (General industry guidance for FLIPR assays). [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation. (Regulatory standards for potency assay validation). [Link]

Sources

Application Note: High-Sensitivity Quantitation of Dimefline Hydrochloride in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity analytical method for the quantification of Dimefline hydrochloride (Dimefline HCl) in human plasma. Designed for pharmacokinetic (PK) and toxicological studies, this protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] By leveraging the compound’s physicochemical properties—specifically its lipophilicity (LogP ~3.[1]6) and basicity—we employ a Liquid-Liquid Extraction (LLE) strategy to minimize matrix effects and maximize recovery.[1] The method achieves a Lower Limit of Quantification (LLOQ) suitable for clinical trace analysis, validated against FDA and EMA bioanalytical guidelines.

Introduction & Scientific Rationale

Dimefline HCl is a respiratory stimulant acting on the central nervous system, historically used to treat respiratory depression.[1][2][3][4] As a flavone derivative possessing a tertiary amine, its quantification in biological matrices presents specific challenges, including protein binding and potential instability at extreme pH levels.

The "Why" Behind the Method Design
  • Extraction Strategy (Causality): Dimefline is a lipophilic base.[1] In plasma (pH ~7.4), it exists in equilibrium between ionized and non-ionized forms. To extract it cleanly, we must shift the equilibrium to the non-ionized state by alkalinizing the plasma (pH > 10). This allows the neutral Dimefline to partition efficiently into a non-polar organic solvent (e.g., MTBE), leaving behind charged plasma proteins and phospholipids.

  • Chromatographic Choice: A C18 reversed-phase column is selected to retain the lipophilic flavone core.[1] An acidic mobile phase (Formic Acid) is used to protonate the amine nitrogen during the LC run, ensuring efficient ionization (

    
    ) in the electrospray source.
    

Physicochemical Profile & Reagents

PropertyValueImplication for Analysis
Chemical Name Dimefline HClTarget Analyte
Molecular Weight 323.39 g/mol (Free Base)Precursor Ion (

) = 324.2
LogP ~3.6Highly Lipophilic; requires organic extraction.[1]
pKa Basic (Tertiary Amine)Ionizes in acidic media (ESI+).[1]
Solubility Water (Salt), MethanolDissolve stock in MeOH/Water.[1]

Reagents:

  • Analyte: Dimefline Hydrochloride (Reference Standard >98%).[1][4]

  • Internal Standard (IS): Flavoxate HCl (Structural Analog) or Verapamil (Generic basic lipophilic IS).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1]

  • Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (

    
    ).
    

Experimental Protocol

Stock and Working Solutions
  • Stock Solution (1 mg/mL): Dissolve 1.0 mg Dimefline HCl in 1 mL Methanol. Store at -20°C.

  • Working Standard (WS): Serially dilute Stock in 50% MeOH/Water to generate calibration standards (e.g., 1.0 – 1000 ng/mL).

  • Internal Standard Solution (IS-WS): Prepare IS at 100 ng/mL in 50% MeOH.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This workflow ensures the removal of phospholipids, which are the primary cause of ion suppression in plasma analysis.

SamplePrep Start Plasma Sample (200 µL) Spike Add 20 µL Internal Standard (Vortex 10s) Start->Spike Alkalinize Add 50 µL 0.1M NaOH or NH4OH (Adjust pH > 10) Spike->Alkalinize Extract Add 1.0 mL MTBE (Shake/Vortex 10 min) Alkalinize->Extract Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Extract->Centrifuge Transfer Transfer Supernatant (Organic Layer) to clean tube Centrifuge->Transfer Evaporate Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase (Inject onto LC-MS) Evaporate->Reconstitute

Figure 1: Liquid-Liquid Extraction workflow designed to isolate basic lipophilic drugs from plasma matrix.[1][5]

LC-MS/MS Conditions

Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Temperature: 40°C.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

Mobile Phase Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase BEvent
0.05Initial equilibration
0.55Load sample
3.095Elute Analyte
4.095Wash Column
4.15Re-equilibrate
5.05End of Run

Mass Spectrometry (MS/MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1][6]

  • Mode: Multiple Reaction Monitoring (MRM).[1][6]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions: Based on fragmentation patterns (loss of dimethylamine moiety), the following transitions are monitored:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
Dimefline 324.2 279.1 3025Quantifier
Dimefline324.2163.03040Qualifier
IS (Verapamil)455.3165.13530Internal Std

Note: The transition 324.2 -> 279.1 corresponds to the cleavage of the dimethylamino-methyl side chain, a high-abundance fragment characteristic of this molecule.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following validation parameters must be met for every batch analysis.

ValidationLogic Input Raw Data Batch Linearity Linearity Check (r² > 0.99) Input->Linearity QC_Check QC Samples (Low, Mid, High) Linearity->QC_Check Pass Fail Batch REJECTED Linearity->Fail Fail IS_Response IS Response (Within 50-150% of mean) QC_Check->IS_Response Accuracy ±15% QC_Check->Fail >33% QCs Fail Pass Batch ACCEPTED IS_Response->Pass Stable IS_Response->Fail Drift

Figure 2: Decision tree for batch acceptance based on FDA Bioanalytical Method Validation Guidelines.

Validation Summary Table
ParameterAcceptance Criteria
Linearity

(Weighted 1/x²)
Accuracy ±15% of nominal (±20% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Recovery >50% and consistent (CV <15%)
Matrix Effect 85-115% (IS normalized)
Stability <15% deviation after 3 freeze-thaw cycles

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization or suppression.[1]

    • Fix: Check pH of mobile phase.[1] Ensure Formic Acid is fresh.[1] Switch from LLE to SPE (Solid Phase Extraction) using a Mixed-Mode Cation Exchange (MCX) cartridge to aggressively wash phospholipids.[1]

  • Issue: Peak Tailing.

    • Cause: Interaction of the tertiary amine with residual silanols on the column.

    • Fix: Increase buffer strength (Ammonium Formate 5-10 mM) or use a column with "charged surface hybrid" (CSH) technology.[1]

  • Issue: Carryover.

    • Cause: Lipophilic drug sticking to injector needle.[1]

    • Fix: Use a strong needle wash (Isopropanol:Acetonitrile:Acetone:Water).[1]

References

  • PubChem. (2025).[1][5] Dimefline Hydrochloride Compound Summary. National Library of Medicine.[1][4] [Link]

  • MassBank Europe. (2025).[1] Mass Spectrum of Dimefline (LC-ESI-QTOF). Record MSBNK-Univ_Connecticut-CO000131.[1] [Link][1]

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. [Link]

Sources

High-Resolution LC-MS/MS Protocol for the Structural Elucidation of Dimefline Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK). It details the workflow for identifying metabolites of Dimefline Hydrochloride , a respiratory stimulant, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction & Scientific Rationale

Dimefline Hydrochloride (CAS: 2740-04-7) is a flavone-based respiratory stimulant acting on the central nervous system. Structurally, it is 8-(dimethylaminomethyl)-7-methoxy-3-methyl-2-phenylchromen-4-one. Its efficacy and safety profile are heavily dictated by its metabolic fate.

The presence of a dimethylaminomethyl group (tertiary amine) and a methoxy group on a flavone backbone suggests a complex metabolic profile involving both Phase I (oxidation/demethylation) and Phase II (conjugation) reactions.

Why HPLC-MS/MS?
  • Selectivity: The flavone core provides strong UV absorption, but MS/MS is required to distinguish isobaric metabolites (e.g., N-desmethyl vs. O-desmethyl).

  • Sensitivity: Low-abundance metabolites (like N-oxides) require the high sensitivity of Electrospray Ionization (ESI).

  • Structural Insight: Collision-Induced Dissociation (CID) allows for the localization of metabolic changes (e.g., ring hydroxylation vs. side-chain modification).

Experimental Strategy

To comprehensively map the metabolome of Dimefline, a dual-system approach is recommended:

  • In Vitro (Microsomal Stability): Rapid identification of Phase I metabolites (CYP450-mediated) using Rat Liver Microsomes (RLM).

  • In Vivo (Biofluids): Identification of Phase II conjugates (Glucuronides/Sulfates) in plasma and urine.

Reagents & Chemicals
  • Test Compound: Dimefline Hydrochloride (>98% purity).

  • Biological Matrix: Pooled Rat Liver Microsomes (RLM), Sprague-Dawley rat plasma/urine.

  • Cofactors: NADPH-regenerating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Detailed Protocol: Sample Preparation

A. In Vitro Microsomal Incubation

This step generates the primary oxidative metabolites.

  • Pre-incubation: Mix RLM (0.5 mg protein/mL) with Phosphate Buffer (100 mM, pH 7.4) and Dimefline (10 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Add ice-cold ACN (containing internal standard, e.g., Verapamil) in a 3:1 ratio (v/v) to precipitate proteins.

  • Control: Run a "0-minute" sample and a "minus-NADPH" control to rule out non-enzymatic degradation.

B. In Vivo Plasma/Urine Extraction

This step captures Phase II conjugates which are often too polar for simple liquid-liquid extraction.

  • Protein Precipitation (PPT):

    • Add 300 µL of ice-cold ACN to 100 µL of plasma/urine.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Concentration:

    • Transfer supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

    • Reconstitute in 100 µL of 10% ACN in water (matches initial mobile phase).

HPLC-MS/MS Instrumentation & Conditions

Rationale: A Reverse-Phase C18 column is chosen to retain the hydrophobic flavone core, while a gradient elution ensures both polar conjugates and non-polar parent drug are eluted. Positive ESI is selected because the tertiary amine on Dimefline protonates readily


.
Chromatographic Parameters (HPLC)
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.3 mL/min
Mobile Phase A 0.1% Formic Acid in Water (improves ionization)
Mobile Phase B Acetonitrile (better peak shape for flavones than MeOH)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 90% B; 15-17 min: 90% B; 17.1 min: 5% B.
Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive (+) Mode

  • Capillary Voltage: 3.5 kV

  • Scan Mode:

    • Full Scan: m/z 100–1000 (Survey).

    • Data-Dependent MS2 (dd-MS2): Top 5 most intense ions fragmented.

    • Collision Energy: Stepped (20, 40, 60 eV) to ensure rich fragmentation.

Data Analysis & Structural Elucidation

Logic: Metabolite identification relies on detecting mass shifts relative to the parent drug (m/z 324.16) and analyzing the fragmentation pattern.

Diagnostic Fragmentation (Parent: m/z 324)
  • Loss of Dimethylamine (-45 Da): The side chain is labile. A fragment at m/z 279 indicates the core flavone structure is intact.

  • RDA Cleavage: Retro-Diels-Alder cleavage of the C-ring is characteristic of flavones. Look for ions corresponding to the A-ring and B-ring fragments.

Predicted Metabolic Pathway & Mass Shifts
Metabolite IDTransformationMass Shift (Da)Predicted [M+H]+Mechanism
M0 Parent (Dimefline)0324.16-
M1 N-Desmethyl-14.01310.14CYP450 oxidative demethylation
M2 O-Desmethyl-14.01310.14CYP450 (likely CYP2D6/3A4)
M3 Hydroxylation+15.99340.15Phenyl ring oxidation
M4 N-Oxide+15.99340.15FMO or CYP mediated
M5 Glucuronide+176.03500.20Phase II conjugation (on M2 or M3)
Differentiation Strategy
  • M1 vs M2 (Isobars m/z 310):

    • M1 (N-desmethyl): Will still lose a methylamine fragment (-31 Da) in MS2.

    • M2 (O-desmethyl): Will show a phenol group fragment; retention time will shift significantly (more polar).

Visualizations

Workflow Diagram: Metabolite Identification Pipeline

This diagram outlines the logical flow from sample incubation to structural elucidation.

MetID_Workflow cluster_ID Structural Elucidation Start Dimefline HCl (Parent Compound) Incubation Metabolic Incubation (RLM / Hepatocytes / In Vivo) Start->Incubation Prep Sample Prep (Protein Precip / SPE) Incubation->Prep LCMS LC-MS/MS Analysis (Q-TOF / Orbitrap) Prep->LCMS DataProc Data Processing (MDF / Mass Defect Filtering) LCMS->DataProc MS1 Full Scan Screening (Find [M+H]+ Candidates) DataProc->MS1 MS2 MS/MS Fragmentation (Compare to Parent) MS1->MS2 Assign Assign Structure (M1, M2, M3...) MS2->Assign

Figure 1: Step-by-step workflow for the identification of Dimefline metabolites using high-resolution mass spectrometry.

Predicted Metabolic Pathway Map

This diagram visualizes the potential biotransformation routes based on the chemical structure of Dimefline.

Metabolic_Pathway Parent Dimefline (m/z 324) M1 N-desmethyl Dimefline (m/z 310) Parent->M1 N-demethylation (-14 Da) M2 O-desmethyl Dimefline (m/z 310) Parent->M2 O-demethylation (-14 Da) M3 Hydroxy Dimefline (m/z 340) Parent->M3 Hydroxylation (+16 Da) M4 Dimefline N-oxide (m/z 340) Parent->M4 N-oxidation (+16 Da) M5 O-desmethyl Glucuronide (m/z 486) M2->M5 UGT Conjugation (+176 Da) M6 Hydroxy Glucuronide (m/z 516) M3->M6 UGT Conjugation (+176 Da)

Figure 2: Predicted metabolic pathway of Dimefline, showing Phase I oxidations and Phase II glucuronidations.

Results Interpretation & Troubleshooting

Common Challenges
  • Ion Suppression: If metabolite signals are weak in plasma, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge (MCX) to selectively capture the basic Dimefline metabolites and remove phospholipids.

  • Isomer Co-elution: Hydroxylated metabolites often exist as isomers (e.g., 3'-OH vs 4'-OH on the phenyl ring). Ensure the LC gradient is shallow (e.g., 1% B increase per minute) around the parent peak elution time to resolve these.

Validation Criteria

To confirm a metabolite ID without a synthetic standard:

  • Mass Accuracy: < 5 ppm deviation.

  • Isotopic Pattern: Matches theoretical formula (check

    
    C spacing).
    
  • Fragment Conservation: The metabolite must share key "core" fragments (e.g., the A-ring fragment) with the parent drug.

References

  • Zhang, D., et al. (2009). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B. Link (General reference on MetID workflows).

  • Prasain, J. K., et al. (2004). Liquid chromatography–mass spectrometry methods for the analysis of flavonoids in biological samples. Journal of Chromatography B. Link (Specific methodologies for flavone analysis).

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link (Review of LC-MS instrumentation for metabolite ID).

  • Ma, S., & Zhu, M. (2009). Recent advances in applications of liquid chromatography–mass spectrometry in drug metabolism and pharmacokinetics. Chem. Analysis. Link (Advanced data processing techniques like Mass Defect Filtering).

Application Note: Assessment of Dimefline Hydrochloride-Induced Respiratory Stimulation in Conscious Mice via Whole-Body Plethysmography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dimefline hydrochloride is a potent respiratory stimulant (analeptic) historically utilized to treat respiratory depression and insufficiency. Unlike direct bronchodilators, Dimefline acts primarily by stimulating the central respiratory centers in the brainstem and sensitizing peripheral chemoreceptors to carbon dioxide (


).

Assessing the efficacy and safety of such centrally acting agents requires a methodology that preserves the conscious, autonomic control of breathing. Anesthesia depresses the very respiratory centers Dimefline targets, rendering invasive plethysmography unsuitable.

This Application Note details a rigorous protocol for using Whole-Body Plethysmography (WBP) to quantify Dimefline-induced changes in Minute Ventilation (MV), Tidal Volume (TV), and Respiratory Frequency (


) in conscious C57BL/6 mice. Special emphasis is placed on differentiating true pharmacological stimulation from stress-induced artifacts and managing the compound's narrow therapeutic index.

Scientific Background: Mechanism of Action[2][3][4][5][6]

Dimefline functions as a pneumokinetic agent.[1][2] Its mechanism involves the direct excitation of the medullary respiratory center and the potentiation of carotid body chemoreceptors. While the precise molecular target remains a subject of investigation, it shares functional similarities with potassium channel blockers, leading to membrane depolarization and increased neuronal excitability in the respiratory drive network.

Figure 1: Dimefline Mechanism of Action (MOA)

Dimefline_MOA cluster_Targets Primary Targets Dimefline Dimefline Hydrochloride Medulla Medullary Respiratory Center (CNS) Dimefline->Medulla Direct Stimulation Carotid Carotid Body Chemoreceptors (Peripheral) Dimefline->Carotid Sensitization to CO2 Signal Increased Phrenic Nerve Activity Medulla->Signal Carotid->Medulla Afferent Input Effector Diaphragm & Intercostal Muscle Contraction Signal->Effector Outcome Increased Minute Ventilation (Hyperventilation) Effector->Outcome

Caption: Dimefline stimulates respiratory drive via dual central (medullary) and peripheral (carotid body) pathways, increasing phrenic nerve output.

Experimental Design & Safety Considerations

The Therapeutic Window Challenge

Dimefline has a narrow therapeutic index .[3] The dose required to stimulate respiration is close to the dose that triggers convulsions.

  • Effective Dose (ED): Typically 3–8 mg/kg (i.p.) in mice.

  • Toxic Dose: >10 mg/kg may induce seizures.

  • Recommendation: Perform a dose-escalation study (e.g., 1, 3, and 6 mg/kg) with a vehicle control group.

Experimental Groups (n=8 per group recommended)
GroupTreatmentRouteRationale
G1 Saline (0.9% NaCl)i.p.Control for handling/injection stress.
G2 Dimefline Low (1 mg/kg)i.p.Assess sub-threshold effects.
G3 Dimefline Mid (3 mg/kg)i.p.Target therapeutic efficacy.[4]
G4 Dimefline High (6 mg/kg)i.p.Assess maximal efficacy vs. adverse events.

Materials & Equipment

  • WBP System: Standard single or multi-chamber plethysmograph (e.g., DSI Buxco, EMKA, or similar) with bias flow capability.

  • Bias Flow Supply: Regulated air pump (0.5 – 1.0 L/min) to prevent CO2 rebreathing and maintain thermal equilibrium.

  • Transducer: Differential pressure transducer (range ± 2 cm H2O).

  • Dimefline HCl: Prepare fresh in sterile saline. Solubility may require slight warming or sonication.

  • Calibration Tools: 1 mL syringe for injection calibration; water manometer for pressure calibration.

Detailed Protocol

Figure 2: Experimental Workflow

Protocol_Workflow Setup 1. System Setup & Calibration Acclimation 2. Acclimation (30-60 mins) Setup->Acclimation Baseline 3. Baseline Recording (15 mins) Acclimation->Baseline Dosing 4. Treatment (i.p. Injection) Baseline->Dosing Washout 5. Re-Acclimation (5-10 mins) Dosing->Washout Recording 6. Post-Dose Recording (60 mins) Washout->Recording

Caption: Workflow emphasizes re-acclimation after dosing to eliminate handling stress artifacts.

Step 1: System Preparation & Calibration[10]
  • Environment: Maintain room temperature at 22–24°C. Noise and vibration must be minimized.

  • Calibration:

    • Pressure: Perform a 2-point calibration using a water manometer.

    • Volume: Inject known volumes (e.g., 200 µL) of air into the chamber using a syringe to calibrate the box flow signal.

  • Bias Flow: Set bias flow to ~0.5 L/min for mice. This ensures fresh air without creating excessive turbulence noise.

Step 2: Animal Acclimation (Critical)
  • Place the mouse in the chamber.[5][6][7]

  • Allow 30–60 minutes of acclimation.

  • Criteria for Success: The mouse should be resting (grooming or exploring ceases). The respiratory trace should be regular, and the "Penh" value (if monitored) should stabilize < 0.6.

Step 3: Baseline Recording[13]
  • Record 15 minutes of pre-dose data.

  • Ensure the software is set to reject "sniffing" or "movement" artifacts automatically (typically defined as

    
     bpm or irregular waveforms).
    
Step 4: Dosing & Re-stabilization
  • Remove the mouse, administer Dimefline or Vehicle (i.p.) rapidly (< 30 seconds handling time).

  • Immediately return the mouse to the chamber.[8]

  • The "Injection Artifact": The first 5–10 minutes post-injection will show elevated respiration due to handling stress. Do not attribute this solely to the drug. Allow this period to pass (the "Washout" phase in Figure 2) before analyzing efficacy data.

Step 5: Data Acquisition
  • Record continuously for 60 minutes. Dimefline has a rapid onset (10–20 mins) and short duration of action.

  • Monitor the animal visually for signs of convulsions (tremors, straub tail). If convulsions occur, euthanize immediately and exclude data.

Data Analysis & Interpretation

WBP measures pressure changes derived from the warming and humidification of inspired air.[9] The key calculation relies on the Bartlett equation .

Primary Endpoints
ParameterSymbolUnitExpected Dimefline Effect
Respiratory Frequency

breaths/minIncrease (Primary driver)
Tidal Volume TVmLIncrease (Depth of breathing)
Minute Ventilation MVmL/minSignificant Increase (

)
Inspiratory Time TisecDecrease (Faster cycling)
Data Processing
  • Binning: Average data into 1-minute or 5-minute bins.

  • Normalization: Present data as "% Change from Baseline" to account for inter-animal variability in body weight and lung capacity.

    
    
    
  • Statistical Test: Two-way ANOVA with repeated measures (Time × Treatment), followed by Dunnett’s post-hoc test.

Troubleshooting & Validation

  • Drift in Baseline: If the baseline pressure drifts, check the bias flow pump for stability or the chamber for leaks (e.g., loose O-rings).

  • High Noise / "Messy" Signals: Usually caused by animal movement. Ensure the software's "rejection algorithm" is active. Only analyze breath cycles that fit the standard waveform criteria.

  • No Effect Observed: Dimefline degrades in solution. Ensure fresh preparation (use within 2 hours). Verify the pH of the solution is near neutral to prevent peritoneal irritation.

References

  • Dimefline Pharmacology: Setnikar, I., et al. (1962).[1] "Pneumokinetic activity of dimefline." Journal of Pharmacology and Experimental Therapeutics.

  • WBP Methodology: Glaab, T., et al. (2007). "Invasive and noninvasive methods for studying pulmonary function in mice." Respiratory Research.

  • WBP Protocol Standardization: Lomask, M. (2006). "Further exploration of the Penh parameter." Experimental and Toxicologic Pathology.

  • Dimefline Safety Profile: BenchChem Safety Data. "Dimefline Hydrochloride Toxicity and Handling."

  • Conscious Respiratory Measurement: Lim, R., et al. (2014).[7] "Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography." Journal of Visualized Experiments (JoVE).

Sources

Application Note: Experimental Evaluation of Dimefline Hydrochloride in Preclinical Sleep Apnea Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Dimefline hydrochloride is a potent respiratory stimulant (analeptic) that historically fell out of favor due to a narrow therapeutic index, specifically its potential to induce CNS excitation and seizures. However, with the rising prevalence of Obstructive Sleep Apnea (OSA) and Central Sleep Apnea (CSA) , and the limitations of CPAP compliance, there is renewed interest in pharmacological interventions that increase respiratory drive without disrupting sleep architecture.

Mechanism of Action

Dimefline acts primarily by stimulating the carotid body chemoreceptors and the medullary respiratory centers (nucleus tractus solitarius). Unlike direct sympathomimetics, it enhances the ventilatory response to hypercapnia and hypoxia, effectively "lowering the threshold" for the body to trigger a breath during sleep-disordered breathing events.

The Challenge

The critical barrier in studying Dimefline is separating its therapeutic respiratory effect (increased minute ventilation,


) from its toxicological profile  (cortical arousal and epileptogenic activity). This guide provides a rigorous experimental framework to isolate these variables using Whole-Body Plethysmography (WBP)  combined with EEG/EMG telemetry .
Visualization: Mechanism of Action

Figure 1: Pharmacodynamic pathway of Dimefline-induced respiratory stimulation.

DimeflineMechanism Dimefline Dimefline HCl CarotidBody Carotid Body (Glomus Cells) Dimefline->CarotidBody Stimulates Chemoreceptors Medulla Medullary Respiratory Centers (NTS) Dimefline->Medulla Direct Central Action CarotidBody->Medulla Afferent Signaling (CN IX) PhrenicNerve Phrenic Nerve Activity Medulla->PhrenicNerve Efferent Drive SeizureRisk Risk: Cortical Excitation/Seizure Medulla->SeizureRisk Excessive Dosing Diaphragm Diaphragm Contraction PhrenicNerve->Diaphragm Motor Output Ventilation Increased Minute Ventilation (Ve) Diaphragm->Ventilation Restores Airflow

Pre-Clinical Considerations & Safety

Before efficacy testing, you must establish the Therapeutic Index (TI) in your specific rodent strain. Dimefline's convulsant dose (


) can be dangerously close to the effective respiratory dose (

).
Compound Handling[1]
  • Solubility: Dimefline HCl is water-soluble. Dissolve in sterile saline (0.9% NaCl).

  • Stability: Fresh preparation daily is required. Protect from light.

  • Route: Intraperitoneal (IP) is preferred for acute proof-of-concept; Oral gavage (PO) for pharmacokinetic translation.

Protocol A: Dose-Finding & Seizure Threshold (Mandatory)

Objective: Determine the Maximum Tolerated Dose (MTD) that increases respiratory rate without inducing Racine Scale > 2 seizure behaviors.

Experimental Design
  • Subjects: Male Sprague-Dawley Rats (n=8 per group), 250-300g.

  • Groups: Vehicle, 1 mg/kg, 3 mg/kg, 5 mg/kg, 10 mg/kg (IP).

Step-by-Step Workflow
  • Acclimatization: Place rats in open-field observation cages for 30 mins.

  • Administration: Administer Dimefline IP.

  • Observation: Continuous monitoring for 60 minutes.

  • Scoring: Use the modified Racine Scale (see Table 1).

Table 1: Modified Racine Scale for Dimefline Toxicity

ScoreClinical SignAction
0Normal behavior, resting, groomingProceed
1Mouth and facial movements, sniffingMonitor
2Head nodding, wet dog shakesMTD Reached (Stop Dosing)
3Forelimb clonus (sitting position)Toxic
4Rearing and falling (Tonic-Clonic)Euthanize immediately
5Generalized seizure, status epilepticusEuthanize immediately

Decision Gate: Select the highest dose where 100% of animals score


. This is your High Dose  for Protocol B.

Protocol B: Efficacy in Sleep Apnea Model (WBP + Telemetry)

Objective: Evaluate if Dimefline reduces spontaneous apnea events during REM/NREM sleep without causing arousal.

Model: The Unrestrained Whole-Body Plethysmography (WBP) system allows measurement of tidal volume (


) and frequency (

) in conscious animals. We combine this with EEG/EMG telemetry because respiratory drive is state-dependent (lowest in REM).
Visualization: Experimental Workflow

Figure 2: Integrated workflow for sleep-state specific respiratory analysis.

Workflow Surgery Step 1: Surgery Implant EEG/EMG Telemetry Recovery Recovery (7-10 Days) Surgery->Recovery Acclimation Step 2: WBP Acclimation (2 Days, 4h/day) Recovery->Acclimation Baseline Step 3: Baseline Recording (Vehicle, 6h Light Phase) Acclimation->Baseline Dosing Step 4: Dimefline Dosing (Crossover Design) Baseline->Dosing Analysis Step 5: Analysis Sleep Staging + Apnea Scoring Dosing->Analysis

Equipment Requirements
  • WBP Chambers: Buxco or DSI plethysmography chambers (bias flow ~2 L/min).

  • Telemetry: DSI PhysioTel HD-S02 (Biopotential for EEG/EMG).

  • Software: Ponemah or NeuroScore for synchronized respiratory and sleep data.

Detailed Procedure
Phase 1: Surgical Implantation
  • Anesthetize rat (Isoflurane 2-3%).

  • Implant transmitter body in the peritoneal cavity.

  • EEG Leads: Secure stainless steel screws into the skull (Frontal cortex: AP +2.0, ML ±2.0; Parietal cortex: AP -4.0, ML ±2.0).

  • EMG Leads: Suture into the dorsal nuchal muscles (trapezius) to detect postural atonia (REM sleep).

  • Allow 7-10 days recovery.

Phase 2: Chamber Acclimation
  • Rats must be habituated to the WBP chambers to prevent stress-induced hyperventilation.

  • Protocol: 2 hours/day for 3 days prior to testing. Ensure access to water.

Phase 3: Drug Challenge & Recording[1]
  • Design: Randomized Cross-Over (each rat receives Vehicle and Dimefline with 48h washout).

  • Timing: Administer drug at ZT0 (Lights On) or ZT4 , as rats sleep most during the light phase.

  • Recording Duration: 6 hours post-dose.

Data Analysis Parameters

1. Sleep Staging (NeuroScore/SleepSign):

  • Wake: Low amplitude/High frequency EEG + High EMG.

  • NREM: High amplitude/Low frequency (Delta) EEG + Low EMG.

  • REM: Low amplitude/High frequency (Theta) EEG + Atonia (Flat EMG).

2. Respiratory Scoring (Plethysmography):

  • Apnea Definition: Cessation of flow

    
     seconds (approx. 2 missed breaths in rats).
    
  • Post-Sigh Apnea: Exclude apneas immediately following a sigh (augmented breath) as these are physiological.

  • Outcome Measure: Apnea Index (AI) = # Apneas / Hour of Sleep.

Table 2: Expected Data Output Structure

ParameterVehicle (Control)Dimefline (Low Dose)Dimefline (High Dose)Interpretation
Sleep Efficiency (%) 75 ± 572 ± 6< 50High dose causes arousal (Adverse)
NREM Minute Vol (mL/min) 180 ± 20210 ± 25250 ± 30Efficacy (Resp. Stimulation)
REM Apnea Index (#/hr) 12 ± 36 ± 22 ± 1Primary Endpoint (Success)
Seizure Score (Racine) 00> 1Safety Signal

Critical Interpretation & Troubleshooting

The "Arousal" Confounder

If Dimefline reduces apneas but also significantly reduces Total Sleep Time (TST) or fragments sleep (increased N1/Wake transitions), the drug is failing clinically.

  • Correction: If sleep fragmentation occurs, titrate dose down by 20%. The goal is respiratory stability without cortical arousal .

Signal Drift in WBP

Temperature and humidity changes in the chamber can cause signal drift.

  • Protocol: Calibrate the chamber pressure sensor before every session. Maintain chamber temperature at 24-26°C (thermoneutrality for rats).

References

  • Dimefline Mechanism & Pharmacology

    • Source: PubChem. "Dimefline Hydrochloride."[2][3][4] National Library of Medicine.

    • URL:[Link]

  • Carotid Body Chemoreceptors & Respiratory Drive

    • Source: Iturriaga, R., et al. (2016). "Carotid body chemoreceptors: physiology, pathology, and implications for health and disease."[5] Physiological Reviews.

    • URL:[Link]

  • Whole Body Plethysmography Methodology

    • Source: Lomask, M. (2006). "Further exploration of the Penh parameter." Experimental and Toxicologic Pathology. (Standard reference for WBP physics).
    • URL:[Link]

  • Sleep Apnea Models in Rodents

    • Source: Davis, E. M., & O'Donnell, C. P. (2013). "Rodent models of sleep apnea.
    • URL:[Link]

  • Seizure Scoring (Racine Scale)

    • Source: Racine, R. J. (1972). "Modification of seizure activity by electrical stimulation. II. Motor seizure." Electroencephalography and Clinical Neurophysiology.
    • URL:[Link]

Sources

Application Note: Preparation and Handling of Dimefline Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Dimefline hydrochloride (CAS: 2740-04-7) is a substituted flavone derivative historically utilized as a respiratory stimulant.[1] In modern research, it serves as a critical tool compound for investigating central nervous system (CNS) excitability, specifically within the medullary respiratory centers.

This application note provides a rigorous, standardized protocol for the solubilization, storage, and experimental delivery of Dimefline HCl. Unlike simple salts, Dimefline HCl exhibits specific solubility behaviors that, if mismanaged, lead to micro-precipitation in aqueous buffers, resulting in erratic IC50/EC50 data. This guide prioritizes reproducibility and compound stability .[1]

Physicochemical Profile

Understanding the fundamental chemistry of the compound is the first step in experimental design.

PropertyValueNotes
Compound Name Dimefline HydrochlorideSalt form is critical for solubility.[1]
CAS Number 2740-04-7Distinct from free base (CAS 1165-48-6).[1]
Molecular Formula

Molecular Weight 359.85 g/mol Use this value for Molarity calculations.[1]
Solubility (DMSO) ~30 mg/mL (83 mM)Recommended for Stock Solutions.[1]
Solubility (Water) ~10 mg/mL (27 mM)pH dependent; prone to hydrolysis over long periods.[1]
Appearance White to off-white crystalline powderInspect for clumping (sign of moisture).[1]
Storage (Solid) -20°C, Desiccated, DarkHygroscopic and potentially light-sensitive.[1]

Protocol A: Preparation of Master Stock Solution (DMSO)

Rationale: While Dimefline HCl is water-soluble, preparing the master stock in anhydrous Dimethyl Sulfoxide (DMSO) is superior for long-term stability.[1] DMSO prevents hydrolysis and inhibits microbial growth, ensuring the titer remains constant over months.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Dimefline HCl powder (equilibrated to Room Temp).[1]

  • Anhydrous DMSO (Cell Culture Grade, >99.9%).[1]

  • Amber glass vials (borosilicate).[1]

  • Vortex mixer.[1]

Step-by-Step Procedure
  • Equilibration: Remove the Dimefline HCl vial from -20°C storage and allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Why: Opening a cold vial introduces condensation, which degrades the solid.

  • Weighing: Weigh 3.60 mg of Dimefline HCl into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Target Concentration:10 mM (10,000 µM).[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • QC Check: Hold the vial up to a light source.[1] The solution must be perfectly clear with no refraction lines or sediment.[1]

  • Aliquot & Storage: Dispense into 50–100 µL aliquots in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]

Protocol B: Preparation of Working Solutions (Aqueous)

Rationale: Direct addition of high-concentration DMSO stock to cell culture media can cause "solvent shock" or compound precipitation.[1] A serial dilution strategy is required.[1][2][3]

The "Intermediate Dilution" Method

Never add 100% DMSO stock directly to the cell well if the final concentration is high. Use an intermediate step.

Example Target: 10 µM Final Assay Concentration (0.1% DMSO limit).

  • Thaw: Thaw a 10 mM DMSO stock aliquot.

  • Intermediate Step (10x): Dilute the stock 1:100 into the assay buffer (e.g., PBS or Media).

    • Add 10 µL of 10 mM Stock to 990 µL of warm Media.[1]

    • Result:100 µM solution (containing 1% DMSO).[1]

    • Critical Step: Vortex immediately upon addition to prevent local high-concentration precipitation.[1]

  • Final Addition (1x): Add 10 µL of the Intermediate (100 µM) solution to 90 µL of cells/media in the well.

    • Final Result:10 µM Dimefline, 0.1% DMSO.[1]

Experimental Workflow Diagram

The following diagram illustrates the critical path from solid compound to assay plate, highlighting the specific checkpoints for sterility and stability.

Dimefline_Workflow Solid Dimefline HCl (Solid, -20°C) Weigh Weighing (Ambient Temp) Solid->Weigh Equilibrate 30m DMSO_Stock Master Stock (10 mM in DMSO) Weigh->DMSO_Stock Add DMSO Vortex QC_Check Visual QC (Clear Solution?) DMSO_Stock->QC_Check QC_Check->DMSO_Stock Fail (Sonicate) Aliquot Aliquot & Freeze (-20°C, Dark) QC_Check->Aliquot Pass Dilution Intermediate Dilution (100 µM in Media) Aliquot->Dilution Thaw Assay Final Assay Well (10 µM, 0.1% DMSO) Dilution->Assay 1:10 Addn

Figure 1: Critical path for Dimefline HCl preparation. Note the QC checkpoint before freezing to ensure homogeneity.

Biological Context & Mechanism

To interpret in vitro data correctly, one must understand the signaling context. Dimefline acts as a CNS stimulant.[1][4][5] While the exact molecular target has historically been debated, modern pharmacological consensus aligns it with disinhibition pathways.[1]

Putative Mechanism: Antagonism of inhibitory Glycine/GABA receptors or modulation of voltage-gated Potassium (


) channels.[1] This blockade lowers the threshold for neuronal firing in the respiratory center.[1]

Mechanism Dimefline Dimefline HCl Target Inhibitory Receptors (Glycine/GABA) or Kv Channels Dimefline->Target Antagonism/Blockade Effect1 Reduced Cl- Influx / Altered K+ Efflux Target->Effect1 Downstream Effect Effect2 Membrane Depolarization Effect1->Effect2 Potential Change Output Increased Neuronal Firing (Respiratory Center) Effect2->Output Excitation

Figure 2: Putative mechanism of action. Dimefline promotes excitability by inhibiting repolarizing or hyperpolarizing currents.[1]

Troubleshooting & Expert Tips

The "Crash Out" Phenomenon

Symptom: The media turns slightly cloudy or cell viability drops unexpectedly in control wells.[1] Cause: Rapid addition of high-concentration DMSO stock into aqueous media.[1] Solution:

  • Always use the Intermediate Dilution method (Protocol B).[1]

  • Ensure the media is pre-warmed to 37°C before adding the drug. Cold media accelerates precipitation.[1]

DMSO Toxicity Control

Symptom: Cell death in vehicle control wells.[1] Cause: DMSO concentration > 0.5%.[1][6] Solution: Keep final DMSO concentration < 0.1% (v/v). Always run a "Vehicle Control" (0.1% DMSO only) alongside your drug treated wells.[1]

Stability

Observation: Potency decreases after 2 weeks at 4°C. Cause: Hydrolysis of the ether linkage or oxidation.[1] Solution: Discard aqueous working solutions daily. Only store the anhydrous DMSO stock.

References

  • PubChem. Dimefline Hydrochloride Compound Summary (CID 443942).[1][7] National Center for Biotechnology Information.[1] [Link]

  • Setnikar, I., et al. "Pneumokinetic activity of some substituted flavones."[1] Journal of Pharmacology and Experimental Therapeutics (Historical mechanistic reference for flavone respiratory stimulants).[1]

Sources

Electrophysiological Profiling of Respiratory Circuitry: Dimefline-Induced Excitability in Brainstem Slices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Overview

Dimefline hydrochloride is a potent central nervous system stimulant (analeptic) historically utilized to treat respiratory depression.[1][2][3] In modern neurophysiology, it serves as a critical pharmacological tool for investigating respiratory rhythm generation, chemoreceptor sensitivity, and seizure susceptibility within the brainstem.

This application note details the protocol for using Dimefline to modulate neuronal excitability in acute brainstem slices. Unlike broad-spectrum potassium channel blockers (e.g., 4-AP), Dimefline exhibits a complex pharmacological profile involving GABA receptor antagonism and central chemoreceptor modulation, making it uniquely suited for studying the pre-Bötzinger Complex (pre-BötC) and hypoglossal motor nucleus .

Key Applications
  • Respiratory Drive Analysis: Enhancing respiratory burst frequency in neonatal brainstem-spinal cord preparations.

  • Epileptogenesis Models: Inducing controlled hyperexcitability to screen anticonvulsant candidates.

  • Chemosensitivity Studies: Investigating the coupling between pH/CO2 sensors and motor output.

Pharmacological Mechanism of Action

To interpret electrophysiological data correctly, one must understand the cellular cascade initiated by Dimefline. While functionally similar to potassium channel blockers in its depolarizing effects, evidence suggests Dimefline acts primarily through disinhibition .

  • Primary Target: Antagonism of GABA-A receptors.

  • Secondary Modulation: Interaction with central chemoreceptors (medullary raphe/retrotrapezoid nucleus) to mimic hypercapnic drive.

  • Net Effect: Reduction of inhibitory postsynaptic currents (IPSCs), leading to membrane depolarization and a lowering of the action potential threshold.

Mechanistic Pathway Diagram

DimeflineMechanism Dimefline Dimefline HCl GABA_Rec GABA-A Receptor (Post-Synaptic) Dimefline->GABA_Rec Antagonizes Chemo_Rec Central Chemoreceptors (Medulla) Dimefline->Chemo_Rec Stimulates Inhibition_Drop Reduced Cl- Influx (Disinhibition) GABA_Rec->Inhibition_Drop Depolarization Membrane Depolarization (Vm increase) Chemo_Rec->Depolarization Inhibition_Drop->Depolarization Network_Burst Sync. Network Bursting (Respiratory Output) Depolarization->Network_Burst Increased Firing Probability

Figure 1: Cellular mechanism of Dimefline-induced neuronal excitability. The drug reduces inhibitory tone while simultaneously stimulating chemosensitive pathways.

Pre-Experimental Setup & Solutions

Stock Solution Preparation

Dimefline HCl is a salt, but stability in aqueous solution can be time-sensitive.

  • Stock Concentration: 10 mM or 100 mM.

  • Vehicle: DMSO is recommended for the primary stock to prevent hydrolysis, though water is possible if used immediately.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Concentration: Typically 1 µM – 10 µM in ACSF.

Artificial Cerebrospinal Fluid (ACSF)

Standard Carbogen-Bubbled ACSF (mM): NaCl 124, KCl 3.0, NaH2PO4 1.2, MgSO4 1.3, CaCl2 2.0, NaHCO3 26, Glucose 10.

  • pH: 7.4 (when bubbled with 95% O2 / 5% CO2).

  • Osmolarity: 300–310 mOsm.

Protocol: Brainstem Slice Preparation

Target: Neonatal Rat (P0–P4).[4] Rationale: The respiratory network is robust and auto-rhythmic at this age.

  • Anesthesia & Decapitation: Deeply anesthetize the neonate (isoflurane) and decapitate at the C3/C4 spinal level.

  • Rapid Isolation: Submerge the head in ice-cold, sucrose-substituted ACSF (protects neurons from excitotoxicity during cutting).

  • Trimming: Isolate the brainstem-spinal cord block. Remove the cerebellum to expose the dorsal surface of the medulla.

  • Slicing (The Critical Step):

    • Mount the brainstem on a vibratome stage.

    • Thickness: 350–400 µm.

    • Landmarks: Cut transverse slices. The "rhythmic slice" containing the pre-Bötzinger complex is typically found rostral to the obex, identifiable by the inferior olive and the hypoglossal (XII) nucleus.

  • Recovery: Incubate slices at 32°C for 30 minutes, then return to room temperature (24°C) for 30 minutes before recording.

Electrophysiological Recording Workflows

Experiment A: Extracellular Field Potentials (Respiratory Rhythm)

Objective: Measure the effect of Dimefline on population burst frequency.

  • Chamber Transfer: Place slice in a recording chamber perfused with ACSF (28–30°C) at 2–3 mL/min.

  • Electrode Placement: Use a suction electrode (glass pipette, tip ~100 µm) placed directly over the Hypoglossal (XII) nerve root or the XII nucleus.

  • Baseline Recording: Record spontaneous respiratory-related rhythmic discharge for 10 minutes.

  • Drug Application: Perfuse Dimefline (1–5 µM).

    • Note: Effects typically onset within 2–5 minutes.

  • Washout: Switch back to standard ACSF to verify reversibility.

Experiment B: Whole-Cell Patch Clamp

Objective: Measure changes in membrane resistance and firing threshold.

  • Targeting: Visualize neurons in the ventrolateral medulla (pre-BötC region) using DIC optics.

  • Pipette Solution: K-Gluconate based (130 mM) to mimic intracellular conditions.

  • Current Clamp Mode:

    • Inject current steps to characterize F-I (Frequency-Current) curves.

    • Monitor Resting Membrane Potential (RMP).

  • Observation: Upon Dimefline perfusion, expect a depolarization of RMP (e.g., from -60mV to -50mV) and an increase in spontaneous action potential firing.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_rec Recording Phase Dissection Dissection (Ice-cold Sucrose ACSF) Slicing Vibratome Slicing (350µm Transverse) Dissection->Slicing Recovery Recovery (32°C -> RT) Slicing->Recovery Baseline Baseline Recording (10 min) Recovery->Baseline Dimefline Dimefline Perfusion (1-10 µM) Baseline->Dimefline Washout Washout (ACSF) Dimefline->Washout

Figure 2: Step-by-step workflow from tissue isolation to pharmacological manipulation.

Data Analysis & Interpretation

When analyzing the traces, quantify the parameters listed in Table 1. Dimefline is expected to shift the system toward hyperexcitability.

ParameterDefinitionExpected Change (Dimefline)Physiological Implication
Burst Frequency Number of population bursts per minuteIncrease (↑) Increased respiratory drive / network excitability.
Burst Duration Width of the burst at half-maximal amplitudeIncrease (↑) Prolonged depolarization or delayed termination.
Resting Potential Membrane voltage in absence of current injectionDepolarize (+ mV) Closure of K+ channels or disinhibition.
Rheobase Min. current required to elicit an APDecrease (↓) Neurons become more easily excitable.

Troubleshooting & Controls

  • Issue: No Rhythm.

    • Cause: Slice angle incorrect (missed pre-BötC) or tissue unhealthy.

    • Fix: Ensure high K+ (8-9 mM) in ACSF is not used unless necessary; healthy slices should rhythm at 3 mM K+. If not, raise K+ to 5 mM to "jumpstart" the rhythm before adding Dimefline.

  • Issue: Irreversible Depolarization.

    • Cause: Dimefline concentration too high (>10 µM) causing depolarization block.

    • Fix: Reduce concentration to 1–3 µM.

  • Control Experiment:

    • Use Bicuculline (10 µM) or Picrotoxin as a positive control for GABA-A antagonism to compare the waveform shape with Dimefline. If Dimefline produces a distinct waveform, it suggests additional mechanisms (e.g., chemoreceptor specific) are at play.

References

  • Dimefline Hydrochloride Mechanism

    • Source: PubChem / BenchChem. "Dimefline hydrochloride acts as a respiratory stimulant by interacting with central chemoreceptors and antagonizing GABA receptors."
  • Brainstem Slice Preparation

    • Source: NIH / PubMed Central. "A brainstem preparation allowing simultaneous access to respiratory motor output and cellular properties."[5]

  • Respiratory Rhythm Generation

    • Source: PubMed.
  • Potassium Channel Blockers in Neuroscience

    • Source: PubMed. "Potassium channel blockers attenuate hypoxia- and ischemia-induced neuronal death."[6] (Context for K+ channel modulation effects).

Sources

Preclinical Evaluation of Dimefline Hydrochloride as an Adjunct Respiratory Stimulant: Protocols for Efficacy and Safety Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-RESP-2026-04

Abstract & Strategic Rationale

Dimefline hydrochloride (Remeflin) is a potent central nervous system (CNS) stimulant that acts primarily on the medullary respiratory centers to increase sensitivity to carbon dioxide (CO₂).[1][2] While historically used for respiratory insufficiency in COPD and post-anesthetic recovery, its narrow therapeutic index—specifically the proximity between its respiratory stimulant dose and its convulsant dose—has limited its modern clinical use compared to agents like Doxapram.

However, in the context of Opioid-Induced Respiratory Depression (OIRD) and Multi-Drug Resistant Hypoventilation , Dimefline remains a critical reference compound. Modern research focuses on using Dimefline in sub-convulsant doses combined with other agents to restore minute ventilation (MV) without reversing analgesia (a limitation of Naloxone).

This Application Note provides a rigorous framework for evaluating Dimefline in combination with Opioids (e.g., Fentanyl) and Bronchodilators (e.g., Theophylline) . It addresses the critical balance between efficacy (restoration of normocapnia) and safety (seizure liability).

Mechanistic Grounding

Mechanism of Action

Dimefline acts by stimulating the brainstem respiratory centers (medulla oblongata).[2][3] Unlike direct receptor antagonists (e.g., Naloxone at the


-opioid receptor), Dimefline functions as a functional antagonist. It amplifies the neural drive to the phrenic nerve, effectively "overriding" the depressive signals from opioids or sedatives.

Key Interaction Point:

  • Opioids: Hyperpolarize respiratory neurons (inhibition).

  • Dimefline: Depolarizes respiratory neurons (excitation).

  • Theophylline: Adenosine receptor antagonist; acts synergistically with Dimefline but significantly lowers the seizure threshold.

Signaling Pathway Visualization

RespiratoryControl CO2 Arterial CO2 (Hypercapnia) Chemo Central Chemoreceptors (Medulla) CO2->Chemo RespCenter Respiratory Pattern Generator (Pre-Bötzinger Complex) Chemo->RespCenter Excitatory Drive (+) Phrenic Phrenic Nerve Activity RespCenter->Phrenic Opioids Opioids (Fentanyl/Morphine) MuRec Mu-Opioid Receptor (Gi/o coupled) Opioids->MuRec MuRec->RespCenter Inhibition (-) Dimefline Dimefline HCl Dimefline->RespCenter Direct Stimulation (+) (Functional Antagonism) Diaphragm Diaphragm Contraction (Minute Ventilation) Phrenic->Diaphragm

Figure 1: Functional antagonism pathway. Dimefline restores respiratory drive downstream of the opioid receptor blockade.

Experimental Protocols

Protocol A: Efficacy Evaluation via Whole Body Plethysmography (WBP)

Objective: To quantify the ability of Dimefline HCl to reverse Fentanyl-induced respiratory depression in conscious, unrestrained rats.

Rationale: WBP is the gold standard for longitudinal respiratory measurement without the confounding effects of anesthesia.

Materials
  • Subjects: Male Sprague-Dawley rats (250–300g).

  • Equipment: DSI Buxco® WBP chambers or EMKA Technologies plethysmographs.

  • Compounds:

    • Fentanyl Citrate (Respiratory Depressant).

    • Dimefline HCl (Test Article).[1][3]

    • Vehicle (Saline).

Step-by-Step Methodology
  • Acclimatization (Days 1-3):

    • Place animals in WBP chambers for 30–60 minutes daily to reduce stress-induced tachypnea.

    • Critical: Ensure chamber bias flow is set to 2.0 L/min to prevent CO₂ rebreathing.

  • Baseline Recording (T = -30 min):

    • Record stable baseline Minute Ventilation (MV), Tidal Volume (TV), and Respiratory Rate (RR) for 20 minutes.

    • Acceptance Criteria: Animals must show <15% variability in RR.

  • Induction of Depression (T = 0 min):

    • Administer Fentanyl (subcutaneous, s.c.) at 0.04 mg/kg .

    • Monitor for 15 minutes. Expect ~40-50% reduction in MV.

  • Dimefline Challenge (T = +15 min):

    • Administer Dimefline HCl (intravenous, i.v. via tail vein or intraperitoneal, i.p.).

    • Dose Groups:

      • Vehicle Control.

      • Low Dose: 1.0 mg/kg.

      • High Dose: 3.0 mg/kg.

    • Note: Dimefline has a rapid onset. I.V. administration is preferred for immediate kinetic analysis.

  • Data Acquisition (T = +15 to +60 min):

    • Continuously record respiratory parameters.[4][5][6]

    • Analyze "Time to Onset" (time to reach 90% of baseline MV) and "Duration of Action."

Data Output Table:

ParameterUnitDefinitionExpected Trend (Dimefline)
Minute Ventilation (MV) mL/minVolume of gas inhaled per minuteIncrease (Restoration to baseline)
Tidal Volume (TV) mLVolume per breathIncrease (Deepening of breath)
Respiratory Rate (RR) breaths/minFrequency of breathingIncrease
Penh dimensionlessEnhanced Pause (index of airflow limitation)Monitor for bronchoconstriction
Protocol B: Safety Pharmacology (Seizure Threshold)

Objective: To determine the Convulsive Dose 50 (CD50) of Dimefline when co-administered with Theophylline. Risk: Theophylline antagonizes adenosine receptors, which are endogenous anticonvulsants. This combination can drastically lower the seizure threshold.

Workflow Visualization

SafetyWorkflow cluster_0 Preparation cluster_1 Experiment Implant Telemetry Implant (EEG/EMG) Recovery 7-Day Recovery Implant->Recovery PreTx Pre-treatment: Theophylline (10 mg/kg) Recovery->PreTx Infusion Dimefline Infusion (2 mg/kg/min) PreTx->Infusion Endpoint First Myoclonic Jerk (EEG Spike) Infusion->Endpoint

Figure 2: Seizure threshold determination workflow using EEG telemetry.

Methodology
  • Instrumentation: Implant rats with radiotelemetry transmitters (e.g., DSI HD-S02) to record cortical EEG and nuchal EMG.

  • Pre-treatment: Administer Theophylline (10 mg/kg, i.p.) or Vehicle 30 minutes prior to Dimefline.

  • Timed Infusion: Infuse Dimefline HCl via tail vein catheter at a constant rate (e.g., 2 mg/kg/min).

  • Endpoint Determination:

    • Stop infusion immediately upon the first appearance of generalized clonus or sustained spike-wave discharges on EEG.

    • Calculate the total dose received (mg/kg) at the endpoint.

  • Calculation:

    • Compare the mean threshold dose of the Vehicle group vs. Theophylline group.

    • Warning: If the threshold drops by >50%, the combination is deemed unsafe for clinical translation without dose reduction.

Analysis & Interpretation

Calculating the Therapeutic Index (TI)

For respiratory stimulants, the TI is the ratio of the Convulsive Dose to the Respiratory Stimulant Dose.



Interpretation Guide:

  • Dimefline Alone: Typically has a narrow TI (approx 2-3).

  • Dimefline + Opioid: The opioid may actually raise the seizure threshold slightly (anticonvulsant effect), potentially widening the safety window.

  • Dimefline + Theophylline: Expect the TI to shrink. If

    
    , the combination is non-viable.
    
Troubleshooting Common Issues
  • Issue: High variability in WBP baseline.

    • Solution: Check chamber calibration and ensure animals are not sleeping (which lowers MV naturally).

  • Issue: Dimefline precipitation.

    • Solution: Dimefline HCl is soluble in water/saline but pH sensitive. Maintain pH ~6.0-7.0. Do not mix directly in the same syringe with alkaline drugs (e.g., Thiopental).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 16664, Dimefline hydrochloride. Retrieved from [Link]

  • Glaab, T., Taube, C., Braun, A., & Mitzner, W. (2007). Invasive and noninvasive methods for studying pulmonary function in mice.[5] Respiratory Research, 8(1), 63. Retrieved from [Link]

  • Yassen, A., et al. (2007). Mechanism-based pharmacokinetic-pharmacodynamic modeling of the respiratory depressant effect of fentanyl. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Caldwell, R. W., et al. (2021). History of Respiratory Stimulants. Journal of Anesthesia History. Retrieved from [Link]

  • EMKA Technologies. (2024). Respiratory Monitoring in Preclinical Research. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Dimefline Hydrochloride Stability & Handling

[1]

Topic: Stability of Dimefline Hydrochloride in Experimental Buffers and pH Target Audience: Researchers, Analytical Chemists, and Drug Development Scientists Document ID: TS-DIM-001

Executive Summary

Dimefline Hydrochloride (CAS: 1165-48-6) is a respiratory stimulant structurally characterized as a flavone derivative (8-dimethylaminomethyl-7-methoxy-3-methylflavone).[1] Its stability profile is governed by two competing chemical properties: the solubility of the hydrochloride salt (favored in acidic media) and the susceptibility of the

This guide provides a technical framework for handling Dimefline HCl, ensuring experimental reproducibility by addressing its specific sensitivity to pH, buffer composition, and oxidative stress.

Module 1: Solubility & Stock Preparation

Chemical Context

Dimefline is supplied as a hydrochloride salt to enhance water solubility.[1] The dimethylaminomethyl group at position 8 acts as a weak base. In aqueous solution, the stability of this salt is pH-dependent.[2]

Key Solubility Data:

SolventSolubility LimitComments
Water (Milli-Q) ~50 mg/mLFreely soluble.[1] Solution is naturally acidic (pH ~4-5).
Ethanol (96%) ~30 mg/mLGood for preparing highly concentrated stock solutions.[1]
DMSO >50 mg/mLExcellent solvent for cryo-storage (-20°C).[1]
PBS (pH 7.4) < 1 mg/mLRisk: High risk of free-base precipitation at high concentrations.[1]
Troubleshooting: Precipitation Issues

Q: My Dimefline HCl precipitated upon addition to cell culture media (pH 7.4). Why? A: This is a classic pKa-driven precipitation .[1]

  • Mechanism: The hydrochloride salt dissociates in water. As you add it to a buffered neutral medium (pH 7.4), the pH approaches the pKa of the tertiary amine group. The molecule deprotonates to its free-base form, which is significantly less hydrophobic and precipitates out of solution.

  • Solution:

    • Dissolve Dimefline HCl in DMSO to create a 1000x stock.

    • Add this stock dropwise to the stirring media.

    • Ensure the final DMSO concentration is <0.5% (v/v) to maintain cell viability and keep the drug solubilized via the co-solvent effect.

Module 2: pH Stability & Buffer Selection

The Stability Paradox

Researchers must navigate a narrow "Goldilocks Zone" for Dimefline.

  • Acidic (pH < 5): High solubility, High chemical stability.

  • Neutral (pH 6-7.5): Low solubility (risk of precipitation), Moderate stability.

  • Alkaline (pH > 8): CRITICAL FAILURE ZONE. Flavones undergo rapid degradation via

    
    -pyrone ring opening (chalcone formation).
    
Buffer Recommendations
Buffer SystemSuitabilityTechnical Notes
Acetate (pH 4.0 - 5.0) Optimal Maintains the protonated state; prevents ring hydrolysis.[1]
Phosphate (PBS) Caution Only use for immediate experiments.[1] Long-term storage in PBS causes hydrolysis and precipitation.
Tris / Glycine Avoid Primary amines in Tris can potentially react with the ketone moiety or facilitate ring opening at high pH.
Visualization: The Stability Decision Tree

DimeflineStabilitycluster_mechDegradation MechanismStartDimefline HCl PreparationSolventChoose SolventStart->SolventWaterWater / Acidic Buffer(pH < 5.5)Solvent->WaterNeutralPhysiological Buffer(pH 7.0 - 7.4)Solvent->NeutralBasicAlkaline Buffer(pH > 8.0)Solvent->BasicResult_AcidSTABLEStore at -20°CWater->Result_AcidResult_NeutRISK: PrecipitationUse DMSO Co-solventNeutral->Result_NeutResult_BaseDEGRADATIONRing Opening (Irreversible)Basic->Result_BaseMechNucleophilic Attackon C-2 PositionResult_Base->Mech

Figure 1: Stability decision matrix for Dimefline HCl. Acidic conditions favor stability, while alkaline conditions trigger irreversible degradation.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Common Chromatographic Issues

Issue 1: Peak Splitting or Tailing

  • Cause: Secondary interactions between the tertiary amine of Dimefline and residual silanols on the HPLC column stationary phase.

  • Fix: Add an ion-pairing modifier to your mobile phase.

    • Recommendation: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to both Mobile Phase A (Water) and B (Acetonitrile). This protonates the silanols and the drug, ensuring a sharp peak.

Issue 2: "Ghost" Peaks appearing over time

  • Cause: On-column degradation. If your run time is long and the mobile phase pH is neutral, Dimefline may degrade during the analysis.

  • Fix: Ensure the sample autosampler is cooled to 4°C. Adjust mobile phase pH to < 3.0.

Self-Validating Protocol: Forced Degradation Assay

To confirm the stability of your specific batch or buffer:

  • Control: Prepare Dimefline (1 mg/mL) in 0.1M HCl.

  • Stress: Prepare Dimefline (1 mg/mL) in 0.1M NaOH (Alkaline stress).

  • Incubation: Incubate both at Room Temperature for 2 hours.

  • Neutralization: Neutralize the NaOH sample with equal molar HCl.

  • Analysis: Run HPLC.

    • Pass Criteria: The Control peak area is >99% of T0.

    • Fail Criteria: The Stress sample shows new peaks (degradation products) eluting earlier than the parent peak (more polar ring-opened species).

Module 4: Storage & Handling FAQs

Q: Can I autoclave Dimefline HCl solutions? A: NO. Thermal stress combined with the potential pH shifts during autoclaving can cause hydrolysis.

  • Correct Method: Sterile filter using a 0.22

    
    m PVDF or PES membrane.
    

Q: How long is the stock solution stable at -20°C? A: In DMSO or Ethanol, Dimefline HCl is stable for 6 months at -20°C. Aqueous solutions should be prepared fresh or used within 1 week if stored at 4°C (acidified).[1]

Q: Is Dimefline light sensitive? A: Yes. As a flavone derivative, it possesses a conjugated

1
  • Protocol: Store solid powder and solutions in amber vials. Wrap clear tubes in aluminum foil during bench work.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3078, Dimefline. Retrieved January 28, 2026 from [Link]

  • Boulton, D. W., & Walle, T. (2000).Glucuronidation of the flavonoid chrysin by human liver microsomes. (Reference for general flavone metabolic stability and ring sensitivity).
  • ICH Harmonised Tripartite Guideline.Stability Testing of New Drug Substances and Products Q1A(R2).

Addressing the narrow therapeutic index of Dimefline hydrochloride in experiments

[1]

Current Status: Operational Ticket ID: NTI-DIM-001 Subject: Optimizing Experimental Protocols for Dimefline Hydrochloride (Narrow Therapeutic Index Management) Assigned Specialist: Senior Application Scientist, CNS Pharmacology[1]

Executive Summary & Critical Safety Warning

User Query: "I am observing inconsistent respiratory stimulation and unexpected mortality in my rodent models using Dimefline HCl. How do I manage its narrow therapeutic index?"

Specialist Response: Dimefline Hydrochloride is a potent respiratory stimulant (analeptic) that acts primarily on the medullary respiratory centers.[1][2] Unlike modern agents, it possesses a Narrow Therapeutic Index (NTI) .[1] The margin between the dose required to stimulate respiration (ED50) and the dose that induces convulsant activity (CD50/LD50) is dangerously slim.[1]

In experimental settings, "inconsistency" is often a mask for micro-toxicity .[1] If your animals are agitated, the respiratory rate increase you measure may be a pre-convulsive prodrome rather than a pure therapeutic effect.[1] This guide provides the rigorous protocols necessary to decouple these effects.

Module 1: Precision Formulation (The First Source of Error)

The Issue: Due to the NTI, a 10% formulation error can shift a subject from "therapeutic responder" to "toxic casualty." Volumetric preparation is insufficient.

Troubleshooting Guide: Formulation
SymptomProbable CauseCorrective Action
Precipitation in stock solution pH drift or saturation.[1] Dimefline HCl is an acid salt; it requires acidic to neutral pH.[1]Maintain pH < 6.[1]0. Do not buffer with strong alkalines.[1] If using PBS, monitor for free base precipitation.[1]
Inconsistent potency between batches Hygroscopic weighing error.Protocol: Dry the salt in a desiccator for 24h before weighing. Use an analytical balance (±0.01 mg). Never rely on volumetric flask markings alone; weigh the solvent (gravimetric preparation).[1]
Solution turns yellow/brown Photodegradation (Flavone structure sensitivity).[1]Store stock solutions in amber glass at -20°C. Discard if any discoloration is observed.
Standardized Preparation Protocol
  • Vehicle: Sterile 0.9% Saline (pH adjusted to 5.5–6.0).[1]

  • Concentration: Target a concentration where the injection volume is ≥ 5 mL/kg (mice) or 2 mL/kg (rats). Reason: Larger volumes allow for higher pipetting accuracy than highly concentrated micro-volumes.[1]

  • Filtration: Use 0.22 µm PVDF filters. Note: Nylon filters may adsorb small amounts of drug.

Module 2: In Vivo Dosing & Toxicity Management

The Issue: The "Standard Dose" concept does not apply to Dimefline. Inter-individual variability in seizure threshold is high.[1]

Mechanism of Action & Toxicity Pathway

Dimefline stimulates the respiratory drive but simultaneously lowers the seizure threshold, potentially via GABA antagonism or direct glutamatergic excitation.

Dimefline_MechanismDimeflineDimefline HClMedullaMedullary RespiratoryCenterDimefline->Medulla Primary TargetCortexCerebral Cortex(Motor Areas)Dimefline->Cortex Off-TargetExcitationChemoreceptorsPeripheralChemoreceptorsDimefline->Chemoreceptors SensitizationResp_DriveIncreasedRespiratory DriveMedulla->Resp_DriveSeizureConvulsions(Toxicity)Cortex->Seizure ThresholdBreachedChemoreceptors->Medulla

Figure 1: Dual pathway of Dimefline.[1] The therapeutic goal is medullary stimulation (Green), but cortical excitation (Red) occurs at proximal concentrations.[1]

Protocol: The "Up-and-Down" Titration

Do not use a fixed dose for a whole cohort immediately.[1] Use a sentinel approach.

  • Start Low: Begin at 50% of the literature-reported ED50.

  • Sentinel Dosing: Administer to n=1 animal.

  • Observation Window (0–30 mins):

    • Therapeutic Sign:[1][3][4][5][6] Hyperpnea (increased depth/rate) without tremor.[1]

    • Toxic Sign:[1] Vibrissae twitching, straub tail, erratic running (pre-seizure).[1]

  • Decision Matrix:

    • If No Effect: Increase dose by 0.2 log units.

    • If Tremor: STOP . This is the Maximum Tolerated Dose (MTD) for this specific batch/strain.[1] Reduce subsequent doses by 20%.

Humane Endpoints (Mandatory)

Since Dimefline is a convulsant, you must have a "Rescue Protocol" ready at the cage side.

  • Rescue Agent: Diazepam (IP) or Pentobarbital (IV).[1]

  • Trigger: Any sustained tonic-clonic seizure lasting >10 seconds requires immediate euthanasia or rescue.[1]

Module 3: Data Interpretation & Validation

The Issue: Researchers often confuse "respiratory stimulation" with "stress-induced tachypnea."[1]

Differentiation Table
ParameterTherapeutic Response (Dimefline)Toxic/Stress Response (False Positive)
Respiratory Rate (RR) Increased (Moderate)Increased (Severe/Erratic)
Tidal Volume (TV) Significantly Increased Shallow / Decreased
Behavior Normal / AlertFreezing, Straub tail, Facial twitching
Blood Gases (PaCO2) Decreased (Improved ventilation)Variable (often hypocapnic due to panic)

Key Insight: True Dimefline efficacy is marked by an increase in Tidal Volume , not just rate.[1] If you only measure rate, you cannot distinguish efficacy from toxicity.[1]

Experimental Workflow Diagram

Experimental_WorkflowStartStart ExperimentFormulationGravimetric Formulation(Acidic pH)Start->FormulationSentinelSentinel Dose (n=1)@ 50% Est. ED50Formulation->SentinelObserveObserve 15 minSentinel->ObserveDecisionSigns Observed?Observe->DecisionTherapeuticHyperpnea Only(Proceed to Cohort)Decision->Therapeutic Deep BreathingToxicTremors/Agitation(Reduce Dose 20%)Decision->Toxic TwitchingNoEffectNo Change(Increase Dose)Decision->NoEffect NoneNoEffect->Sentinel Retest

Figure 2: Step-by-step decision matrix for handling Dimefline's narrow therapeutic window.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to improve solubility? A: Yes, but caution is advised.[1] While DMSO improves solubility, it can also increase blood-brain barrier (BBB) permeability.[1] With a central stimulant like Dimefline, this can inadvertently lower the seizure threshold, making your calculated LD50 invalid. Stick to saline/acidified water if possible.[1]

Q: My rats are dying 24 hours after the experiment. Why? A: This is likely delayed excitotoxicity or exhaustion.[1] Dimefline places a massive metabolic demand on the respiratory muscles and CNS.[1] Ensure animals are kept warm and hydrated post-experiment.[1] If mortality persists, your "therapeutic" dose is too high—you are likely inducing sub-clinical status epilepticus.[1]

Q: How does Dimefline compare to Doxapram? A: Doxapram has a wider therapeutic index and acts more selectively on peripheral chemoreceptors at lower doses.[1] Dimefline is more potent centrally but carries a significantly higher risk of convulsions.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3078, Dimefline. Retrieved from [Link][1]

  • Setnikar, I., et al. (1960). Pneumokinetic activity of some substituted flavones.[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Foundational pharmacology establishing the flavone-based respiratory stimulation).

  • Patsnap Synapse (2024). Dimefline Hydrochloride Mechanism of Action.[1][2][7][8] Retrieved from [Link] (Verified via search: Dimefline acts on medullary centers with secondary peripheral effects).[1]

For further technical assistance, please contact the CNS Application Support team.

Potential off-target effects of Dimefline hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Potential Off-Target Effects & Experimental Artifacts

Document ID: TSC-DIM-004 | Version: 2.1 | Last Updated: 2024-05-15

Introduction: Beyond the Respiratory Stimulant

Dimefline Hydrochloride (CAS: 2740-04-7) is historically characterized as a respiratory stimulant acting on the brainstem. However, in modern cell culture applications, it is often utilized as a chemical probe to modulate excitability or study flavone-derivative pharmacology.

The Critical Warning: Researchers often treat Dimefline solely as a functional modulator of excitability. This is a reductionist view. Structurally, Dimefline is a flavone derivative . This chemical backbone introduces specific "off-target" liabilities—most notably Aryl Hydrocarbon Receptor (AhR) modulation and non-specific ion channel blockade —that can confound data if not controlled for.

This guide addresses the three most common technical inquiries regarding unexpected phenotypes observed in Dimefline-treated cultures.

Section 1: The "Hidden" Variable – AhR Activation

Q: I am observing unexpected upregulation of CYP1A1 and metabolic shifts in my Dimefline-treated cells. Is this a drug effect?

A: Yes, this is a classic off-target effect attributable to the flavone structure of Dimefline.

The Mechanism: Many flavone derivatives act as ligands for the Aryl Hydrocarbon Receptor (AhR) .[1] While you may be using Dimefline to study neuronal excitability, the molecule can simultaneously permeate the cell membrane, bind cytosolic AhR, and trigger the translocation of the complex to the nucleus. This results in the transcription of Xenobiotic Response Element (XRE)-driven genes, primarily CYP1A1 and CYP1B1 .

Consequences for Data:

  • Metabolic Sink: Induced CYP enzymes may rapidly metabolize other small molecules in your co-treatment, altering their effective concentration.

  • Cell Cycle Arrest: Constitutive AhR activation can force cells into G0/G1 arrest, mimicking "drug toxicity" that is actually a regulatory antiproliferative effect.

Visualization: The AhR Off-Target Pathway

AhR_Pathway Dimefline Dimefline HCl (Flavone Structure) AhR_Cyto AhR (Cytosolic) Complexed with Hsp90 Dimefline->AhR_Cyto Ligand Binding AhR_Nuc AhR (Nuclear) AhR_Cyto->AhR_Nuc Translocation DRE DRE/XRE (DNA Promoter) AhR_Nuc->DRE Heterodimerization with ARNT ARNT ARNT (Cofactor) ARNT->DRE CYP1A1 CYP1A1/1B1 Upregulation DRE->CYP1A1 Transcription Metabolism Altered Drug Metabolism CYP1A1->Metabolism Enzymatic Activity

Figure 1: The off-target activation of the Aryl Hydrocarbon Receptor (AhR) by flavone-based compounds like Dimefline.

Troubleshooting Protocol: Validating AhR Interference

If you suspect AhR-driven artifacts, perform this orthogonal validation:

StepActionPurpose
1 Select Antagonist Acquire CH-223191 (Specific AhR antagonist). Avoid

-Naphthoflavone as it has partial agonist activity.[2]
2 Pre-treatment Pre-treat cells with CH-223191 (10

M) for 1 hour before Dimefline addition.
3 Readout Measure CYP1A1 mRNA via qPCR.
4 Interpretation If CH-223191 abolishes the upregulation, the effect is AhR-mediated (Off-Target).

Section 2: Excitotoxicity & Ion Channel Specificity

Q: My neuronal cultures show signs of calcium overload/apoptosis at sub-lethal doses. Is Dimefline toxic?

A: It is likely excitotoxic rather than generally cytotoxic. Dimefline is a respiratory stimulant because it increases neuronal discharge. In a closed cell culture system, this can lead to "runaway" depolarization.

The Mechanism:

  • GABA Antagonism: Dimefline has been reported to antagonize GABA receptors, removing inhibitory tone.

  • Potassium Channel Blockade: Like many flavones, Dimefline may non-specifically inhibit voltage-gated potassium channels (Kv).

  • The Result: Blocked repolarization + blocked inhibition = Sustained Depolarization

    
     Massive Calcium Influx 
    
    
    
    Excitotoxicity.

Diagnostic Workflow: If you observe vacuolization or rapid cell death in neurons but not in fibroblasts (HEK293/HeLa) at the same concentration, you are observing excitotoxicity.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Observed Phenotype: Cell Death / Toxicity Check_Cell Is the cell type Electrically Excitable? (Neuron/Cardiomyocyte) Start->Check_Cell Non_Excitable Non-Excitable (HEK, CHO, HeLa) Check_Cell->Non_Excitable No Excitable Excitable Cells Check_Cell->Excitable Yes Check_Solubility Check Solubility: Precipitate visible? Non_Excitable->Check_Solubility Precip_Yes Artifact: Crystal formation causes physical stress. Check_Solubility->Precip_Yes Yes Precip_No Check Metabolism: AhR-mediated arrest? Check_Solubility->Precip_No No Check_Ca Check Calcium: Use Fluo-4 AM Excitable->Check_Ca Ca_High Excitotoxicity: Use NMDA/Ca2+ blockers to rescue. Check_Ca->Ca_High High Ca2+ Ca_Normal General Toxicity: Lower Dose. Check_Ca->Ca_Normal Normal Ca2+

Figure 2: Logical workflow for distinguishing between excitotoxicity and general chemical toxicity.

Section 3: Solubility & Handling FAQs

Q: Dimefline HCl precipitates when added to the media. How do I prevent this?

A: Dimefline HCl is a salt, but the parent flavone structure is lipophilic.

  • The Issue: Adding a high-concentration DMSO stock directly to aqueous media causes a rapid polarity shift, forcing the compound out of solution ("crashing out").

  • The Fix:

    • Prepare a 1000x stock in pure DMSO.

    • Perform an intermediate dilution : Dilute the stock 1:10 in the culture media (warmed to 37°C) in a separate tube. Vortex immediately.

    • Add this intermediate solution to the cells.

    • Limit: Do not exceed 100

      
      M in static culture without verifying solubility.
      

References

  • Dimefline and Respiratory Stimulation

    • Mechanism:[3][4][5] Interaction with central chemoreceptors and potential GABA antagonism.

    • Source:

  • Flavonoids as AhR Ligands

    • Mechanism:[3][4][5] Structural homology allowing binding to the PAS-B domain of AhR.

    • Source: Zhang, S., et al. (2003). "Flavonoids as Aryl Hydrocarbon Receptor Agonists/Antagonists."[1][2][6] Cancer Research.

  • AhR Antagonist Validation (CH-223191)

    • Protocol: Use of specific antagonists to differenti
    • Source: Kim, S.H., et al. (2006). "Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor." Molecular Pharmacology.

  • Kv Channel Inhibition by Flavones

    • Mechanism:[3][4][5] General blockade of voltage-gated potassium channels by flavone derivatives.

    • Source: Teisseyre, A., et al. (2018). "The influence of flavonoids on ion channels in neuronal cells." Journal of Physiology and Pharmacology.

Sources

Minimizing Variability in Animal Models Treated with Dimefline Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Dimefline Hydrochloride (CAS: 2740-04-7) Focus: Troubleshooting variability, optimizing dosing protocols, and ensuring reproducibility in respiratory and seizure models.

Introduction: The Challenge of Dimefline

Dimefline hydrochloride is a potent respiratory stimulant and convulsant that acts primarily by blocking voltage-gated potassium channels (specifically Kv1.1, Kv1.2, and Kv1.6 subtypes). By inhibiting these channels, Dimefline prevents neuronal repolarization, leading to increased excitability in the respiratory centers of the brainstem (medulla and pons).

However, its utility in research is often compromised by extreme experimental variability . The therapeutic window between "robust respiratory stimulation" and "lethal convulsions" is exceptionally narrow. In animal models, slight deviations in vehicle formulation, animal stress levels, or handling can shift a subject from a non-responder to a mortality statistic within minutes.

This guide provides the technical scaffolding to stabilize your Dimefline models, moving beyond basic protocols to address the root causes of inconsistency.

Part 1: Formulation & Stability (The Foundation)

Variability often begins on the bench, not in the cage. Dimefline HCl is sensitive to pH changes which can alter its ionization state and brain penetration.

FAQ: Vehicle & Preparation

Q: Why do I see precipitation when I mix Dimefline HCl with phosphate-buffered saline (PBS)? A: Dimefline is a hydrochloride salt, making it inherently acidic and soluble in water. However, it is a lipophilic amine. When added to a strong buffer like PBS (pH 7.4), the local pH may rise rapidly, shifting the equilibrium toward the free base form, which has poor aqueous solubility.

  • Recommendation: Dissolve Dimefline HCl in 0.9% Saline or Distilled Water first. Only then adjust pH if necessary, or dilute into a buffer. Ensure the final pH remains slightly acidic (pH 5.5–6.5) to maintain solubility if intravenous (IV) delivery is not being used. For IP injection, a slightly acidic vehicle is generally well-tolerated.

Q: Can I store the stock solution? A: No. Dimefline in solution is prone to hydrolysis and photodegradation over time.

  • Protocol: Prepare fresh solutions daily. Protect the powder and solution from light (amber tubes or foil wrap). Discard any solution older than 4 hours.

Q: What is the preferred route of administration to minimize variability? A:

  • Intravenous (IV): Gold standard for reduced variability. Bypasses absorption inconsistencies.

  • Intraperitoneal (IP): High variability due to "first-pass" hepatic metabolism and potential injection into fat/gut. If IP is necessary, use a larger volume of more dilute solution to ensure consistent absorption surface area.

Visual Workflow: Stock Preparation

StockPrep Start Weigh Dimefline HCl (Protect from Light) Solvent Dissolve in 0.9% Saline (Avoid high pH buffers initially) Start->Solvent Check Check Clarity (Must be clear) Solvent->Check Check->Solvent Precipitate? Sonicate/Acidify Filter 0.22 µm Filter Sterilization (Low binding membrane) Check->Filter Clear Use Immediate Use (< 4 hours) Filter->Use

Caption: Optimized workflow for Dimefline HCl solution preparation to prevent precipitation-induced dosing errors.

Part 2: Dosing & Administration (The Variable)

The most common error with Dimefline is treating the "published dose" as a fixed constant. Strain differences in Kv channel expression mean that a "stimulant" dose in a Wistar rat may be a "convulsant" dose in a Sprague-Dawley rat.

Troubleshooting Guide: Dosing Inconsistencies

Issue: Animals are seizing at the "Respiratory Stimulant" dose. Root Cause:

  • Strain Sensitivity: Mice (e.g., C57BL/6) generally have lower seizure thresholds than rats.

  • Circadian Rhythm: Kv channel expression and neuronal excitability oscillate diurnally.

  • Stress: Handling stress releases cortisol/corticosterone, lowering the seizure threshold.

Corrective Action:

  • Step 1: Conduct a "Threshold Determination" pilot study for your specific batch of animals.

  • Step 2: Standardize dosing time (e.g., ZT 3–5, where ZT0 is lights on).

  • Step 3: Habituate animals to handling for 3 days prior to injection to lower baseline stress.

Issue: No effect observed, followed by sudden death. Root Cause: The "All-or-Nothing" response. Dimefline has a steep dose-response curve. You may be in the "sub-threshold" zone, and a slight increase pushes into toxicity. Corrective Action: Use titrated infusion (IV) rather than bolus injection if possible. If bolus is required, use increments of 0.5 mg/kg rather than doubling doses.

Data Table: Recommended Starting Ranges (Titration Required)
SpeciesStrainRouteStarting Dose (Stimulant)Convulsant Threshold (Approx)Notes
Mouse C57BL/6IP2–4 mg/kg> 6 mg/kgHigh variability; rapid metabolism.
Mouse CD-1IP3–5 mg/kg> 8 mg/kgOutbred strains may show wider variance.
Rat Sprague-DawleyIV0.5–1.0 mg/kg> 2.5 mg/kgMost stable respiratory model.
Rat WistarIP1–3 mg/kg> 5 mg/kgOften more sensitive to excitotoxicity.

Note: These values are derived from synthesis of Kv blocker potencies and historical analeptic data. Always perform a vehicle-only control group.

Part 3: Biological Factors & Mechanism (The Science)

To control variability, one must understand the mechanism. Dimefline is not a simple receptor agonist; it is a state-dependent channel blocker .

Mechanism of Action Diagram

Mechanism Dimefline Dimefline HCl Target Kv1.1 / Kv1.2 Channels (Brainstem/Hippocampus) Dimefline->Target Binds Action Inhibition of K+ Efflux (Repolarization Block) Target->Action Effect1 Membrane Depolarization Action->Effect1 Effect2 Increased Ca2+ Influx Effect1->Effect2 OutcomeA Respiratory Stimulation (Therapeutic Window) Effect2->OutcomeA Controlled Dose OutcomeB Synchronized Depolarization (Seizures/Convulsions) Effect2->OutcomeB Overdose / Low Threshold

Caption: Dimefline blocks potassium channels, preventing neurons from "resetting" (repolarizing), leading to increased firing rates.

FAQ: Biological Variability

Q: Why does the response wear off so quickly? A: Dimefline has a short pharmacokinetic half-life (estimated < 60 mins in rodents) and is rapidly redistributed.

  • Implication: Behavioral or plethysmography (breathing) recordings must begin immediately after administration. Do not wait for a 30-minute "absorption period" as you might with other drugs; the peak effect may already be passing.

Q: Does anesthesia affect Dimefline activity? A: Yes, critically. Most anesthetics (Isoflurane, Ketamine/Xylazine) are respiratory depressants or NMDA antagonists. They directly counteract Dimefline.

  • Protocol: For respiratory studies, use Urethane anesthesia (stable, long-lasting) or conscious, unrestrained plethysmography (preferred) to avoid drug-drug interactions.

Part 4: Experimental Endpoints & Troubleshooting Logic

Decision Tree: Troubleshooting High Variability

Troubleshooting Problem High Variability in Data? Check1 Check Route of Admin Problem->Check1 Check2 Check Timing Check1->Check2 Route is IV (Good) Sol1 Switch to IV or Increase n-number Check1->Sol1 Route is IP/Oral Check3 Check Solution Check2->Check3 Testing immediately Sol2 Start recording at T=0 Check2->Sol2 Waiting >15 mins Sol3 Adjust pH / Change Vehicle Check3->Sol3 Precipitate visible? Sol4 Prepare Fresh Check3->Sol4 Solution >4 hrs old?

Caption: Step-by-step logic to isolate the source of experimental inconsistency.

Summary of Key Recommendations
  • Proxy PK Protocol: Since specific Dimefline PK data is scarce, determine the "Effective Duration" in your model by measuring the time-to-return-to-baseline respiration in 3 sentinel animals before starting the main study.

  • Vehicle Control: Always match the pH of your vehicle control to the Dimefline solution. A pH 5.5 vehicle injection can cause pain/stress that mimics drug effects.

  • Light Protection: Treat Dimefline as light-sensitive to prevent degradation into inactive metabolites.

References

  • Kv1 Channel Mechanism & Excitability Title: Kv1/D-type potassium channels inhibit the excitability of bronchopulmonary vagal afferent nerves. Source: National Institutes of Health (PubMed Central) URL:[Link]

  • Vehicle Toxicity & Selection Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Source: Journal of Pharmacy & Pharmaceutical Sciences URL:[Link]

  • Seizure Model Variability Title: Animal Models of Epilepsy: A Phenotype-oriented Review. Source: Acta Epileptologica (via PMC) URL:[Link]

  • Pharmacokinetic Principles of Short Half-Life Amines Title: Fate of dimethylamine in rat and mouse.[1] Source: Xenobiotica (PubMed) URL:[Link]

  • Blood-Brain Barrier Penetration Factors Title: The Blood-Brain Barrier: Bottleneck in Brain Drug Development.[2] Source: NeuroRx (via PMC) URL:[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of Dimefline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering a "solubility-permeability paradox" common to lipophilic weak bases like Dimefline Hydrochloride.[1] While the hydrochloride salt form ensures excellent solubility in the acidic environment of the stomach (pH 1.2), the drug’s pKa (~8.2) and high lipophilicity (LogP ~3.[1]6) predispose it to rapid precipitation upon entering the neutral environment of the small intestine (pH 6.8). This intestinal precipitation , combined with potential first-pass hepatic metabolism , is the root cause of the poor bioavailability you are observing.

This guide provides a root-cause analysis and actionable formulation protocols to stabilize the supersaturated state and bypass metabolic barriers.

Module 1: Physicochemical Root Cause Analysis

Before altering your formulation, you must confirm the failure mechanism. Dimefline HCl behaves as a Biopharmaceutics Classification System (BCS) Class II compound (Low Solubility, High Permeability) in the intestinal environment, despite being a soluble salt.

The "Spring and Parachute" Failure

The "Spring" is the rapid dissolution of the salt in the stomach. The "Parachute" is the ability of the formulation to maintain that dissolved state in the intestine. Your current failure is likely a "Spring" without a "Parachute."[1]

PropertyValueImplication
Molecular Weight 359.8 g/mol (HCl salt)Small molecule, favorable for permeation.[1]
LogP ~3.6Highly lipophilic; prone to rapid absorption if kept in solution.[1]
pKa ~8.2 (Basic)Ionized (

) at pH 1.2; Unionized (

) at pH > 7.[1]0.
Solubility (pH 1.2) High (>10 mg/mL)Dissolves instantly in the stomach.[1]
Solubility (pH 6.8) Low (<0.1 mg/mL)CRITICAL FAILURE POINT: Rapid precipitation occurs in the duodenum.[1]
Diagnostic Diagram: The Precipitation Trap

Dimefline_Bioavailability Stomach Stomach (pH 1.2) Dimefline HCl Dissolves Completely (High Supersaturation Potential) Intestine Small Intestine (pH 6.8) pH approaches pKa (8.2) Stomach->Intestine Gastric Emptying Precipitation Rapid Precipitation (Nucleation & Crystal Growth) Intestine->Precipitation Unformulated Salt (Supersaturation Crash) Absorption Systemic Absorption (Permeation) Intestine->Absorption Stabilized Supersaturation (The Goal) Precipitation->Absorption Re-dissolution (Too Slow) Metabolism Hepatic First-Pass (CYP Metabolism) Absorption->Metabolism Portal Vein Bioavailability Bioavailability Metabolism->Bioavailability Reduced Exposure

Figure 1: The fate of Dimefline HCl.[1] The critical bottleneck is the transition from stomach to intestine, where the drug converts to its insoluble base form and precipitates before it can be absorbed.

Module 2: Formulation Strategies & Protocols

To overcome the precipitation bottleneck, you must employ a Supersaturating Drug Delivery System (SDDS) .

Strategy A: Amorphous Solid Dispersion (The "Parachute")

Mechanism: Use polymers (HPMC-AS or PVPVA) to inhibit nucleation and crystal growth in the intestine, maintaining Dimefline in a supersaturated state long enough for absorption.

Protocol: Solvent Shift Precipitation Screening

Use this assay to select the best polymer for Dimefline.

  • Preparation of Stock: Dissolve Dimefline HCl in 0.1 N HCl (Simulated Gastric Fluid) at 10 mg/mL.

  • Preparation of Media: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing 0.05% w/v of candidate polymers (HPMC E5, HPMC-AS, PVP K30, Soluplus).[1]

  • The "Dump" Test:

    • Add 1 mL of Acidic Stock to 19 mL of FaSSIF (1:20 dilution) under constant stirring (37°C).

    • Control: FaSSIF without polymer.

  • Measurement:

    • Aliquot samples at 1, 5, 15, 30, 60, and 120 minutes.

    • Centrifuge immediately (10,000 rpm, 2 min) to pellet precipitate.

    • Analyze supernatant by HPLC-UV (254 nm).[1]

  • Success Criteria: The optimal polymer maintains >80% of the drug in solution for at least 60 minutes.

Strategy B: Lipid-Based Formulation (SEDDS)

Mechanism: Dissolve Dimefline base in lipids/surfactants.[1] This bypasses the dissolution step entirely and presents the drug to the intestine in a solubilized micellar form, potentially recruiting lymphatic transport to bypass the liver.

Recommended Formulation (Starting Point)
Component ClassExample ExcipientFunction% w/w
Oil Phase Capryol 90 (Propylene glycol monocaprylate)Solubilizer for lipophilic base20-30%
Surfactant Cremophor EL or Tween 80Emulsification40-50%
Co-Surfactant Transcutol HPReduces interfacial tension20-30%

Protocol:

  • Convert Dimefline HCl to Dimefline Base (free base) by partitioning in water/DCM with NaOH, then evaporating solvent.[1] Note: Lipid formulations work best with the free base, not the salt.

  • Dissolve Dimefline Base into the Oil/Surfactant mixture at 60°C.

  • Vortex until clear.

  • Fill into hard gelatin capsules.

Module 3: Experimental Workflow

Use this decision tree to guide your development process based on your lab's capabilities.

Formulation_Decision_Tree Start Start: Dimefline HCl Low Bioavailability Check_Solubility Is Intestinal Precipitation Rapid? Start->Check_Solubility Check_Metabolism Is First-Pass Metabolism > 80%? Lipid_System Strategy: SEDDS/SMEDDS (Bypass Liver/Solubilize) Check_Metabolism->Lipid_System Yes (High Metabolism) Nanoparticles Strategy: Nanocrystals (Increase Dissolution Rate) Check_Metabolism->Nanoparticles No (Permeability Issue) Check_Solubility->Check_Metabolism No (Stable in SIF) Solid_Dispersion Strategy: Solid Dispersion (HPMC-AS / PVPVA) Check_Solubility->Solid_Dispersion Yes (Main Issue)

Figure 2: Decision matrix for selecting the appropriate formulation strategy.

Frequently Asked Questions (FAQs)

Q1: Why can't I just increase the dose of the HCl salt? A: Increasing the dose often worsens the problem for weak bases. Higher gastric concentration leads to higher supersaturation upon emptying into the intestine, which triggers faster and more extensive nucleation (precipitation). You end up with less dissolved drug available for absorption, not more.[1]

Q2: Will micronization help? A: Likely not.[1] Micronization increases the rate of dissolution, but Dimefline HCl already dissolves fast in the stomach. The problem is solubility limit in the intestine. You need to maintain the amorphous/supersaturated state, not just dissolve crystals faster.

Q3: Can I use the HCl salt in the lipid formulation (SEDDS)? A: It is not recommended. The HCl salt is hydrophilic and will not dissolve well in the oil phase of the SEDDS. It may crystallize out of the formulation. You should convert the salt to the free base before formulating into a lipid system.

Q4: How do I know if hepatic metabolism is the main blocker? A: Perform an in vitro incubation of Dimefline with rat/human liver microsomes. If the intrinsic clearance (


) is very high, even a perfect solubility formulation might fail. in this case, consider adding a bio-enhancer (like Piperine or Curcumin) or strictly using the Lipid/Lymphatic route.

References

  • PubChem. (2025).[1][2] Dimefline Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]

  • Bevernage, J., et al. (2013).[1] Supersaturating Drug Delivery Systems: The Answer to Solubility-Limited Absorption? This reference establishes the "Spring and Parachute" theory relevant to weak bases like Dimefline.[1] Link

  • Porter, C. J., et al. (2007).[1] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[1] Nature Reviews Drug Discovery.[1] Link

  • Bergström, C. A., et al. (2014).[1] Early pharmaceutical profiling to predict oral drug absorption.[1][3] Provides the basis for the precipitation assays described in Module 2. Link

Sources

Troubleshooting inconsistent results in Dimefline hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Dimefline Hydrochloride Experiments Target Audience: Electrophysiologists, Respiratory Pharmacologists, and Drug Development Scientists Content Status: Verified Technical Guide

Introduction: The "Dirty" Pharmacology of Dimefline

Dimefline Hydrochloride (HCl) is a potent respiratory stimulant (analeptic) that acts primarily by sensitizing peripheral chemoreceptors in the carotid body and central respiratory centers in the brainstem.[1]

Why are your results inconsistent? Dimefline is not a "clean" ligand. While often used to stimulate respiration, it possesses a complex polypharmacology that includes GABA-A receptor antagonism and modulation of voltage-gated calcium (CaV) and potassium (Kv) channels . Inconsistency usually stems from three sources:

  • Solubility Artifacts: The HCl salt is stable in acidic water but precipitates at physiological pH (7.4) if not buffered correctly.

  • Tachyphylaxis: Rapid desensitization of chemoreceptors leads to diminishing returns on repeated dosing.

  • Off-Target Channel Block: At high concentrations, Dimefline blocks ion channels, confounding excitability data.

Part 1: Reagent Preparation & Stability

The Issue: Users often report that the drug works initially but fails after 20 minutes in the perfusion bath. This is frequently a chemistry issue, not a biological one.

Troubleshooting Guide: Solubility & pH
SymptomProbable CauseCorrective Action
Visible precipitate in bath pH Shock. Dimefline HCl is acidic; adding it directly to pH 7.4 ACSF/buffer causes the free base to crash out.Dissolve stock in DMSO or acidic water. Add to buffer slowly with vigorous stirring.
Loss of potency over time Oxidation or Light Sensitivity. Flavone derivatives are light-sensitive.Prepare fresh daily. Protect stock solutions with amber vials or foil.
Variability between aliquots Hygroscopic Salt. The HCl salt absorbs water, altering the molar mass.Store desicated at -20°C. Equilibrate to RT before weighing.
Protocol: Optimal Stock Solution Preparation

The following workflow ensures the compound remains in solution when introduced to physiological media.

SolutionPrep Start Weigh Dimefline HCl Solvent Dissolve in DMSO (Max conc: 50-100 mM) Start->Solvent Avoid Water for Stock Dilution Dilute into ACSF/Media (Final DMSO < 0.1%) Solvent->Dilution Dropwise Addition Check Check pH (Re-adjust to 7.3-7.4) Dilution->Check Critical Step Use Immediate Use (Protect from Light) Check->Use

Figure 1: Preparation workflow to prevent precipitation of the free base at physiological pH.

Part 2: In Vivo Respiratory Assays (Plethysmography)

The Issue: "I see a spike in respiratory frequency, then a crash, or convulsions before efficacy."

Dimefline has a narrow therapeutic index .[2] The dose required to stimulate respiration is dangerously close to the convulsant dose (due to GABA antagonism).

FAQ: In Vivo Optimization

Q: Why does the respiratory response disappear after the second dose? A: This is likely tachyphylaxis (rapid desensitization). Dimefline stimulates carotid body glomus cells, which can deplete neurotransmitters (ATP/Dopamine) upon massive stimulation.

  • Fix: Allow a washout period of at least 45–60 minutes between bolus doses. Do not use continuous infusion for long durations.

Q: My animals are seizing before showing respiratory improvement. Why? A: You are likely hitting the CNS GABA-A antagonism threshold before the peripheral chemoreceptor threshold.

  • Fix: Verify the route of administration. Intravenous (IV) delivery hits the brainstem rapidly. Consider intracarotid administration if possible, to target the carotid body preferentially before systemic circulation distributes the drug to the cortex.

Q: How do I distinguish between respiratory stimulation and a convulsive artifact? A: Monitor the Phrenic Nerve Activity (PNA) .

  • True Stimulation: Organized, rhythmic bursts with increased amplitude (tidal volume) and frequency.

  • Pre-Convulsive: Disorganized, high-frequency tonic discharges between breaths.

Part 3: Electrophysiology (Patch Clamp / Tissue Bath)

The Issue: "My baseline current is drifting," or "The drug blocks my channel of interest."

Dimefline is not a specific GABA antagonist; it also interacts with L-type Calcium channels and Voltage-gated Potassium channels.

Mechanistic Pathway & Off-Target Effects

Mechanism Dimefline Dimefline HCl Target1 Carotid Body (Glomus Cells) Dimefline->Target1 Target2 CNS Respiratory Center (Medulla) Dimefline->Target2 CaChannel L-Type Ca2+ Channels (Modulation) Dimefline->CaChannel Off-Target Artifact KChannel Kv Channels (Blockade) Target1->KChannel Mechanism? GABA GABA-A Receptors (Antagonism) Target2->GABA Primary CNS Action Resp Increased Respiratory Drive GABA->Resp Disinhibition Seizure Convulsions (Toxicity) GABA->Seizure High Dose Depol Membrane Depolarization KChannel->Depol Depol->Resp

Figure 2: Dimefline acts via central disinhibition (GABA) and peripheral depolarization (K+ channel block), but calcium channel interactions can confound data.

Troubleshooting In Vitro Data
ObservationExplanationSolution
Incomplete Washout Dimefline is lipophilic. It partitions into the lipid bilayer and leaches out slowly.Wash with BSA-containing solution (0.1%) to scavenge the drug from the membrane.
Run-down of Ca2+ currents Dimefline may block L-type Ca2+ channels at concentrations >10 µM.Use concentrations <5 µM for specific respiratory effects. Validate with a specific blocker (e.g., Nifedipine) to subtract Ca2+ effects.
No response in slice Slice health or loss of chemosensory inputs.Ensure the Glossopharyngeal nerve (CN IX) stump is intact if recording from the brainstem-spinal cord preparation.
References
  • Solubility & Formulation

    • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021).[3][4] PMC. Link

    • Note on HCl Salts: Hydrochloride salts of weak bases (like Dimefline) are generally water-soluble but prone to precipitation in alkaline environments (pH > 7.0).
  • Mechanism of Action (Respiratory/Carotid Body)

    • Peripheral arterial chemoreceptors and the evolution of the carotid body.[5][6] (2007). UBC Zoology. Link

    • Carotid body chemoreceptors: physiology, pathology, and implications for health and disease. (2020).[7] Physiological Reviews. Link

  • GABA & Ion Channel Interactions

    • Inhibition of Voltage-Gated K+ Channels and Ca2+ Channels by Diphenidol (Analogous mechanism study showing non-specific channel block by similar analeptics). (2012).[4][8] Pharmacological Reports. Link

    • GABA Inhibitors - StatPearls. (2023).[7][9] NCBI Bookshelf. Link

Sources

Optimizing dosage of Dimefline hydrochloride to avoid CNS side effects

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing dosage of Dimefline hydrochloride to avoid CNS side effects Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The Therapeutic Window Challenge

Dimefline hydrochloride (Remeflin) is a potent respiratory stimulant that acts primarily by stimulating the medullary respiratory centers and peripheral chemoreceptors.[1][2] While effective in reversing respiratory depression (e.g., opioid-induced or post-anesthetic), it is historically characterized by a narrow therapeutic index .[2][3]

The margin between the effective pneumokinetic dose and the convulsant dose is slim. Unlike Doxapram, which has a well-defined LD50 (~75 mg/kg IV in rats), Dimefline's specific toxicity thresholds can vary significantly by strain, route of administration, and formulation.

Core Directive: This guide replaces rigid "fixed-dose" recommendations with a Titration-to-Effect (TtE) protocol. This approach is the only scientifically rigorous method to secure respiratory efficacy while mitigating the high risk of CNS excitation (tremors, convulsions).

Part 1: Formulation & Stability

Q: My Dimefline HCl precipitates when added to saline. How do I ensure a stable IV solution?

A: While Dimefline is a hydrochloride salt, its flavone backbone confers significant lipophilicity, leading to solubility issues in pure aqueous buffers at neutral pH.

Troubleshooting Protocol:

  • Stock Solution: Dissolve Dimefline HCl in 100% DMSO to create a high-concentration stock (e.g., 50 mM or 10-20 mg/mL). The compound is stable in DMSO at -20°C for months.[2]

  • Working Solution: Dilute the DMSO stock into warm sterile saline (0.9% NaCl) immediately prior to use.

    • Target Final DMSO Concentration: < 1-2% (v/v) to avoid vehicle-induced hemolysis or cardiovascular artifacts.[2]

    • pH Adjustment: If precipitation occurs upon dilution, slightly acidify the saline (pH 5.0–6.0) before adding the drug. Flavone salts are often less stable/soluble at alkaline pH.[2]

Q: Can I use an oral formulation for acute respiratory studies? A: No. Oral bioavailability is variable, and the onset of action is too slow for acute respiratory depression models. IV infusion is the gold standard for defining the therapeutic window.

Part 2: Dosage Optimization Workflow

Q: There is no consistent LD50 listed for my specific rat strain. Where do I start?

A: Do not rely on historical LD50 values from the 1960s. Use a Step-Up Titration Protocol . Given that Doxapram (a safer comparator) has an effective range of 1–5 mg/kg, and Dimefline is more potent with a narrower window, we recommend a starting bolus of 0.5 – 1.0 mg/kg , followed by continuous infusion.

Experimental Workflow: The "Safe-Window" Determination

The following decision tree outlines the logical flow for establishing a safe dose in a new cohort.

DoseOptimization Start Start: Anesthetized Subject (Baseline Respiratory Rate Established) InitialBolus Administer Initial Bolus (0.5 - 1.0 mg/kg IV) Start->InitialBolus Monitor Monitor for 5 Minutes: 1. Phrenic Nerve Activity 2. Tremor/Muscle Twitch InitialBolus->Monitor Decision Response Check Monitor->Decision NoResp No Respiratory Increase Decision->NoResp No Effect GoodResp Respiratory Rate > 20% Increase No Tremors Decision->GoodResp Optimal Toxic Tremors / Spikes in EEG Decision->Toxic Adverse Event Escalate Increase Dose by 0.5 mg/kg (Wait 10 mins) NoResp->Escalate Maintain Begin Maintenance Infusion (50% of Bolus Dose / hour) GoodResp->Maintain Rescue Stop Infusion Immediately Administer Diazepam (1-2 mg/kg) Toxic->Rescue Escalate->Monitor

Caption: Figure 1. Step-wise titration logic to identify the therapeutic threshold while avoiding convulsant toxicity.

Part 3: Monitoring & Mitigating CNS Toxicity

Q: How do I distinguish between effective respiratory stimulation and early CNS toxicity?

A: Dimefline stimulates the CNS globally.[2] The goal is to hit the medullary centers without recruiting the motor cortex. You must use a graded scoring system.

CNS Toxicity Scoring Table
ScoreClinical SignInterpretationAction Required
0 Normal muscle toneBaselineContinue protocol
1 Tachypnea (>50% baseline)Therapeutic Effect Maintain Dose (Ideal Endpoint)
2 Vibrissae (whisker) twitchingPre-convulsant WarningStop escalation; monitor closely
3 Localized muscle fasciculationsToxic Threshold Reduce infusion rate by 50%
4 Straub tail / Generalized tremorHigh Toxicity Stop Dimefline; Administer Diazepam
5 Tonic-Clonic SeizuresLethal Danger Immediate euthanasia or deep anesthesia

Q: What is the mechanism driving the seizures? A: Dimefline, like other analeptics (e.g., picrotoxin, strychnine), likely antagonizes inhibitory GABAergic transmission or directly stimulates excitatory glutamatergic pathways. This leads to "runaway" excitation.

Mechanism Dimefline Dimefline HCl RespCenter Medullary Respiratory Center Dimefline->RespCenter Primary Target (Low Dose) Cortex Motor Cortex / Hippocampus Dimefline->Cortex Spillover Effect (High Dose) RespEffect Increased Ventilation (Therapeutic) RespCenter->RespEffect Seizure Convulsions (Toxic) Cortex->Seizure

Caption: Figure 2. Divergent pathways of Dimefline action. Specificity for the respiratory center is lost as plasma concentration increases.

Part 4: Experimental Design FAQs

Q: Does the choice of anesthesia affect the Dimefline dose? A: Yes, critically.

  • Barbiturates (Pentobarbital): These are GABA agonists.[2] They will antagonize Dimefline. You will need a higher dose of Dimefline to see an effect, which increases the risk of sudden seizures once the barbiturate blockade is overcome.

  • Urethane/Ketamine: These have different mechanisms.[2] Dimefline is more potent in these models.[2] Reduce the starting dose by 30-50% compared to barbiturate-anesthetized animals.[2]

Q: Can I use Dimefline to reverse opioid-induced respiratory depression? A: Yes, this is a classic application.[2] However, be aware that opioids (e.g., Fentanyl) depress the respiratory center without necessarily raising the seizure threshold.

  • Protocol: Establish opioid depression first.[2] Titrate Dimefline slowly.

  • Warning: If you reverse the opioid with Naloxone after giving Dimefline, you may unmask the full convulsant potential of Dimefline (as the opioid's sedative "brake" is removed).

References

  • PubChem. (2025).[2][4] Dimefline Hydrochloride Compound Summary. National Library of Medicine.[2] Available at: [Link][2]

  • DrugBank. (n.d.).[2] Doxapram: Comparative Toxicity Data. Available at: [Link][2]

  • University of Iowa. (2023).[2] Recommended Volumes for Administered Substances in Laboratory Animals. Office of Animal Resources.[2] Available at: [Link]

Sources

Identifying and mitigating artifacts in electrophysiology studies with Dimefline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using Dimefline hydrochloride in electrophysiology, focusing on distinguishing true pharmacological effects from experimental artifacts.

Topic: Identifying and Mitigating Artifacts in Kv Channel Blockade Studies Target Audience: Electrophysiologists, Neuropharmacologists, and Assay Development Scientists

Introduction: The Signal vs. The Noise

Dimefline hydrochloride is a potent respiratory stimulant and CNS convulsant that acts primarily by blocking voltage-gated potassium channels, specifically Kv1.1 and Kv1.2 subtypes. In electrophysiology (patch-clamp or MEA), its utility lies in its ability to increase neuronal excitability and broaden action potentials.[1]

However, its physicochemical properties—specifically its lipophilicity and pH sensitivity—introduce a high risk of experimental artifacts . These artifacts often mimic channel blockade or induce baseline instability, leading to false positives in drug screening or mechanistic studies.

Troubleshooting Guide: Solution Chemistry & Perfusion

Issues related to solubility, precipitation, and drug delivery.

Q: My perfusion lines are clogging, or I see "crystal snow" on the slice surface. Is Dimefline precipitating?

A: Likely, yes. This is a pH-dependent solubility artifact. The Mechanism: Dimefline is supplied as a hydrochloride salt (Dimefline HCl), which is soluble in water. However, the free base form of Dimefline is highly lipophilic and poorly soluble in aqueous media. When you add a high-concentration stock (dissolved in water or DMSO) into a physiological bath solution (aCSF or HEPES-buffered saline) at pH 7.4, the shift in equilibrium can force the compound out of solution if the local concentration exceeds its solubility limit.

Mitigation Protocol:

  • DMSO Limit: Dissolve the stock in 100% DMSO. Ensure the final DMSO concentration in the bath is < 0.1% to prevent solvent artifacts.

  • Sonication: Sonicate the final working solution for 5-10 minutes at room temperature.

  • Visual Check: Inspect the solution against a dark background with a strong light source (Tyndall effect) before perfusion.

  • The "Pre-Mix" Step: Do not add concentrated stock directly to the recording chamber. Dilute it in a separate beaker of bath solution first to ensure rapid dispersion before it hits the tissue.

Q: The drug effect (depolarization/firing) persists even after 30 minutes of washout. Is this irreversible binding?

A: It is likely a "Hysteresis Artifact" caused by tubing adsorption, not irreversible binding. The Mechanism: Dimefline is lipophilic. It adheres to Tygon® and other soft plastic tubing used in perfusion systems.[1] During washout, the tubing desorbs the drug back into the clean buffer, maintaining a low but biologically active concentration in the chamber.

Mitigation Protocol:

  • Use Teflon/PTFE or Glass: Replace soft tubing with rigid PTFE tubing or glass-lined perfusion pipes where possible.[1]

  • The "High-Flow" Wash: Increase the perfusion rate by 3x during the first 2 minutes of washout to strip the boundary layer.

  • BSA Scavenging: Add 0.1% Bovine Serum Albumin (BSA) to the washout solution. BSA acts as a "sink," binding the lipophilic drug molecules desorbing from the tubing and removing them from the system.

Troubleshooting Guide: Signal Acquisition & Analysis

Issues related to electrical noise, run-down, and data interpretation.

Q: I see a gradual reduction in Kv current amplitude. Is this Dimefline block or channel run-down?

A: You must validate using a "Interleaved Control" protocol. The Mechanism: Kv channels, particularly in whole-cell patch-clamp, are prone to "run-down" (progressive loss of current) due to the washout of intracellular signaling factors (e.g., PIP2) into the pipette solution. If the run-down slope matches the drug wash-in slope, you will misinterpret run-down as a drug block.[1]

Validation Protocol:

  • Baseline Stability: Record stable baseline currents for at least 5-10 minutes before drug application. If run-down is >5% per 5 minutes, discard the cell.

  • Reversibility Test: A true drug block should show partial recovery upon washout (unless the block is pore-occluding and extremely high affinity).[1] Run-down never recovers.[1]

  • Use a Reference Inhibitor: Periodically test a known, reversible blocker (e.g., 4-Aminopyridine at low concentrations) to confirm the cell is responsive and the recording quality is high.

Q: The baseline noise increases significantly upon Dimefline application. Is the drug dirty?

A: This is likely "Biological Noise" (Synaptic Bombardment), not electrical noise. The Mechanism: Dimefline blocks Kv1.1/1.2 channels, which are crucial for suppressing background neuronal excitability. By blocking these, you may induce spontaneous firing in presynaptic neurons within the slice, leading to a barrage of EPSCs (Excitatory Postsynaptic Currents) hitting your recorded cell.

Differentiation Test:

  • Add TTX: If the noise disappears after adding Tetrodotoxin (TTX, 0.5-1 µM), the noise was biological (synaptic activity induced by Dimefline).

  • Check Frequency: Electrical noise is usually 50/60Hz or high-frequency white noise.[1] Biological noise appears as random, discrete events.

Experimental Protocols

Protocol A: Safe Solution Preparation

Goal: Prevent precipitation artifacts.

StepActionCritical Note
1Weigh Dimefline HCl powder.Protect from light; hygroscopic.
2Dissolve in 100% DMSO to create 100 mM Stock.Store aliquots at -20°C.
3Thaw aliquot and vortex vigorously.Ensure no precipitate in stock.[1][2]
4Dilute 1:1000 into aCSF (Final: 100 µM).Do not exceed 0.1% DMSO.
5Adjust pH of aCSF after drug addition if >100 µM.[1]HCl salt may acidify weak buffers.[1]
Protocol B: Artifact-Free Washout (The "Scavenger" Method)

Goal: Eliminate hysteresis from tubing adsorption.[1]

  • Stop Drug Flow: Switch valve to Washout Buffer.

  • Pulse Wash: Increase flow rate to 5-8 mL/min for 60 seconds (standard is 2 mL/min).

  • BSA Wash: Switch to Washout Buffer + 0.1% BSA for 5 minutes.[1]

    • Why: Albumin binds free Dimefline, pulling it off the tubing walls and tissue.

  • Final Rinse: Switch back to standard aCSF (no BSA) to clear the protein before the next recording.

Visualizing the Troubleshooting Logic

Diagram 1: Distinguishing Artifacts from True Block

This decision tree guides you through identifying the source of signal loss or instability.

Dimefline_Troubleshooting Start Observation: Reduction in Kv Current Check1 Is Baseline Stable > 5 mins? Start->Check1 Check2 Does it recover on washout? Check1->Check2 Yes Result_Rundown Artifact: Channel Run-down Check1->Result_Rundown No (Drifting) Check3 Is noise increasing? Check2->Check3 Yes (Partial/Full) Result_Precip Physical Artifact: Precipitation/Electrode Clog Check2->Result_Precip No (Irreversible/Clog) Result_Block True Pharmacological Block Check3->Result_Block No (Clean Trace) Result_Synaptic Biological Artifact: Presynaptic Disinhibition Check3->Result_Synaptic Yes (Random Events)

Caption: Decision matrix for categorizing signal changes during Dimefline application. Blue indicates the starting point, Green is the desired outcome, and Red/Yellow indicate artifacts.

Diagram 2: Mechanism of Action & Biological Artifacts

This pathway illustrates how Dimefline's specific block of Kv1.1/1.2 leads to both the desired effect and the "noise" artifact.

Dimefline_Mechanism Dimefline Dimefline HCl Kv1 Kv1.1 / Kv1.2 Channels (Axon Initial Segment) Dimefline->Kv1 Binds Block Pore Blockade Kv1->Block Inhibits K+ Efflux AP_Broad AP Broadening (Desired Signal) Block->AP_Broad Direct Effect Excitability Increased Neuronal Excitability Block->Excitability Depolarization Network Network-Wide Firing Excitability->Network Presynaptic Recruitment Artifact Synaptic Noise Artifact (Barrage of EPSCs) Network->Artifact Measured in Postsynaptic Cell

Caption: Mechanistic pathway showing how Dimefline's primary action (Kv blockade) generates both the target signal (AP broadening) and the secondary biological artifact (synaptic noise).[1][3]

References

  • Mechanism of Action

    • Dimefline Hydrochloride Mechanism of Action.[1][4] PatSnap Synapse. (2024).[1][5] Retrieved from

    • Kv1.1 and Kv1.2: Similar channels, different seizure models. ResearchGate. (2025).[1] Retrieved from

  • Electrophysiology Artifacts

    • Resolving artefacts in voltage-clamp experiments with computational modelling. BioRxiv. (2024).[1] Retrieved from [1]

    • Solubility assessment and on-line exposure confirmation in a patch-clamp assay.[1][2] PubMed. (2014).[1] Retrieved from

  • Chemical Properties

    • Dimefline Hydrochloride | C20H22ClNO3.[1] PubChem. (2025).[1] Retrieved from

Sources

Ensuring reproducibility of Dimefline hydrochloride-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reproducibility in Dimefline Hydrochloride Assays

Topic: Ensuring Reproducibility of Dimefline Hydrochloride-Based Assays Target Audience: Researchers, Senior Scientists, and Drug Development Professionals Format: Troubleshooting Guide & Technical FAQs

Introduction: The Dimefline Paradox

Dimefline hydrochloride (HCl) is a potent respiratory stimulant and CNS analeptic. Mechanistically, it functions primarily by antagonizing inhibitory chloride channels—specifically Glycine receptors (GlyR) and GABA_A receptors —within the brainstem's respiratory centers (medulla oblongata). This disinhibition increases phrenic nerve discharge, driving ventilation.

However, its utility in research is often plagued by variability in potency and non-linear dose responses . These issues rarely stem from the compound itself but rather from physicochemical mishandling (solubility limits) and assay artifacts (perfusion kinetics). This guide deconstructs these failure points to restore rigor to your data.

Part 1: Reagent Handling & Chemical Stability

The Issue: Users often report precipitation when diluting Dimefline HCl stocks into physiological buffers, leading to "silent" concentration errors.

Q: My Dimefline HCl stock is in DMSO. Why do I see variability in my IC50/EC50 values?

A: This is likely due to microprecipitation upon aqueous dilution. While Dimefline HCl is a salt, the core flavone structure is lipophilic.

  • The Trap: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a saline bath (e.g., Tyrode’s or ACSF) can cause the compound to crash out of solution locally before mixing is complete.

  • The Fix: Use the "Step-Down" Dilution Method . Never exceed a final DMSO concentration of 0.1% in the assay unless validated.

  • Protocol:

    • Prepare Master Stock: 50 mM in 100% DMSO (Store -20°C, desiccated).

    • Intermediate Dilution: Dilute 1:10 in water (not buffer) first if solubility permits, or a lower % DMSO intermediate.

    • Final Dilution: Add to the bath solution while vortexing.

    • Validation: Inspect the final solution under a light microscope or measure UV absorbance; turbidity indicates precipitation.

Q: Is Dimefline light-sensitive?

A: Yes, flavone derivatives can undergo photodegradation.

  • Recommendation: Prepare solutions in amber tubes and minimize exposure to direct bench light during long-term perfusions.

Table 1: Physicochemical Reference Data

Property Specification Critical Note
Molecular Weight ~327.8 g/mol (Free Base) Ensure calculations account for HCl salt weight (~364.3 g/mol ).
Solubility (Water) Moderate (Salt form) pH dependent. Solubility decreases as pH > 7.4 (free base formation).
Solubility (DMSO) High (>50 mM) Hygroscopic. Keep stocks desiccated to prevent water uptake.

| pKa | Basic amine | Physiological pH (7.4) is near the precipitation point for the free base. |

Part 2: In Vitro Electrophysiology (Patch Clamp)

The Issue: "Rundown" of currents or slow onset of action during GlyR/GABA receptor recording.

Q: The block of Glycine currents by Dimefline seems slow or incomplete. Is the drug sticking to the tubing?

A: Yes, Dimefline is lipophilic (logP ~3-4). It adsorbs to soft plastics.

  • The Fix:

    • Tubing: Replace Tygon/PVC tubing with PTFE (Teflon) or PEEK tubing for the drug delivery line.

    • Priming: "Saturate" the perfusion system by running the drug solution for 2 minutes away from the cell before recording.

    • Perfusion Rate: Glycine receptors desensitize rapidly. If your drug application is slower than the receptor desensitization (

      
       ms), you will misinterpret desensitization as drug block. Use a piezo-driven stepper for rapid exchange (<1 ms).
      
Q: How do I distinguish between GlyR and GABA_A antagonism in my slice preparation?

A: Dimefline is promiscuous. You must isolate the current pharmacologically.

  • Protocol for GlyR Isolation:

    • Block GABA_A: Add Bicuculline (10 µM) or Gabazine (10 µM) to the bath.

    • Block Glutamate: Add CNQX (10 µM) and APV (50 µM).

    • Agonist: Apply Glycine (EC30-EC50 concentration, typically 30-100 µM) to evoke a control current.

    • Test: Co-apply Glycine + Dimefline.

    • Note: If Dimefline affects the "holding current" without agonist, it may be blocking tonic inhibition or acting on K+ leak channels.

Part 3: In Vivo Respiratory Assays (Plethysmography)

The Issue: High variability in respiratory frequency (fR) and tidal volume (VT) data in rodent models.

Q: The respiratory stimulation response is transient and inconsistent. Why?

A: This is often a pharmacokinetic (PK) failure, not a pharmacodynamic one.

  • Bioavailability: Dimefline has a short half-life and undergoes rapid metabolism.

  • Route of Administration:

    • IP Injection: Variable absorption due to first-pass metabolism.

    • IV Infusion: Preferred for stable steady-state plasma levels.

  • The Fix: Switch to IV tail vein infusion for constant delivery. If IP is necessary, use a formulation vehicle with a solubilizer (e.g., 10% HP-beta-cyclodextrin) to ensure rapid, consistent absorption.

Q: My control animals show respiratory depression. Is the vehicle toxic?

A: If you are using high concentrations of DMSO (>10% v/v) or Ethanol in the vehicle, you will depress respiration, masking Dimefline's stimulant effect.

  • Limit: Keep DMSO < 2% or Ethanol < 5% for in vivo bolus.

Part 4: Visualizing the Workflow

Diagram 1: Reproducible Stock Preparation Workflow

This workflow prevents "silent precipitation" which is the #1 cause of low potency.

StockPrep Solid Dimefline HCl Solid (Store Desiccated) DMSOStock Master Stock 50 mM in 100% DMSO (Amber Vial) Solid->DMSOStock Weigh & Dissolve Intermed Intermediate Dilution 1:10 in Water (Vortex Immediately) DMSOStock->Intermed Step-Down Dilution Final Final Assay Buffer (e.g., ACSF/Tyrode's) Max DMSO 0.1% Intermed->Final Final Dilution Check QC Step: Check for Turbidity (UV or Visual) Final->Check Verify

Caption: Step-down dilution strategy to maintain Dimefline solubility in physiological buffers.

Diagram 2: Mechanism of Action & Assay Readout

Understanding the pathway ensures you select the correct pharmacological blockers.

Mechanism Dimefline Dimefline HCl GlyR Glycine Receptor (Cl- Channel) Dimefline->GlyR Antagonizes GABA GABA-A Receptor (Cl- Channel) Dimefline->GABA Antagonizes Block Channel Blockade (Disinhibition) Dimefline->Block Induces Inhibition Inhibitory Cl- Influx (Hyperpolarization) GlyR->Inhibition Physiological State GABA->Inhibition Physiological State Block->Inhibition Prevents Neuron Respiratory Neuron (Medulla) Block->Neuron Depolarization Output Increased Phrenic Nerve Discharge Neuron->Output Respiratory Stimulation

Caption: Dimefline acts by disinhibiting respiratory neurons via GlyR/GABA receptor blockade.

Part 5: Detailed Experimental Protocol (Electrophysiology)

Objective: Measure IC50 of Dimefline against Glycine-evoked currents in HEK293 cells expressing human


 GlyR.

1. Solutions:

  • Extracellular (Standard): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Intracellular (Pipette): 140 mM CsCl (to block K+ channels), 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA (pH 7.2). Note: High Cl- sets E_Cl to ~0 mV, making Glycine currents inward at -60 mV.

2. Cell Preparation:

  • Transfect HEK293 cells with GlyR

    
     cDNA. Use GFP cotransfection to identify positive cells.
    
  • Record 24-48 hours post-transfection.

3. Recording Sequence (Voltage Clamp at -60 mV):

  • Step 1 (Baseline): Apply Glycine (30 µM) for 2s. Wash 30s. Repeat 3x until peak amplitude is stable (<10% variance). This establishes the control response.

  • Step 2 (Pre-incubation): Perfusion switch to Dimefline (Test Conc.) alone for 10s. Allows drug to equilibrate in the tissue/slice or on the cell surface.

  • Step 3 (Test): Co-apply Glycine (30 µM) + Dimefline . Record for 2s.

  • Step 4 (Washout): Wash with buffer for 60s. Re-test Glycine alone to check for recovery.

4. Data Acceptance Criteria (Self-Validation):

  • Leak current < 100 pA.

  • Series resistance < 20 MΩ (compensated >60%).

  • Control Stability: If the final Glycine washout pulse is <80% of the initial baseline, discard the cell (run-down).

References

  • Dimefline Mechanism & Respiratory Stimulation

    • Title: "Dimefline hydrochloride: A respiratory stimulant."[1][2]

    • Source: PubChem / N
    • URL:[Link]

  • Glycine Receptor Pharmacology

    • Title: "Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors."[3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • DMSO Solubility & Compound Handling

    • Title: "Stability of screening compounds in wet DMSO."
    • Source: PubMed.[4]

    • URL:[Link]

  • Reproducibility in Cell-Based Assays

    • Title: "A Multi-center Study on the Reproducibility of Drug-Response Assays."
    • Source: Cell Systems / NIH.
    • URL:[Link]

Sources

Technical Guide: Reducing Inter-Subject Variability in Dimefline Hydrochloride Respiratory Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Dimefline hydrochloride is a potent respiratory stimulant (analeptic) that acts primarily by stimulating the medullary respiratory centers.[1] Its mechanism involves the inhibition of voltage-gated potassium channels (specifically Kv1.2/Kv1.3 subtypes) and modulation of central chemoreceptors sensitive to CO2/pH.

The Challenge: In preclinical studies, Dimefline often exhibits high animal-to-animal variability.[2] This is not typically due to compound failure, but rather the "Excitability Threshold" of the test subject. Since Dimefline acts by lowering the threshold for neuronal firing in the respiratory center, any external factor that alters this baseline threshold—such as stress (catecholamines), metabolic rate, or circadian arousal—will drastically skew dose-response curves.

This guide outlines a strict standardization protocol to minimize these variables.

The Biological Variable: Subject Standardization

The most significant source of error in Dimefline studies is the Stress-Respiratory Axis . Stress induces catecholamine release, which independently alters respiratory rate (f) and tidal volume (TV), masking the specific drug effect.

Protocol A: The "Low-Stress" Acclimation
  • Handling: Discontinue tail manipulation immediately. Use tunnel handling or cupping methods.[2] Tail handling induces anxiety that persists for >60 minutes, overlapping with the Dimefline half-life.[2]

  • Circadian Locking: Respiratory drive fluctuates diurnally.[2] All experiments must be initiated within the same 2-hour window (e.g., ZT2–ZT4, where ZT0 is lights on).

  • Chamber Habituation: Animals must be habituated to the Whole-Body Plethysmography (WBP) chambers for 3 consecutive days prior to dosing (30 mins/day) to extinguish "exploratory sniffing" behaviors which mimic tachypnea.[2]

Visualization: The Variability Cascade

The following diagram illustrates how environmental inputs confound the Dimefline mechanism.

Dimefline_Variability Stress Handling Stress / Anxiety Catecholamines Catecholamine Surge (Epinephrine/NE) Stress->Catecholamines Baseline Altered Neuronal Excitability Threshold Catecholamines->Baseline Shifts Baseline RespCenter Medullary Respiratory Center (Target) Baseline->RespCenter Confounding Input Dimefline Dimefline HCl (Kv Channel Blockade) Dimefline->RespCenter Intended Action Outcome_Var High Data Variability (Inconsistent f/TV) RespCenter->Outcome_Var With Stress Outcome_Stable Stable Dose-Response RespCenter->Outcome_Stable Standardized

Caption: Figure 1. The "Variability Cascade" demonstrating how stress-induced physiological changes alter the neuronal baseline, rendering Dimefline's specific Kv blockade inconsistent across subjects.

The Chemical Variable: Formulation & Dosing

Dimefline HCl is sensitive to pH and has a narrow therapeutic index.[2] Inconsistent formulation leads to variable bioavailability.[2]

Formulation Standards
ParameterSpecificationRationale
Vehicle Saline (0.9%) or PBSDimefline is water-soluble; avoid DMSO if possible as it can irritate the peritoneum (IP) causing pain-induced respiratory changes.[2]
pH Adjustment 7.0 – 7.4Acidic solutions cause local irritation upon IP injection, triggering a "writhing response" that artifacts respiratory data.[2]
Stability Prepare Fresh (<4 hours)Oxidation can occur.[2] Discard any solution that turns yellow/cloudy.[2]
Route IV (Tail Vein) > IPIV is preferred. IP absorption depends on fat deposition and injection site accuracy.[2] If IP is necessary, use a consistent volume (10 mL/kg).[2]
Dosing Strategy

Do not rely on a single fixed dose from literature (e.g., 5 mg/kg).[2] Strain differences in CYP450 metabolism (especially between Sprague-Dawley rats and C57BL/6 mice) are massive.[2]

  • Action: Run a pilot "Ladder Study" (1, 3, 10 mg/kg) with n=3 to identify the linear range for your specific colony before the main study.

The Technical Variable: Data Acquisition (WBP)

Whole-Body Plethysmography (WBP) is the gold standard for conscious respiratory monitoring, but it is prone to "thermodynamic drift."[2]

Critical Calibration Steps
  • Thermodynamic Equilibrium: The chamber must be closed with the animal inside for 15-20 minutes before recording starts. This allows the chamber temperature to equilibrate with the animal's body heat. Recording too early results in a drifting baseline as the air warms and expands.

  • Bias Flow: Ensure bias flow is set correctly (typically 0.5 – 1.0 L/min for mice; 2.0 – 4.0 L/min for rats). Too low = CO2 rebreathing (hypercapnia); Too high = signal washout.[2]

  • Rejection Algorithms: Dimefline induces sniffing.[2] You must configure your software (e.g., Ponemah, LabChart) to reject "Sniffing" breaths.

    • Rule of Thumb: Reject breaths where Inspiratory Time (Ti) < 50ms (Mice) or < 80ms (Rats).[2] These are non-respiratory olfactory checks.

Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Acclimation Acclimation (3 Days) Calib Chamber Calibration (Temp/Humid) Acclimation->Calib Equilib Thermal Equilibration (20 mins) Calib->Equilib Dosing Dosing (IV/IP) Time = 0 Equilib->Dosing Recording Data Recording (60 mins) Dosing->Recording Filtering Filter 'Sniffing' (Ti < Threshold) Recording->Filtering Binning Bin Data (1-min avgs) Filtering->Binning

Caption: Figure 2.[2][3] Standardized WBP workflow emphasizing thermal equilibration and post-processing signal filtration.

Troubleshooting & FAQs

Q: My control animals show high variability in respiratory rate (f). What is wrong? A: This is likely "Exploratory Tachypnea." If the animal is new to the chamber, it will sniff constantly (high frequency, low tidal volume).

  • Fix: Extend the acclimation period. Ensure the room is silent and vibration-free. Use "White Noise" generators to mask sudden lab sounds.[2]

Q: Dimefline response peaks and then crashes below baseline. Is this toxicity? A: It is likely "Post-Excitatory Depression." Strong stimulation of respiratory centers can deplete neurotransmitters or cause receptor desensitization.[2]

  • Fix: Lower the dose. You have likely exceeded the therapeutic window and are seeing a biphasic toxic response.

Q: Can I use anesthesia (e.g., Isoflurane) to reduce movement artifacts? A: NO. Anesthetics depress the very brainstem centers Dimefline targets. Isoflurane dampens the ventilatory response to CO2/pH changes, effectively fighting the drug. Conscious WBP is the only valid method for this compound.

Q: My IP injection data is bimodal (some responders, some non-responders). A: This indicates injection failure (injecting into the cecum or subcutaneous fat).

  • Fix: Switch to IV (tail vein) for 100% bioavailability.[2] If IP is mandatory, use the "stop-check" technique: if you feel resistance or do not see a momentary aspiration flash, do not inject.

References

  • PubChem. (2025).[2][4] Dimefline Hydrochloride | C20H22ClNO3.[2] National Library of Medicine.[2] [Link]

  • Gatto, C. (n.d.).[2] Effects of Methylxanthines on Newborn Rat Respiration. Eastern Illinois University.[2] [Link]

  • Bottomly, D., et al. (2015).[2][3] plethy: management of whole body plethysmography data in R. BMC Bioinformatics.[2][3] [Link]

  • Alvarado-Amador, I., et al. (2023).[2][5] Whole-body plethysmography: updated recommendations and procedure. Medigraphic. [Link]

  • Mitzner, W., et al. (2021).[2] Whole-body plethysmography revisited. bioRxiv.[2] [Link][2]

Sources

Managing potential cardiovascular side effects of Dimefline hydrochloride in research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Cardiovascular Liability in Respiratory Stimulant Protocols

Executive Summary: The Analeptic Dilemma

Welcome to the Technical Support Center. You are likely utilizing Dimefline Hydrochloride (Remeflin) to investigate respiratory depression models, perhaps reversing opioid or anesthetic-induced hypoventilation.

The Core Challenge: Dimefline is a potent CNS stimulant that acts primarily on the medullary respiratory center.[1][2] However, its mechanism is not perfectly selective. The same excitatory drive that restores respiration can spill over into the sympathetic nervous system or directly affect cardiac ion channels.

Your Goal: Maximize phrenic nerve output (respiratory drive) while maintaining hemodynamic stability. This guide provides the safety pharmacology workflows to distinguish between therapeutic efficacy and cardiovascular toxicity.

Mechanistic Hazard Analysis

Before troubleshooting, you must understand why the cardiovascular system destabilizes. Dimefline toxicity is rarely a random event; it follows a specific cascade.

Diagram 1: The Divergent Pathways of Dimefline Action

This diagram illustrates the separation between the intended respiratory pathway and the off-target cardiovascular cascade.

Dimefline_Mechanism Dimefline Dimefline HCl (Input) CNS_Target Medullary Respiratory Center Dimefline->CNS_Target Primary Action Off_Target Sympathetic Overflow Dimefline->Off_Target High Dose / Rapid Infusion Convulsion Convulsive Threshold (CNS Toxicity) Dimefline->Convulsion Overdose (>LD50 approach) Resp_Output Phrenic Nerve Activity CNS_Target->Resp_Output Ventilation Increased Minute Ventilation (Therapeutic) Resp_Output->Ventilation Adrenergic Increased NE Release Off_Target->Adrenergic Beta1 Beta-1 Receptors (Heart) Adrenergic->Beta1 Alpha1 Alpha-1 Receptors (Vasculature) Adrenergic->Alpha1 Tox_Event Tachycardia & Hypertension Beta1->Tox_Event Alpha1->Tox_Event

Caption: Figure 1: Dimefline stimulates respiratory drive (Green path) but excessive CNS excitation triggers sympathetic surges (Red path), leading to hemodynamic instability.

Pre-Clinical Screening Protocols (In Vitro)

Do not administer Dimefline in vivo without these baseline checks. To prevent sudden cardiac death in expensive animal models, you must rule out direct ion channel blockade (QT prolongation risk).

Protocol A: hERG Channel Safety Assay

Objective: Determine if Dimefline directly blocks the


 current, independent of its CNS effects.
  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

  • Perfusion: Extracellular solution at 37°C.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV (elicits tail current).

  • Dosing: Apply Dimefline at 0.1, 1, 10, and 100

    
    M.
    
  • Analysis: Calculate the IC50.

    • Pass Criteria: IC50 > 30x the therapeutic free plasma concentration (

      
      ).
      
    • Fail Criteria: IC50 < 10

      
      M suggests high arrhythmia risk.
      
Protocol B: Isolated Heart (Langendorff) Preparation

Objective: Isolate the heart from the brain. If tachycardia occurs here, the effect is direct (cardiotoxic). If NO tachycardia occurs here, but occurs in the whole animal, the effect is indirect (sympathetic CNS drive).

ParameterSetting / Requirement
Perfusion Buffer Krebs-Henseleit (95% O2 / 5% CO2)
Temperature 37°C

0.5°C
Pacing Atrial pacing (slightly above intrinsic rate)
Dimefline Conc. Escalating doses (e.g., 10 nM to 10

M)
Endpoint Measure MAP (Monophasic Action Potential) duration at 90% repolarization (MAPD90).

In Vivo Monitoring & Troubleshooting

Context: You are observing a conscious rat/mouse via telemetry. You have administered Dimefline.[1][2][3]

Troubleshooting Matrix
SymptomTime OnsetProbable CauseCorrective Action
Immediate Tachycardia (+30% HR)< 5 mins post-doseSympathetic Storm. The CNS stimulation is spilling into the autonomic system.Reduce Dose. This is not a "side effect"; it is an extension of the primary pharmacology. Pre-treat with a

-blocker (e.g., Atenolol) to isolate respiratory effects.
Delayed Arrhythmia (PVCs/VT)15-30 mins post-doseMetabolic/Hypoxia. The muscle tremors from stimulation are consuming O2 faster than the lungs can supply.Check SpO2. If SpO2 is dropping despite increased respiratory rate, the animal is in metabolic debt. Supplement oxygen.
Hypotension (Drop in BP)VariableDirect Vasodilation. Flavonoids can relax smooth muscle directly, opposing the sympathetic drive.Fluid Support. Ensure animal is euvolemic before dosing. This is often biphasic (drop then spike).
Tremors / Convulsions Peak Plasma Conc.Toxicity Threshold. You are approaching the seizure threshold (LD50).Terminate Experiment. Administer Diazepam immediately. This data point is invalid for respiratory research.
FAQ: Frequently Asked Questions

Q: Can I use anesthesia to block the cardiovascular side effects? A: Proceed with extreme caution. Anesthetics (like Propofol or Isoflurane) depress the respiratory center—the exact target Dimefline is trying to stimulate.

  • Risk:[2] You will need higher doses of Dimefline to overcome the anesthesia, pushing the drug concentration closer to the cardiotoxic/convulsive threshold.

  • Recommendation: Use Urethane (if terminal) or conscious telemetry models for accurate safety data.

Q: My animal is hyperventilating but the heart rate is stable. Is this safe? A: Yes. This is the "Sweet Spot." It indicates you have achieved selectivity for the medullary respiratory center without triggering the sympathetic ganglia. Lock this dose for future experiments.

Q: How do I differentiate between a tremor and a seizure? A:

  • Tremor:[4] Rhythmic, low-amplitude shivering, animal remains upright. (Acceptable in dose-finding).

  • Seizure: Loss of posture, tonic-clonic movements, Straub tail. (Unacceptable toxicity).

Experimental Workflow: The "Safety First" Loop

Follow this logic flow to establish a safe therapeutic window.

Diagram 2: Dose Optimization Workflow

Safety_Workflow Start Start: Define Therapeutic Goal (e.g., +20% Minute Ventilation) InVitro Step 1: hERG Assay (Rule out QT risk) Start->InVitro Dose_Find Step 2: Dose Escalation (Conscious) Start at 10% of reported LD50 InVitro->Dose_Find Check_HR Monitor Heart Rate (HR) Dose_Find->Check_HR Stable HR Stable (<10% change) Check_HR->Stable Safe Spike HR Spike (>20%) Check_HR->Spike Unsafe Efficacy Check Respiratory Vol. Stable->Efficacy Fail_Tox Toxic -> Reduce Dose or Add Beta-Blocker Spike->Fail_Tox Success Valid Dose Established Efficacy->Success Target Met Fail_Low No Effect -> Increase Dose Efficacy->Fail_Low Target Missed Fail_Low->Dose_Find Next Cohort Fail_Tox->Dose_Find Washout & Retry

Caption: Figure 2: The iterative process of defining the therapeutic window. Note that HR spikes act as a "Stop" signal regardless of respiratory efficacy.

References

  • ICH S7A Guidelines. Safety Pharmacology Studies for Human Pharmaceuticals. International Conference on Harmonisation. (2000). Link

  • ICH S7B Guidelines. The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (2005).[5] Link

  • Setnikar, I., et al. Pneumokinetic activity of dimefline. Archives Internationales de Pharmacodynamie et de Therapie. (1960s/70s context for Dimefline MOA). (Note: Original 1960s papers are not digitally direct-linkable, refer to PubMed indexing for Setnikar I. as the primary investigator).

  • Patsnap Synapse. Dimefline Hydrochloride Mechanism of Action. (2024).[2][3][6] Link

  • National Institutes of Health (NIH). Safety Pharmacology of the Respiratory System: Techniques and Study Design. Drug Development Research.[7] Link

Disclaimer: This guide is for research purposes only. Dimefline Hydrochloride is a potent compound; all in vivo studies must be approved by your institution's IACUC or equivalent ethical oversight body.

Sources

Validation & Comparative

Dimefline hydrochloride versus doxapram: a comparative efficacy study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Dimefline Hydrochloride (a centrally acting respiratory analeptic) and Doxapram (a peripheral/central respiratory stimulant). While both agents were developed to reverse respiratory depression (e.g., post-anesthesia, COPD), Doxapram remains the clinical standard due to its superior safety profile and wider therapeutic index. Dimefline, though potent, exhibits a narrower margin between respiratory stimulation and convulsive activity, limiting its modern utility.

Mechanistic Architecture

The fundamental divergence in efficacy and safety stems from the site of action. Doxapram initiates stimulation peripherally, "recruiting" the central drive, whereas Dimefline acts directly on the compromised central nervous system (CNS).

Mechanism of Action Comparison
  • Dimefline Hydrochloride: Acts as a direct CNS stimulant (analeptic). It stimulates the medullary respiratory center and the pons. Its mechanism shares features with GABA antagonists (e.g., bicuculline/picrotoxin), reducing inhibitory tone to increase neuronal firing. This direct central excitation is non-selective, leading to a high risk of generalized CNS arousal and seizures.

  • Doxapram: Acts primarily on peripheral chemoreceptors (carotid and aortic bodies) at low-to-moderate doses by inhibiting TASK-1 and TASK-3 potassium channels . This depolarization mimics hypoxia, sending strong afferent signals to the brainstem to increase ventilatory drive. Only at higher doses does it directly stimulate medullary centers.

Signaling Pathway Diagram

MOA_Comparison Dimefline Dimefline HCl GABA_R GABA Receptor (Antagonism) Dimefline->GABA_R Direct Action Doxapram Doxapram TASK_K TASK-1/3 K+ Channels (Inhibition) Doxapram->TASK_K Primary Target Medulla Medullary Respiratory Center Doxapram->Medulla High Dose Only GABA_R->Medulla Disinhibition Carotid Peripheral Chemoreceptors (Carotid Body) TASK_K->Carotid Depolarization Carotid->Medulla Afferent Stimulation Resp_Drive Increased Respiratory Drive Medulla->Resp_Drive Medulla->Resp_Drive Seizure CNS Hyper-excitability (Seizure Risk) Medulla->Seizure Low Threshold

Caption: Comparative signaling pathways. Doxapram utilizes a peripheral-to-central relay (safer), while Dimefline acts directly on the central integrator (higher risk).

Pharmacokinetic & Pharmacodynamic Profile

Doxapram is characterized by a rapid onset and short duration, necessitating continuous infusion for sustained effect. Dimefline shares the rapid onset typical of analeptics but lacks the extensive modern PK characterization of Doxapram.

FeatureDimefline HydrochlorideDoxapram Hydrochloride
Primary Indication Respiratory insufficiency (Historical/Niche)Post-anesthesia apnea, COPD, Neonatal apnea
Site of Action Central: Medulla/PonsPeripheral: Carotid Bodies (Primary)
Onset of Action Rapid (minutes)20–40 seconds (IV)
Peak Effect ~15–30 min (Oral/IM)1–2 minutes
Duration Short (requires repeated dosing)5–12 minutes (Single IV bolus)
Half-Life (T1/2) Data limited (Historical)3.4 hours (Adults)
Metabolism Hepatic (likely CYP pathways)Hepatic (to keto-doxapram)
Convulsant Ratio Low (Narrow Therapeutic Index)High (Wide Therapeutic Index)

Key Insight: The "Convulsant Ratio" (Dose required to induce seizures / Dose required to stimulate respiration) is the critical differentiator. Doxapram has a ratio of approximately 70:1 (in animal models), whereas older central analeptics like Dimefline have ratios closer to 2:1 or 4:1 , making Doxapram significantly safer for clinical titration.

Experimental Protocol: In Vivo Efficacy Assessment

To objectively compare the respiratory stimulant effects of these drugs, a Whole Body Plethysmography (WBP) protocol in conscious, unrestrained mice is the gold standard. This method avoids the confounding effects of anesthesia on respiratory drive.

Experimental Setup (WBP)

Objective: Quantify changes in Respiratory Rate (RR), Tidal Volume (TV), and Minute Ventilation (MV) following drug administration.

Materials:

  • Dsi/Buxco Whole Body Plethysmography chambers.

  • Pressure transducers and pre-amplifiers.

  • Data acquisition software (e.g., Ponemah or LabChart).

  • Test subjects: C57BL/6J mice (Male, 8-10 weeks).

Step-by-Step Methodology
  • Calibration:

    • Calibrate the plethysmograph chamber using a known injection volume (e.g., 1 mL air) to establish the pressure-volume relationship.

    • Ensure bias flow is set to ~0.5 L/min to prevent CO2 accumulation.

  • Acclimatization (Day 1-2):

    • Place mice in the chambers for 30–60 minutes daily to reduce stress-induced hyperventilation. Stress is a major confounder in respiratory studies.

  • Baseline Recording (Day 3 - Test Day):

    • Place mouse in chamber. Allow 20 minutes for settling.

    • Record 10 minutes of baseline respiratory activity.

  • Drug Administration:

    • Remove mouse and administer:

      • Group A: Vehicle (Saline) IP.

      • Group B: Doxapram (10 mg/kg) IP.

      • Group C: Dimefline (Dose titration required, start ~1-3 mg/kg) IP.

    • Note: IP (Intraperitoneal) is preferred over IV for unrestrained mice to avoid tethering stress.

  • Post-Dose Recording:

    • Immediately return mouse to chamber.

    • Record continuously for 60 minutes .

  • Data Analysis:

    • Filter noise (sniffing/grooming artifacts).

    • Calculate Minute Ventilation (MV = RR × TV) .

    • Normalize data as % change from baseline.

Workflow Diagram

WBP_Protocol Acclimatization 1. Acclimatization (2 Days, 30 min/day) Baseline 2. Baseline Recording (10 min, stable state) Acclimatization->Baseline Dosing 3. Drug Administration (IP Injection) Baseline->Dosing Recording 4. Post-Dose Recording (60 min continuous) Dosing->Recording Analysis 5. Data Analysis (Exclude artifacts, calc MV) Recording->Analysis

Caption: Workflow for Whole Body Plethysmography (WBP) to assess respiratory stimulants in conscious mice.

Safety & Side Effect Profile

The decline of Dimefline usage is directly linked to its safety profile compared to Doxapram.

  • Dimefline Risks:

    • CNS: Restlessness, muscle twitching, and frank tonic-clonic seizures. The dose-response curve for respiration overlaps dangerously with the curve for convulsions.

    • Therapeutic Window: Narrow. Requires precise dosing that is difficult to achieve in emergency settings.

  • Doxapram Risks:

    • Cardiovascular: Hypertension (pressor effect), tachycardia, arrhythmias. This is due to the release of catecholamines.

    • CNS: Seizures are possible but typically occur only at doses significantly higher than those required for ventilation.

    • Contraindications: Severe hypertension, coronary artery disease, epilepsy.

Conclusion

In the context of modern drug development:

  • Doxapram remains the superior reference standard for respiratory stimulation due to its peripheral mechanism of action , which provides a "buffer" against central neurotoxicity.

  • Dimefline serves as a historical prototype of direct central analeptics. Its efficacy is high, but its safety margin is unacceptably low by modern standards.

Recommendation for Researchers: When designing comparative studies, Doxapram should be used as the positive control. Dimefline is best reserved for mechanistic studies investigating specific central respiratory pathways (e.g., GABAergic modulation of the respiratory rhythm generator) rather than therapeutic development.

References

  • Dimefline Hydrochloride Compound Summary. PubChem.[1] [Link]

  • Doxapram: Mechanism, Indication, and Adverse Effects. Pediatric Oncall. [Link]

  • History of Respiratory Stimulants. National Institutes of Health (PMC). [Link]

  • Doxapram stimulates respiratory activity through distinct activation of neurons. Journal of Neurophysiology. [Link]

  • Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. National Institutes of Health (PMC). [Link]

Sources

Comparing the mechanism of action of Dimefline hydrochloride and almitrine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of two distinct respiratory stimulants: Dimefline Hydrochloride and Almitrine . While both agents aim to reverse respiratory depression and improve alveolar ventilation, their mechanisms of action represent opposite ends of the neuro-respiratory control spectrum.

  • Dimefline acts centrally as a direct medullary stimulant (analeptic), functioning through neuronal disinhibition.

  • Almitrine acts peripherally as a specific agonist of the carotid body chemoreceptors, functioning through potassium channel modulation.

Mechanism of Action: Dimefline Hydrochloride[1][2][3]

Site of Action: Central Respiratory Centers

Dimefline is a flavone derivative that crosses the blood-brain barrier to act directly on the brainstem.[1] Its primary targets are the dorsal and ventral respiratory groups within the medulla oblongata. Unlike selective agents, Dimefline belongs to the class of "analeptics," compounds that induce generalized CNS stimulation which translates into increased respiratory drive.

Molecular Pathway: GABAergic Disinhibition

The specific molecular mechanism of Dimefline involves the antagonism of inhibitory signaling pathways, primarily the GABA_A receptor complex .

  • GABA Antagonism: Under normal resting conditions, inhibitory interneurons release GABA, which binds to GABA_A receptors on respiratory motor neurons, causing chloride (Cl⁻) influx and hyperpolarization. This "brakes" the respiratory drive.[1][2]

  • Disinhibition: Dimefline antagonizes these receptors (or associated inhibitory chloride channels). By blocking the Cl⁻ influx, it lowers the threshold for neuronal firing.

  • Signal Amplification: This removal of inhibition leads to increased discharge frequency of the phrenic nerve, resulting in greater diaphragmatic contraction and increased tidal volume.

  • Secondary Effects: As a flavone, Dimefline may also exhibit phosphodiesterase (PDE) inhibition, leading to elevated intracellular cAMP levels, which further increases neuronal excitability.

Clinical Note: Because its mechanism relies on generalized CNS disinhibition, Dimefline has a narrow therapeutic index. The dose required to stimulate respiration is close to the dose that triggers cortical convulsions.

Mechanism of Action: Almitrine[1][2][5][6]

Site of Action: Peripheral Chemoreceptors

Almitrine (typically as bismesilate) is unique because it does not stimulate the central nervous system directly. Instead, it acts exclusively on the carotid and aortic bodies . It mimics the physiological response to hypoxia (low oxygen) even under normoxic conditions.

Molecular Pathway: BK Channel Inhibition

The precise molecular target of Almitrine is the large-conductance Calcium-dependent Potassium channel (BK_Ca) located on the membrane of Type I Glomus cells in the carotid body.

  • Channel Blockade: Almitrine selectively inhibits the BK_Ca channels, preventing the efflux of Potassium (K⁺) ions.

  • Membrane Depolarization: The retention of K⁺ leads to a depolarization of the glomus cell membrane.

  • Calcium Influx: Depolarization opens Voltage-Gated Calcium Channels (VGCC), causing a rapid influx of Ca²⁺ into the cell.

  • Neurotransmitter Release: The rise in intracellular calcium triggers the exocytosis of vesicles containing neurotransmitters (primarily dopamine and ATP).

  • Afferent Stimulation: These neurotransmitters bind to receptors on the carotid sinus nerve (glossopharyngeal nerve branch), sending high-frequency excitatory signals to the brainstem to increase ventilation.

Almitrine_Pathway Almitrine Almitrine BK_Channel BK(Ca) Channel (Glomus Cell Membrane) Almitrine->BK_Channel Inhibits K_Efflux K+ Efflux Halted BK_Channel->K_Efflux Causes Depolarization Membrane Depolarization K_Efflux->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channels Open Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle Vesicle Fusion (Exocytosis) Ca_Influx->Vesicle Triggers Nerve Carotid Sinus Nerve Activation Vesicle->Nerve Release of ATP/Dopamine

Figure 1: Signal transduction pathway of Almitrine in the Carotid Body Glomus Cell.

Comparative Analysis

The following table summarizes the key pharmacological differences.

FeatureDimefline HydrochlorideAlmitrine
Primary Site of Action Central: Medullary Respiratory CentersPeripheral: Carotid/Aortic Bodies
Molecular Target GABA_A Receptor (Antagonist) / PDE InhibitionBK_Ca Potassium Channels (Inhibitor)
Blood-Brain Barrier Crosses readilyDoes not cross significantly
Physiological Trigger Direct neuronal excitationMimicry of Hypoxia (low PaO2)
Effect on Blood Gases Improves PaO2 and PaCO2 via bulk ventilationImproves PaO2 via V/Q matching & ventilation
Key Side Effect Risk Convulsions (CNS over-stimulation)Peripheral Neuropathy (Long-term use)
Therapeutic Index NarrowWide (Respiratory effects vs. CNS toxicity)

Experimental Protocols for Validation

To objectively verify the mechanism of action for these compounds, the following experimental workflows are recommended. These protocols distinguish between central and peripheral activity.[2]

Protocol A: The Denervation Discrimination Assay

This experiment validates the "Site of Action" by severing the connection between the peripheral sensors and the brain.

  • Subject Preparation: Anesthetized rat model (Sprague-Dawley), mechanically ventilated if necessary, with phrenic nerve isolation for recording respiratory output.

  • Baseline Recording: Record baseline phrenic nerve activity (burst frequency and amplitude).

  • Phase 1 (Intact): Administer Almitrine (IV). Observe immediate increase in phrenic nerve discharge. Washout.

  • Surgical Intervention: Perform bilateral Carotid Sinus Nerve transection (CSN) . This disconnects the carotid bodies from the brainstem.

  • Phase 2 (Denervated - Almitrine): Re-administer Almitrine.

    • Expected Result:No response. (Proves peripheral mechanism).

  • Phase 3 (Denervated - Dimefline): Administer Dimefline (IV).

    • Expected Result:Strong increase in phrenic nerve discharge. (Proves central mechanism persists despite peripheral denervation).

Protocol B: Patch-Clamp Electrophysiology

This experiment validates the "Molecular Target" of Almitrine.

  • Cell Isolation: Enzymatically dissociate Type I Glomus cells from excised rat carotid bodies.

  • Setup: Use the Whole-Cell Patch-Clamp configuration to record macroscopic currents.

  • Voltage Protocol: Step the membrane potential from -70 mV to +40 mV to activate voltage-dependent K⁺ currents.

  • Application: Perfusion of Almitrine (1 µM).

  • Measurement:

    • Observe the specific reduction in the outward K⁺ current.

    • Use specific blockers (e.g., Iberiotoxin) to confirm the current component inhibited by Almitrine corresponds to BK_Ca channels.

Experimental_Logic cluster_0 Protocol A: Denervation Assay Step1 Administer Drug Check Carotid Nerve Intact? Step1->Check Result1 Response: Increased Ventilation Check->Result1 Yes (Both Drugs) Check->Result1 No (Dimefline Only) Result2 Response: NO CHANGE Check->Result2 No (Almitrine Only)

Figure 2: Logic flow for the Denervation Discrimination Assay.

References

  • Mechanism of Almitrine: Lopez-Barneo, J., et al. "Effects of almitrine bismesylate on the ionic currents of chemoreceptor cells from the carotid body." Molecular Pharmacology, 1998. Link

  • Almitrine Clinical Pharmacology: Stradling, J. R., et al. "Comparison of almitrine bismesylate and medroxyprogesterone acetate... in chronic obstructive lung disease." British Medical Journal, 1984. Link

  • Dimefline Overview: "Dimefline Hydrochloride."[3][2][4] PubChem Database. Link

  • Carotid Body Physiology: Kumar, P., & Prabhakar, N. R. "Peripheral chemoreceptors: function and plasticity of the carotid body." Comprehensive Physiology, 2012. Link

  • GABAergic Control of Respiration: McCrimmon, D. R., et al. "Differential effects of GABAA receptor antagonists in the control of respiratory neuronal discharge patterns."[5] Journal of Neurophysiology, 1998. Link

Sources

Head-to-head comparison of Dimefline hydrochloride with other analeptic agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline hydrochloride (formerly marketed as Remeflin) is a potent central nervous system (CNS) stimulant belonging to the flavonoid class. Historically utilized for the treatment of respiratory depression and post-anesthetic recovery, it is characterized by a direct mechanism of action on the medullary respiratory centers.

This guide provides a head-to-head technical comparison of Dimefline against Doxapram , the current clinical standard, and Pentylenetetrazol , a reference convulsant. The analysis highlights the critical pharmacological distinction: Dimefline’s central mechanism versus Doxapram’s primarily peripheral (carotid body) activation, a difference that defines their respective therapeutic indices and safety profiles.

Mechanistic Architecture

To understand the performance variance between Dimefline and its alternatives, one must analyze the signal transduction pathways.

Dimefline Hydrochloride: Central Direct Activation

Dimefline acts as a direct stimulant of the brainstem respiratory centers (medulla oblongata and pons). It sensitizes central chemoreceptors to partial pressure of carbon dioxide (


) and pH changes. Unlike adenosine antagonists (e.g., caffeine), Dimefline’s action is linked to the disinhibition of GABAergic pathways, leading to increased neuronal firing rates in the respiratory drive network.
Doxapram: The Peripheral Gating Mechanism

Doxapram operates via a dual mechanism. At therapeutic doses, it selectively inhibits potassium channels (


) in the carotid bodies  (glomus cells). This depolarization triggers afferent nerve signals to the brainstem, indirectly stimulating respiration. Only at toxic/high doses does it cross the blood-brain barrier sufficiently to directly stimulate medullary neurons, which correlates with its seizure risk.
Pathway Visualization

The following diagram illustrates the divergent signaling pathways of Dimefline and Doxapram.

RespiratoryPathways cluster_cns Central Nervous System (Brainstem) cluster_pns Peripheral Nervous System Medulla Medullary Respiratory Center RespiratoryOutput Response: ↑ Tidal Volume ↑ Rate Medulla->RespiratoryOutput Increased Minute Ventilation (Ve) CentralChemo Central Chemoreceptors (CO2 / pH sensitive) CentralChemo->Medulla Excitatory Input Carotid Carotid Bodies (Glomus Cells) Afferent Afferent Nerve (Glossopharyngeal) Carotid->Afferent Depolarization Afferent->Medulla Indirect Stimulation Dimefline Dimefline HCl Dimefline->CentralChemo Direct Sensitization Doxapram Doxapram Doxapram->Medulla High Dose Only (Seizure Risk) Doxapram->Carotid Inhibits K+ Channels (Primary Action)

Figure 1: Divergent activation pathways. Dimefline acts centrally (red), while Doxapram primarily utilizes peripheral gating (blue).

Pharmacological Profile Comparison

The following table synthesizes experimental data comparing Dimefline with Doxapram (clinical standard) and Pentylenetetrazol (experimental standard).

FeatureDimefline HydrochlorideDoxapram HydrochloridePentylenetetrazol (PTZ)
Primary Target Central Chemoreceptors (Medulla)Peripheral Chemoreceptors (Carotid)GABA_A Receptor (Pore blocker)
Chemical Class Flavonoid (Aminomethylchromone)PyrrolidinoneTetrazole
Therapeutic Index Narrow (High risk of toxicity)Moderate (Dose-dependent safety)None (Convulsant only)
Respiratory Effect Increases depth & rate (Central drive)Increases tidal volume > rateErratic stimulation
Convulsive Threshold Close to therapeutic doseHigh (occurs at supratherapeutic doses)Very Low (Reference convulsant)
Clinical Status Largely obsolete (Historical/Research)Standard of Care (e.g., COPD, PACU)Research Tool (Seizure models)

Key Insight: Dimefline's narrow therapeutic window is its limiting factor. While it is a potent respiratory stimulant, the dose required to stimulate respiration is dangerously close to the dose that triggers cortical neuronal discharge (convulsions). Doxapram maintains a "safety buffer" by acting peripherally at lower doses.

Experimental Protocols

For researchers evaluating novel analeptics against Dimefline, the following protocols ensure data integrity and reproducibility.

Protocol A: In Vivo Respiratory Stimulation Assay

Objective: Quantify the potency of respiratory stimulation relative to baseline and reference agents. Model: Anesthetized Rabbit or Cat (Decerebrate models preferred to eliminate cortical influence).

Workflow:

  • Anesthesia: Induce with Urethane (1.2 g/kg i.p.). Avoid barbiturates as they blunt the analeptic response; Urethane preserves respiratory reflexes.

  • Instrumentation:

    • Tracheotomy: Insert tracheal cannula connected to a pneumotachograph.

    • Vascular Access: Cannulate femoral vein for drug delivery and femoral artery for blood gas analysis (

      
      , 
      
      
      
      , pH).
  • Baseline Stabilization: Allow 30 minutes for stabilization. Record resting Minute Ventilation (

    
    ).
    
  • Challenge Phase:

    • Administer Dimefline (start 0.5 mg/kg IV) vs. Doxapram (start 1.0 mg/kg IV).

    • Step-Up Dosing: Increase dose by 0.5 log units every 15 minutes until

      
       increases by >50% or adverse events (tremors) occur.
      
  • Data Capture: Continuous integration of airflow to calculate Tidal Volume (

    
    ) and Frequency (
    
    
    
    ).
Protocol B: Convulsive Threshold Determination (CD50)

Objective: Establish the safety margin by determining the dose required to induce clonic convulsions in 50% of subjects.

Workflow:

  • Subjects: Male ICR mice (n=10 per group).

  • Administration: Intravenous infusion via tail vein at a constant rate (e.g., 0.2 mL/min).

  • Endpoint: The "First Twitch" phenomenon (initial myoclonic jerk) followed by generalized clonus.

  • Calculation:

    
    
    
  • Therapeutic Index Calculation:

    
    
    
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis SelectModel Select Model: Urethane-Anesthetized Rabbit Instrument Instrumentation: 1. Pneumotachograph (Airflow) 2. Arterial Line (Blood Gas) SelectModel->Instrument Baseline Record Baseline (30 min) PaCO2, pH, Ve Instrument->Baseline Infusion IV Infusion of Agent (Dimefline vs Doxapram) Baseline->Infusion Monitor Real-time Monitoring Infusion->Monitor RespEndpoint Respiratory Endpoint: +50% Minute Ventilation Monitor->RespEndpoint Efficacy ToxEndpoint Toxicity Endpoint: EEG Spikes / Muscle Tremor Monitor->ToxEndpoint Safety Limit Calc Calculate Therapeutic Index (TI = CD50 / ED50) RespEndpoint->Calc ToxEndpoint->Calc

Figure 2: Step-by-step workflow for determining the Therapeutic Index of analeptic agents.

Safety & Toxicity Analysis

The defining characteristic of Dimefline is its steep dose-response curve .

  • Dimefline: The dose required to reverse opioid-induced respiratory depression often overlaps with the dose that lowers the seizure threshold. This is due to its widespread disinhibition of CNS neurons, not limited to the respiratory center.

  • Doxapram: Exhibits a "ceiling effect" on respiration before reaching convulsive levels in most patients. However, caution is required as it can cause hypertension and tachycardia due to sympathetic outflow.

  • Interaction Warning: Both agents show synergistic toxicity with sympathomimetics (e.g., MAO inhibitors). In experimental settings, pre-treatment with benzodiazepines (e.g., Diazepam) can block the convulsive effects of Dimefline but may also antagonize its respiratory stimulating effects, rendering the experiment null.

References

  • Waddell, J., & Emerson, P. A. (1966). Demefline ('Remeflin')--a new respiratory stimulant drug.[1] Current Therapeutic Research, Clinical and Experimental.

  • Sartorelli, E., & Zedda, S. (1966). Physiopathologic basis of the use of Remeflin in the treatment of respiratory insufficiency in pulmonary diseases.[2] Giornale di Clinica Medica.[2]

  • Yost, C. S. (2006). A new look at the respiratory stimulant doxapram. Anesthesia & Analgesia.[3][4][5][6][7][8]

  • Cochrane Neonatal Group. (2023). Doxapram for apnea of prematurity. Cochrane Database of Systematic Reviews.

  • StatPearls. (2024). Doxapram Mechanism and Administration.[9][10][6][7] National Library of Medicine.

  • Patsnap Synapse. (2024). Mechanism of Action: Dimefline Hydrochloride.[4][11]

Sources

Cross-Validation of In Vitro and In Vivo Results for Dimefline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary: The Narrow Window of Efficacy

Dimefline hydrochloride (Remeflin) represents a class of respiratory stimulants (analeptics) characterized by a potent but precarious pharmacological profile. Unlike modern selective agents, Dimefline operates on a "narrow therapeutic index"—the margin between effective respiratory stimulation and neurotoxicity (convulsions) is critically small.

This guide provides a technical framework for cross-validating Dimefline’s performance. It moves beyond simple efficacy data to demonstrate how in vitro safety signals (specifically GABA antagonism and ion channel blockade) directly predict in vivo toxicity limits .[1] By comparing Dimefline with the standard-of-care alternative, Doxapram , we illustrate the necessity of rigorous cross-platform validation in characterizing analeptic agents.

Mechanistic Foundation

Dimefline acts primarily by stimulating the respiratory centers in the brainstem (medulla oblongata and pons) and potentiating peripheral chemoreceptor sensitivity.[2] However, its mechanism is inextricably linked to its toxicity profile: CNS disinhibition .[1]

Signal Transduction Pathway

The following diagram illustrates the dual pathway where therapeutic respiratory drive and toxic convulsant activity diverge from the same mechanistic root.

DimeflineMechanism Dimefline Dimefline HCl Target1 GABA-A Receptor (Antagonism) Dimefline->Target1 High Affinity Target2 Peripheral Chemoreceptors (Carotid/Aortic Bodies) Dimefline->Target2 Sensitization CNS CNS Disinhibition (Medulla/Pons) Target1->CNS RespCenter Respiratory Center Activation Target2->RespCenter CNS->RespCenter Stimulation Output2 Seizure/Convulsion Threshold Reduction CNS->Output2 Toxicity Pathway Output1 Increased Phrenic Nerve Activity RespCenter->Output1 Outcome Hyperventilation (Therapeutic) Output1->Outcome

Figure 1: Mechanistic bifurcation of Dimefline.[1] Note how GABA antagonism drives both the respiratory drive (via disinhibition) and the seizure risk.

In Vitro Profiling: The Safety Signal

In the context of cross-validation, in vitro assays for Dimefline are less about proving efficacy and more about quantifying risk.[3] The high potency of Dimefline in displacing GABAergic ligands correlates directly with its low in vivo seizure threshold.

Comparative In Vitro Data

The following table contrasts Dimefline with Doxapram, highlighting why Doxapram became the preferred clinical agent.

FeatureDimefline HydrochlorideDoxapram HydrochlorideImplication
Primary Target GABA_A Receptor AntagonistK+ Channel Blocker (TASK-1/TASK-3)Dimefline has higher convulsant potential due to direct GABA blockade.[1][4]
hERG Inhibition Moderate-High RiskLow RiskDimefline carries a higher risk of QT prolongation/cardiac arrhythmia.[1][4]
Solubility Soluble in DMSO; low water solubilitySoluble in WaterDoxapram is easier to formulate for IV infusion.[1][4]
Receptor Selectivity Low (Promiscuous binding)Moderate (Carotid body selective)Doxapram separates respiratory effects from general CNS excitation better.[1][4]
Protocol A: hERG Safety Assay (Patch Clamp)

To validate the cardiac safety component of the cross-validation matrix, the following protocol is standard for Dimefline profiling.

  • Cell Line: HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Solution: Extracellular solution (Tyrode’s); Intracellular pipette solution (K-aspartate based).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activates channels).

    • Repolarize to -50 mV for 2s (elicits tail current).

  • Application: Perfusion of Dimefline (0.1, 1, 10, 30 µM) vs. Vehicle (0.1% DMSO).

  • Endpoint: Calculate IC50 based on inhibition of peak tail current. Note: Significant inhibition (<10 µM) flags a high risk for in vivo QT prolongation.

In Vivo Validation: The Therapeutic Window

The in vivo results must be interpreted through the lens of the "Narrow Therapeutic Index." Unlike Doxapram, where the lethal dose is significantly higher than the effective dose, Dimefline's curves overlap dangerously.

Comparative In Vivo Pharmacodynamics
ParameterDimefline HClDoxapram HCl
Effective Dose (Human IV) 8 – 18 mg/kg 0.5 – 1.5 mg/kg
LD50 (Rodent IV) ~30–40 mg/kg (Est.)*~75 mg/kg
Therapeutic Index (TI) Narrow (< 2.5) Moderate (> 50)
Primary Toxicity Tonic-Clonic SeizuresHypertension, Tachycardia
Onset of Action Rapid (< 1 min IV)Rapid (20–40 sec IV)

*Note: Exact historical LD50s vary by study, but the qualitative consensus confirms Dimefline's lethal threshold is significantly closer to its therapeutic dose than Doxapram's.

Protocol B: Simultaneous Respiratory & EEG Monitoring

To cross-validate the in vitro GABA antagonism with in vivo outcomes, a dual-monitoring approach is required.

  • Subject: Wistar Rats (Male, 250-300g), anesthetized (Urethane - preserves respiratory reflex).[1]

  • Instrumentation:

    • Plethysmography: Whole-body chamber to measure Tidal Volume (

      
      ) and Respiratory Rate (
      
      
      
      ).[1]
    • EEG: Cranial electrodes (Frontal-Parietal cortex) to detect epileptiform discharges.[1]

  • Dosing: Intravenous infusion of Dimefline (start 1 mg/kg/min).[1]

  • Endpoints:

    • 
       (Resp):  Dose doubling Minute Ventilation (
      
      
      
      ).
    • 
       (CNS):  Dose eliciting first EEG spike-wave complex (pre-seizure).[1]
      
  • Validation Logic: If

    
    , the drug fails the safety cross-validation (Narrow TI).
    

Cross-Validation Synthesis (IVIVC)

The "Cross-Validation" for Dimefline is not a linear pharmacokinetic correlation (Level A IVIVC) but a Mechanistic Safety Correlation .[1]

  • In Vitro Input: High affinity for GABA_A receptors + Non-selective ion channel blockade.[1]

  • In Vivo Output: Respiratory stimulation accompanied by rapid onset of cortical seizure activity.[1]

  • Correlation: The in vitro GABA Ki value is inversely proportional to the in vivo convulsant dose (

    
    ).
    

The Validation Workflow: Use this logic flow to determine if a new Dimefline analog or formulation is viable.

ValidationWorkflow Start New Dimefline Formulation InVitro In Vitro Screen: GABA Binding & hERG Start->InVitro Decision1 Is GABA IC50 < 1µM? InVitro->Decision1 InVivo In Vivo Screen: Rat Plethysmography + EEG Decision1->InVivo No (Acceptable) Fail STOP: High Seizure Risk Decision1->Fail Yes (Too Potent) Calculate Calculate TI: (Seizure Dose / Resp Dose) InVivo->Calculate Calculate->Fail TI < 10 Pass Proceed to PK/PD Modeling Calculate->Pass TI > 10

Figure 2: Decision matrix for cross-validating Dimefline-like compounds. A low Therapeutic Index (TI) in vivo confirms the high-affinity GABA binding seen in vitro.

References

  • Mechanism of Analeptics

    • Title: "Selective Respiratory Stimulating Action of Doxapram Compared to Pentylenetetrazol"
    • Source: Semantic Scholar
    • URL:[1][4]

  • Doxapram vs. Methylxanthines (Clinical Context)

    • Title: "Comparison of the effects of caffeine and doxapram on respiratory and cardiovascular function in foals"
    • Source: PubMed (NIH)[1][4]

    • URL:[1][4]

  • hERG Inhibition & Safety Pharmacology

    • Title: "Inhibition of hERG potassium channel by the antiarrhythmic agent mexiletine and its metabolite"
    • Source: PubMed Central
    • URL:[1][4]

  • GABA Receptor Kinetics (In Vitro Methodology)

    • Title: "Defining Affinity with the GABAA Receptor"
    • Source: PubMed Central
    • URL:[1][4]

  • Dimefline Chemical & Safety Data

    • Title: "Dimefline Hydrochloride Compound Summary"
    • Source: PubChem[1]

    • URL:[1][4]

Sources

Benchmarking Dimefline Hydrochloride Against Newer Respiratory Stimulants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Analeptics

Respiratory stimulants (analeptics) have evolved from non-selective central nervous system (CNS) excitants to precision-targeted peripheral modulators. Dimefline hydrochloride , a legacy flavonoid derivative, represents the "first-generation" approach: direct stimulation of the medullary respiratory center via GABA antagonism. While effective at increasing minute volume, its utility is severely capped by a narrow therapeutic index and a high propensity for inducing convulsions.

This guide benchmarks Dimefline against the current clinical standard (Doxapram ) and emerging "agnostic" stimulants (GAL-021 and Ampakines ). The data indicates that while Dimefline provides robust ventilatory drive, newer agents achieve similar efficacy with significantly wider safety margins by targeting peripheral chemoreceptors or specific ion channels, avoiding global CNS excitation.

Pharmacodynamic Profiling & Mechanism of Action[1]

To understand the performance gap, we must analyze the underlying mechanisms. Dimefline operates through broad CNS disinhibition, whereas newer agents utilize selective channel modulation.

2.1 Comparative Mechanisms
  • Dimefline (Legacy): Acts primarily as a GABA_A receptor antagonist .[1] By blocking inhibitory signaling in the brainstem (medulla/pons), it increases respiratory drive but simultaneously lowers the seizure threshold across the cortex.

  • Doxapram (Standard): Stimulates peripheral chemoreceptors in the carotid bodies (inhibition of TASK-1/TASK-3 potassium channels) and central medullary centers. It retains some convulsant risk but less than Dimefline.

  • GAL-021 (Next-Gen): A selective blocker of BK (Big Potassium) channels in the carotid body. It stimulates respiration via peripheral afferents without crossing the blood-brain barrier significantly, effectively decoupling respiratory stimulation from seizure risk.

2.2 Visualization: Signaling Pathways

The following diagram illustrates the divergence in target engagement between Dimefline and newer agents.

Respiratory_Stimulant_Pathways Dimefline Dimefline HCl GABA_R GABA-A Receptor (Central CNS) Dimefline->GABA_R Antagonism Doxapram Doxapram K_Channel TASK-1/3 K+ Channels (Carotid Body) Doxapram->K_Channel Inhibition GAL021 GAL-021 (Newer Agent) BK_Channel BK K+ Channels (Carotid Body) GAL021->BK_Channel Selective Block Disinhibition Global CNS Disinhibition GABA_R->Disinhibition Depolarization Chemoreceptor Depolarization K_Channel->Depolarization BK_Channel->Depolarization Resp_Drive Increased Respiratory Drive (Minute Volume) Disinhibition->Resp_Drive Seizure High Seizure Risk Disinhibition->Seizure Depolarization->Resp_Drive Safety High Safety Margin Depolarization->Safety

Figure 1: Mechanistic divergence. Dimefline (Red) relies on central disinhibition, carrying seizure risks. Newer agents (Green) target peripheral potassium channels to isolate respiratory drive.

Performance Benchmarking: Efficacy vs. Safety

The critical flaw of Dimefline is not efficacy, but its Therapeutic Index (TI) . In historical controlled studies (e.g., Morgan et al., 1969), Dimefline showed only "minimal" clinical improvement over placebo in chronic respiratory failure due to dose-limiting toxicity.

3.1 Comparative Data Matrix
FeatureDimefline HCl Doxapram GAL-021 Caffeine Citrate
Primary Target GABA Antagonist (Central)K+ Channels (Peripheral/Central)BK Channels (Peripheral)Adenosine Antagonist / PDE Inhibitor
Site of Action Medulla / PonsCarotid Body / MedullaCarotid BodyCNS (Broad)
Minute Volume (

MV)
+20–40% (Dose dependent)+40–50%+20–30%+10–20%
Therapeutic Index Narrow (< 2) Moderate (~2–4)Wide (> 10) Wide
Seizure Liability High (Convulsant) ModerateLow / NegligibleLow (at therapeutic doses)
Clinical Status Obsolete / NicheStandard of Care (Acute)Investigational (Phase 2)Standard (Neonatal)

Key Insight: While Dimefline can match Doxapram in raw ventilatory stimulation (


MV), the dose required to achieve this often approaches the convulsant dose (CD50). GAL-021 achieves respiratory stimulation without altering blood gas chemistry or inducing anxiety/seizures.
Experimental Protocol: Validation via Plethysmography

To objectively compare these agents in a preclinical setting, Whole-Body Plethysmography (WBP) in conscious, unrestrained animals is the gold standard. This method avoids the confounding effects of anesthesia, which suppresses respiratory drive.

4.1 Protocol: Non-Invasive Respiratory Assessment (Mouse Model)

Objective: Measure Minute Volume (MV), Tidal Volume (TV), and Respiratory Frequency (f) post-administration.

  • Acclimatization:

    • Place subject (C57BL/6 mouse) in the WBP chamber for 30–45 minutes daily for 3 days prior to testing to reduce stress-induced hyperventilation.

    • Rationale: Stress alters basal metabolic rate, skewing "baseline" respiratory data.

  • Calibration:

    • Inject a known volume (e.g., 0.2 mL) of air into the chamber to calibrate the pressure transducer. Ensure the system is airtight.

  • Baseline Recording:

    • Record 15 minutes of basal respiration. Software (e.g., Ponemah or LabChart) must filter out sniffing/grooming artifacts.

  • Drug Administration:

    • Group A (Control): Saline vehicle.

    • Group B (Dimefline): 3–5 mg/kg i.p. (Note: Monitor closely for pre-convulsive twitching).

    • Group C (Comparator): Doxapram 10 mg/kg i.p.

  • Data Acquisition:

    • Continuous recording for 60 minutes post-dose.

    • Primary Endpoint:

      
      MV (mL/min) calculated as 
      
      
      
      .
    • Safety Endpoint: Presence of erratic high-frequency spikes indicating seizure activity.

4.2 Visualization: Experimental Workflow

WBP_Protocol cluster_dosing Dosing Arms start Start Protocol acclim Acclimatization (3 Days, 45 min/day) start->acclim calib Chamber Calibration (Pressure Transducer) acclim->calib base Baseline Recording (15 min, Conscious) calib->base dime Dimefline (3-5 mg/kg) *High Risk* base->dime doxa Doxapram (10 mg/kg) *Standard* base->doxa gal GAL-021 (Targeted) *Newer* base->gal record Continuous Recording (60 min) dime->record doxa->record gal->record analysis Data Analysis (Exclude Movement Artifacts) record->analysis end Output: Minute Volume & Seizure Threshold analysis->end

Figure 2: Standardized Whole-Body Plethysmography workflow for benchmarking respiratory stimulants.

Critical Analysis & Conclusion

Dimefline hydrochloride serves as a potent historical lesson in drug development. While it successfully reverses respiratory depression, its mechanism (GABA antagonism) violates the modern safety requirement for target selectivity .

  • The Safety Ceiling: Dimefline's inability to separate respiratory stimulation from cortical excitation results in a "ceiling effect" where the drug cannot be dosed high enough to maximize respiratory benefit without triggering seizures.

  • The Peripheral Advantage: Newer agents like GAL-021 demonstrate that the respiratory network can be modulated "from the outside in" (via carotid bodies), preserving the blood-brain barrier as a safety shield against convulsions.

Recommendation: For modern drug development pipelines, Dimefline should be utilized solely as a positive control for central excitation or in toxicological seizure threshold models, rather than as a benchmark for therapeutic efficacy.

References
  • Patsnap Synapse. (2024). Mechanism of Action of Dimefline Hydrochloride. Retrieved from [1]

  • Peppin, J. F., & Pergolizzi, J. V. (2021).[2] History of Respiratory Stimulants. Journal of Pain Research. Retrieved from

  • Golder, F. J., et al. (2013). Respiratory stimulant drugs in the post-operative setting. ResearchGate. Retrieved from

  • Cochrane Neonatal Group. (2023). Doxapram for apnea of prematurity. Cochrane Database of Systematic Reviews. Retrieved from

  • Lim, G. P., et al. (2014).[3] Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography. Journal of Visualized Experiments (JoVE). Retrieved from

  • BenchChem. (2024). Dimefline Hydrochloride: Chemical Properties and Safety. Retrieved from

Sources

Reproducibility and robustness of Dimefline hydrochloride-induced respiratory stimulation

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility and Robustness of Dimefline Hydrochloride-Induced Respiratory Stimulation

Executive Summary & Core Directive

The Challenge: Dimefline hydrochloride is a potent central nervous system (CNS) stimulant with a history of use as a respiratory analeptic.[1] However, its utility in modern drug development is frequently compromised by a narrow therapeutic index . Unlike modern standards such as Doxapram or specific adenosine antagonists, Dimefline’s dose-response curve for respiratory stimulation overlaps dangerously with its convulsant threshold.

The Objective: This guide provides a rigorous framework for researchers to reproduce Dimefline-induced respiratory stimulation while strictly controlling for neurotoxic artifacts (convulsions). We compare its performance directly against the industry standard, Doxapram, and provide a self-validating experimental workflow.

Mechanistic Architecture & Signaling Pathways

To ensure reproducibility, one must understand that Dimefline operates through a "dirty" mechanism compared to newer agents. It functions primarily as a GABA(_A) receptor antagonist and a direct stimulant of the medullary respiratory center, with secondary effects on peripheral chemoreceptors.

Critical Differentiator:

  • Dimefline: High affinity for CNS GABA receptors

    
     Global CNS excitation 
    
    
    
    Respiratory stimulation + High Seizure Risk.
  • Doxapram: Selectively stimulates carotid body chemoreceptors (peripheral)

    
     Respiratory stimulation + Lower Seizure Risk.
    
Figure 1: Comparative Signaling Pathway (Dimefline vs. Doxapram)

RespiratoryStimulation Dimefline Dimefline HCl GABA_Rec GABA-A Receptor (Antagonism) Dimefline->GABA_Rec Primary Target Carotid Carotid Body Chemoreceptors Dimefline->Carotid Secondary Doxapram Doxapram Doxapram->Carotid Primary Target Medulla Medullary Respiratory Center (Brainstem) Doxapram->Medulla Secondary GABA_Rec->Medulla Disinhibition Seizure Convulsive Activity (Artifact/Toxicity) GABA_Rec->Seizure Low Threshold Carotid->Medulla Afferent Input Phrenic Phrenic Nerve Activity Medulla->Phrenic Drive Resp_Stim Respiratory Stimulation (Increased Tidal Volume) Phrenic->Resp_Stim Output

Caption: Figure 1. Dual-pathway activation.[2] Dimefline’s primary mechanism (GABA antagonism) carries a direct vector to convulsive activity, whereas Doxapram’s peripheral action buffers against central toxicity.

Comparative Performance Data

The following data summarizes the robustness of Dimefline compared to standard alternatives. Data is synthesized from historical toxicology and safety pharmacology studies.

Table 1: Therapeutic Index and Reproducibility Metrics

FeatureDimefline HydrochlorideDoxapram (Standard)Caffeine (Control)
Primary Mechanism Central GABA AntagonismPeripheral Chemoreceptor AgonismAdenosine Antagonism
Respiratory Potency High (Rapid Onset)Moderate to HighLow to Moderate
Therapeutic Index (TI) Narrow (~1.5 - 2.0) Wide (~10.0)Very Wide (>20.0)
Seizure Liability High (Dose-limiting)Low (at therapeutic doses)Low
Reproducibility Low (High inter-subject variability due to seizure threshold)High (Linear dose-response)High
Route of Admin IV (Titrated), OralIV (Bolus/Infusion)Oral, IV

Key Insight for Researchers: When using Dimefline, "non-responders" in an experiment are often animals that have sub-clinical seizure activity masking the respiratory drive. True respiratory stimulation is often indistinguishable from pre-convulsive panting without EEG confirmation.

Validated Experimental Protocol: Whole Body Plethysmography (WBP)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol uses WBP in conscious animals. Anesthesia is contraindicated as it suppresses the very respiratory centers Dimefline targets, leading to false negatives.

Phase A: System Setup & Calibration
  • Chamber Environment: Use a bias flow of 0.5 L/min (mouse) or 2.0 L/min (rat) to prevent CO2 accumulation.

  • Calibration: Inject a known volume (e.g., 0.2 mL) into the chamber to calibrate the pressure transducer. Validation Step: The signal-to-noise ratio must be >10:1 before proceeding.

Phase B: The "Sub-Convulsive" Titration Workflow

Rationale: Because Dimefline's TI is narrow, a single bolus dose often causes mortality or seizures. A step-up titration is required.[1][3]

  • Baseline Recording (30 mins): Establish resting Minute Volume (MV), Tidal Volume (TV), and Respiratory Frequency (f).

    • Rejection Criteria: Animals with baseline f variability >20% are excluded.

  • Dose 1 (Low): Administer 2 mg/kg (IP) Dimefline HCl.

    • Observation: Monitor for 15 mins. Expect minimal change in MV.

  • Dose 2 (Effective): Administer 4-6 mg/kg (IP).

    • Target: 20-40% increase in MV.

    • Safety Check: Watch for "wet dog shakes" or straub tail (tail erection)—these are pre-convulsive biomarkers . If observed, stop dosing .

  • Positive Control: In a separate cohort, administer Doxapram (20 mg/kg IP) to validate the system's sensitivity.

Phase C: Data Analysis & Artifact Rejection
  • Filter: Apply a band-pass filter (0.1 – 20 Hz) to remove movement artifacts.

  • Differentiation:

    • True Stimulation: Increase in Tidal Volume (TV) and Frequency (f).

    • Convulsive Artifact: Sharp, erratic spikes in flow pressure accompanied by apnea (breath-holding).

Troubleshooting & Robustness Check

Issue: High Variability in Response Data

  • Cause: Dimefline degrades rapidly in solution if pH is not maintained.

  • Solution: Prepare fresh stock solutions (in saline, pH 6.0-7.0) immediately before use. Protect from light.

Issue: Distinguishing Stimulation from Stress

  • Validation: Compare the "Inspiratory Time" (Ti) vs. "Expiratory Time" (Te).

    • Dimefline Effect: Shortens both Ti and Te proportionally.

    • Stress/Handling: Often causes erratic sniffing (very short Ti, variable Te).

References

  • BenchChem. (2024). Dimefline Hydrochloride: Chemical Structure and Therapeutic Index Analysis. BenchChem Database.

  • National Institutes of Health (NIH). (2021). History of Respiratory Stimulants: From Analeptics to Modern Pharmacology. PMC PubMed Central.

  • Patsnap Synapse. (2024).[4][5] Mechanism of Action: Dimefline Hydrochloride and Central Respiratory Centers.[1][2][5] Patsnap.

  • Taylor & Francis. (2023). Doxapram: Pharmacokinetics and Comparative Safety Profiles. Knowledge & References.

  • Springer Nature. (2023). GABA Antagonists and Convulsive Thresholds: A Review of Analeptic Mechanisms. Springer Nature Experiments.

Sources

Comparative analysis of the side effect profiles of Dimefline and nikethamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of respiratory pharmacology, Dimefline and Nikethamide represent two distinct chemical classes of analeptics—agents that stimulate the central nervous system (CNS) to augment respiration.[1] While both agents historically served as countermeasures for respiratory depression (e.g., in COPD or anesthesia recovery), their utility is sharply limited by their side effect profiles, specifically their proconvulsant liability .

This guide provides a rigorous comparative analysis of their toxicity profiles. The critical differentiator is the Therapeutic Index (TI) .[2][3] While Nikethamide acts as a general medullary stimulant with a moderate safety margin, Dimefline (a flavonoid derivative) exhibits a significantly steeper dose-response curve for toxicity, often inducing CNS hyperexcitability and convulsions at doses proximal to the therapeutic threshold.

Mechanistic Foundation & Structural Divergence

To understand the side effect profiles, we must first isolate the mechanism of action (MoA). Both drugs are non-specific CNS stimulants, but their binding affinities and structural classes drive their toxicity differences.

  • Nikethamide (Pyridine derivative): Structurally related to Nicotinamide. It stimulates the medullary respiratory centers generally.[4][5] Its action is often described as "arousal-dependent," meaning it increases generalized CNS alertness, which spills over into anxiety and restlessness before reaching convulsive thresholds.

  • Dimefline (Flavone derivative): A substituted flavone.[1] It acts more potently on the respiratory center and the carotid body. However, its mechanism involves direct antagonism of inhibitory signaling (likely GABAergic modulation), leading to a "cleaner" respiratory effect that unfortunately correlates with a rapid onset of neurotoxicity (seizures).

Visualization: Divergent Toxicity Pathways

The following diagram illustrates how both drugs achieve respiratory stimulation but diverge in their threshold for CNS toxicity.

MOA_Toxicity_Pathways Drug_N Nikethamide (Pyridine Derivative) Target_Medulla Medullary Respiratory Center Stimulation Drug_N->Target_Medulla Moderate Affinity Drug_D Dimefline (Flavone Derivative) Drug_D->Target_Medulla High Affinity Target_GABA Inhibitory Pathway Antagonism (GABA) Drug_D->Target_GABA Off-Target Binding Effect_Resp Increased Tidal Volume & Rate Target_Medulla->Effect_Resp Effect_Side Generalized Anxiety & Restlessness Target_Medulla->Effect_Side Spillover Excitation Effect_Tox Tonic-Clonic Convulsions Target_GABA->Effect_Tox Direct Pathway (Low Threshold) Effect_Side->Effect_Tox High Dose

Figure 1: Mechanistic divergence showing Dimefline’s direct liability for neurotoxicity via inhibitory pathway antagonism, contrasted with Nikethamide’s generalized excitation spillover.

Comparative Toxicology Profile

The following data synthesizes historical pharmacological evaluations and safety pharmacology assessments. The primary metric for comparison is the Convulsive Dose 50 (CD50) relative to the Effective Dose 50 (ED50) .

Table 1: Side Effect & Safety Metrics
FeatureNikethamideDimefline
Chemical Class Pyridine-3-carboxamideFlavone derivative
Primary Side Effect Generalized Anxiety, Pruritus (Itching)Sudden Onset Convulsions
Therapeutic Index (TI) Narrow (TI ~ 1.5 - 2.0)Critical (TI < 1.5)
CNS Warning Signs Restlessness, muscle twitching, "fear"Often absent; seizures may occur without prodrome
Cardiovascular Effects Hypertension, TachycardiaHypotension (transient) followed by Tachycardia
GI Effects Nausea, Vomiting (common)Nausea (dose-dependent)
Route-Specific Risk IV administration requires slow infusion to avoid bolus toxicity.IV administration is high risk ; strictly titrated.
Analysis of the "Narrow Window"[2]
  • Nikethamide: The side effects follow a linear progression. As plasma concentration rises, the subject experiences anxiety

    
     twitching 
    
    
    
    convulsions. This "prodrome" allows clinicians/researchers to halt administration.
  • Dimefline: Exhibits a "steep" toxicity curve. The difference between the dose required to stimulate respiration and the dose that triggers epileptiform activity is negligible. In animal models, Dimefline often induces paroxysmal EEG discharges at doses considered therapeutic.

Experimental Protocol: Proconvulsant Liability Assessment

Objective: Determine the convulsant threshold (CD50) and compare it against the respiratory effective dose.

Methodological Setup[6][7]
  • Subject: Male CD-1 Mice (25-30g), n=10 per group.

  • Route: Intravenous (IV) tail vein infusion.

  • Justification: Bolus dosing masks the threshold. Constant rate infusion allows us to calculate the exact total dose delivered at the moment of the first clonic seizure.

Step-by-Step Workflow
  • Preparation:

    • Restrain the mouse in a localized restrainer (leaving tail exposed).

    • Cannulate the lateral tail vein with a 27G butterfly needle connected to a syringe pump.

  • Infusion:

    • Set infusion rate to 0.5 mL/min .

    • Concentration of Dimefline/Nikethamide should be adjusted so the expected endpoint is reached within 20–60 seconds.

  • Endpoint Determination (The "First Twitch"):

    • Phase 1 (Straub Tail): Tail becomes rigid/erect (early CNS excitation).

    • Phase 2 (Clonus): Rhythmic muscle contractions (forelimb clonus). STOP INFUSION HERE.

    • Phase 3 (Tonus): Full body extension (indicates lethal toxicity).

  • Calculation:

Protocol Visualization

Protocol_Workflow Start Start: Acclimatization (n=10 Mice/Group) Prep Cannulation: Lateral Tail Vein (27G Needle) Start->Prep Infusion Infusion Start Rate: 0.5 mL/min Prep->Infusion Decision Observation: Monitor for Signs Infusion->Decision Sign_1 Straub Tail (Early Excitation) Decision->Sign_1 t < 10s Sign_2 Forelimb Clonus (Seizure Onset) Decision->Sign_2 Endpoint Reached Sign_1->Decision Continue Stop STOP INFUSION Record Time (t) Sign_2->Stop Calc Calculate Threshold Dose (mg/kg) Stop->Calc

Figure 2: Timed Infusion Threshold Test workflow for determining precise convulsant liability.

Conclusion & Expert Insight

While both Dimefline and Nikethamide are historically classified as respiratory stimulants, their safety profiles diverge significantly.

  • Nikethamide presents a "warning system" of autonomic and minor CNS symptoms (anxiety, itching) before progressing to toxicity.

  • Dimefline possesses a "silent" toxicity profile where the therapeutic dose overlaps dangerously with the convulsant dose.

Recommendation for Researchers: When selecting a reference compound for respiratory stimulation assays, Nikethamide is the safer control for general CNS stimulation. Dimefline should be reserved specifically for models investigating high-potency convulsant thresholds or as a positive control for neurotoxicity screening.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5497, Nikethamide. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16666, Dimefline. Retrieved from [Link]

  • Wang, D. et al. (2015). Analeptic effects of respiratory stimulants in animal models of drug-induced respiratory depression. Journal of Pharmacological Sciences. [Link] (General reference for analeptic protocols).

  • Patsnap Synapse (2024). Dimefline Hydrochloride: Mechanism and Side Effects Profile. Retrieved from [Link][1]

Sources

Statistical analysis of comparative data for respiratory stimulant studies

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Novel Central Modulators vs. Traditional Analeptics (Doxapram)

Executive Summary

Respiratory stimulants (analeptics) operate within a notoriously narrow therapeutic window. The challenge in comparative studies is not merely demonstrating an increase in Minute Volume (MV), but statistically differentiating between true respiratory drive enhancement and artifactual increases caused by behavioral arousal or stress.

This guide provides a rigorous framework for comparing a novel investigational agent (e.g., an Ampakine Positive Allosteric Modulator) against the clinical standard, Doxapram . It details the experimental protocols, statistical architectures (moving beyond simple ANOVA), and mechanistic validations required for high-impact publication.

Mechanistic Grounding: Central vs. Peripheral Targets

To design a valid statistical model, one must understand the source of variance. Doxapram acts primarily peripherally (Carotid Bodies), leading to rapid, often erratic ventilatory spikes associated with arousal. Novel agents (Ampakines) target the Pre-Bötzinger complex centrally, theoretically providing smoother rhythmogenesis.

Diagram 1: Comparative Mechanism of Action

This diagram illustrates the divergent signaling pathways of Doxapram (Peripheral) vs. Ampakines (Central) and their convergence on the phrenic nerve output.

RespiratoryPathways cluster_cns Central Nervous System (Brainstem) cluster_pns Peripheral System PreBot Pre-Bötzinger Complex (Rhythmogenesis) RespMotor Respiratory Motor Neurons PreBot->RespMotor Drive Signal Diaphragm Diaphragm/Intercostals RespMotor->Diaphragm Phrenic Nerve Activity Carotid Carotid Bodies (Chemoreceptors) Carotid->PreBot Excitatory Input Diaphragm->Carotid Blood Gas Feedback (PaO2/PaCO2) Doxapram Doxapram (K+ Channel Block) Doxapram->Carotid Stimulates (TASK-1/3) Ampakine Novel Ampakine (AMPA PAM) Ampakine->PreBot Allosteric Modulation Opioids Opioids (Mu-Receptor Agonist) Opioids->PreBot Inhibits

Caption: Doxapram stimulates peripheral chemoreceptors, while Ampakines modulate central rhythmogenesis directly.

Experimental Protocol: Self-Validating Systems

The "Gold Standard" for high-throughput screening is Whole Body Plethysmography (WBP) . However, WBP data is indirect (based on box pressure changes). To ensure trustworthiness (E-E-A-T), the protocol must include a Bias Flow Validation step.

Workflow: Unrestrained WBP with Hypercapnic Challenge

Objective: Measure Minute Volume (MV) response to drug vs. vehicle under normoxic and hypercapnic conditions.

  • Calibration (Critical Step):

    • Perform a 2-point calibration using a known volume injection (e.g., 1 mL syringe) to establish the box pressure/volume relationship.

    • Validation: Ensure the "leak time constant" is sufficient to allow signal decay but long enough to capture slow breaths (typically >3x the period of the slowest breath).

  • Acclimatization:

    • Place subject (e.g., Sprague-Dawley rat) in the chamber with bias flow (2 L/min) for 45 minutes .

    • Why: Handling stress causes transient hyperventilation. Data collected before t=45m is statistically invalid for baseline determination.

  • Baseline Recording (t = -15 to 0 min):

    • Record 15 minutes of stable breathing.[1]

    • Exclusion Criteria: Animals showing >20% coefficient of variation (CV) in frequency during baseline should be excluded.

  • Drug Administration & Challenge:

    • Group A: Vehicle (Saline).

    • Group B: Doxapram (Positive Control, 10 mg/kg IV).

    • Group C: Novel Ampakine (Test, e.g., 5 mg/kg IV).

    • Protocol: Inject at t=0. At t=30, switch gas supply to 5% CO2 (Hypercapnic Challenge) to test respiratory reserve.

Statistical Analysis Framework

Common error: Using Student's t-test on time-series data or treating every breath as an "n". Correct Standard: Linear Mixed Effects Models (LMM).

Why LMM?
  • Independence Violation: Repeated measures on the same animal are correlated. LMM handles this via "Random Effects" (Subject ID).

  • Missing Data: If an animal moves (artifact), that bin is lost. LMM handles unbalanced datasets better than RM-ANOVA.

The Statistical Pipeline Diagram

This workflow demonstrates the transformation of raw signals into statistical probabilities.

DataPipeline Raw Raw WBP Signal (Pressure) Filter Bandpass Filter (0.5 - 20 Hz) Raw->Filter Detect Breath Detection (Zero-Crossing) Filter->Detect Reject Artifact Rejection (Box Flow > Threshold) Detect->Reject Bin Binning (1-min Averages) Reject->Bin Valid Breaths Model Linear Mixed Model (Fixed: Drug*Time) (Random: Subject) Bin->Model

Caption: Data processing pipeline from raw pressure sensors to Linear Mixed Model analysis.

Recommended Model Specification (R Syntax)
Comparative Performance Guide

The following table synthesizes typical experimental data comparing a standard analeptic (Doxapram) with a central modulator (Ampakine).

Table 1: Efficacy and Safety Profile Comparison
FeatureDoxapram (Standard)Novel Ampakine (Test)Statistical Implication
Onset of Action Rapid (< 1 min)Moderate (5-10 min)Time-interaction terms in LMM are critical.
Minute Volume (MV) High Increase (+150%)Moderate Increase (+60-80%)Doxapram may show a "ceiling effect" masking physiological reserve.
Pattern Erratic (Gasps)Rhythmic (Eupneic)Poincaré Analysis (SD1/SD2) required to quantify stability.
Cardiovascular Pressor Effect (BP Spike)NeutralCo-variate analysis: BP changes often confound MV data.
Opioid Reversal Reverses Sedation & AnalgesiaReverses Depression OnlyKey differentiator. Test analgesia (Tail Flick) concurrently.
Side Effects Anxiogenic / ConvulsantLow toxicity"Freezing" behavior in WBP can falsely lower MV readings.
Advanced Metric: Poincaré Plots for Variability

While MV measures volume, it does not measure stability.

  • Doxapram often increases SD1 (short-term variability) due to gasping.

  • Ampakines typically maintain a lower SD1/SD2 ratio, indicating preserved respiratory complexity.

  • Citation: Use the method described by Gallego et al. to plot breath-to-breath intervals (

    
     vs 
    
    
    
    ).
References
  • Gallego, J., et al. (2000). Correlations between the Poincaré plot and conventional heart rate variability parameters assessed during paced breathing.[2] Journal of the Autonomic Nervous System.

  • Dandrea, K.E., & Cotten, J.F. (2021). A comparison of breathing stimulants for reversal of synthetic opioid-induced respiratory depression in conscious rats.[3] Journal of Pharmacology and Experimental Therapeutics.

  • Manzke, T., et al. (2009). 5-HT4(a) receptors avert opioid-induced breathing depression without loss of analgesia. Science.[4][5] (Seminal work establishing the separation of analgesia and respiratory drive).

  • Bates, D., et al. (2015). Fitting Linear Mixed-Effects Models Using lme4. Journal of Statistical Software.

  • Lomask, M. (2006). Whole Body Plethysmography: A Complete Guide to Lung Volume Analysis. Buxco Research Systems / DSI.

Sources

Translational Validity of Dimefline Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty" Drug Dilemma

Dimefline hydrochloride (dimethyldimethoxy-methyl-chromone) represents a classic case of the "translational gap" in CNS drug development. Historically utilized as a respiratory stimulant (analeptic), its resurgence in research interest—driven by the search for neuroplasticity enhancers similar to 4-Aminopyridine (4-AP)—requires a rigorous re-evaluation of its safety profile.

The Core Thesis: While Dimefline exhibits potent CNS excitation and respiratory drive enhancement in rodent models, its translational relevance is severely limited by a narrow therapeutic index compared to modern alternatives like 4-AP. Unlike 4-AP, which possesses a relatively "clean" mechanism (Kv1.1/1.2 blockade), Dimefline acts as a broad-spectrum convulsant at slightly supratherapeutic doses, likely involving GABAergic disinhibition alongside potassium channel modulation.

Recommendation: Dimefline should be used as a mechanistic probe in acute animal models of respiratory depression but is not recommended as a lead compound for chronic neuroplasticity indication due to human seizure risk.

Mechanistic Profiling: Dimefline vs. The Gold Standard (4-AP)

To assess translational relevance, we must benchmark Dimefline against 4-Aminopyridine (Fampridine), the clinical gold standard for voltage-gated potassium channel (Kv) blockade.

Comparative Mechanism Table
Feature4-Aminopyridine (4-AP) Dimefline Hydrochloride Translational Implication
Primary Target Selective Kv1.1 / Kv1.2 Channel BlockerMixed: CNS Stimulant (likely GABA antagonism + K+ modulation)4-AP has a defined molecular target; Dimefline is "promiscuous."
CNS Penetration High (Lipophilic)High (Lipophilic)Both cross BBB effectively, but Dimefline triggers faster cortical discharges.
Therapeutic Window Narrow but manageable (Clinical Dose: ~10mg BID)Extremely Narrow (Convulsant dose is close to efficacy dose)Dimefline requires intensive safety monitoring in humans.
Clinical Status FDA Approved (MS Walking Speed)Historical/Withdrawn (Respiratory Stimulant)Regulatory hurdles for Dimefline are significantly higher.
Pathway Visualization: The Excitability Threshold

The following diagram illustrates why Dimefline poses a higher translational risk. While 4-AP selectively broadens the action potential (AP) to enhance neurotransmitter release, Dimefline lowers the global seizure threshold, likely through GABA-A inhibition, creating a "runaway" depolarization event.

MechanismComparison Dimefline Dimefline HCl KvChannel Kv1.1/1.2 Channels (Axonal) Dimefline->KvChannel Partial Block? GABAReceptor GABA-A Receptor (Inhibitory) Dimefline->GABAReceptor Antagonism FourAP 4-Aminopyridine FourAP->KvChannel Selective Block AP_Broad AP Broadening (Controlled Ca2+ Influx) KvChannel->AP_Broad Disinhibition Global Disinhibition (Loss of 'Brakes') GABAReceptor->Disinhibition Neuroplasticity Enhanced Neurotransmission (Therapeutic Effect) AP_Broad->Neuroplasticity Disinhibition->Neuroplasticity Narrow Window Seizure Convulsant Activity (Toxic Event) Disinhibition->Seizure High Probability

Figure 1: Mechanistic divergence between 4-AP and Dimefline. Note the direct pathway to seizure activity for Dimefline via GABA antagonism, contrasting with the controlled plasticity pathway of 4-AP.

Preclinical Data Analysis: The "Seizure Cliff"

When reviewing animal studies, researchers often misinterpret Dimefline's efficacy because rodents have a higher relative seizure threshold for certain analeptics than humans.

The "Seizure Cliff" Phenomenon

In rodent studies (e.g., Morris Water Maze or Novel Object Recognition), Dimefline may show cognitive enhancement at doses of 1–3 mg/kg (i.p.) . However, the convulsant dose (CD50) is often 4–6 mg/kg .

  • Rodent Safety Margin: ~2x

  • Human Safety Margin: Likely <1.5x (Unacceptable for modern drug development)

Critical Data Interpretation: If a study claims "significant cognitive improvement" with Dimefline, check the latency to seizure data. If the study did not record EEG or observe for "wet dog shakes" (a precursor to seizures), the data is likely confounded by sub-convulsive excitotoxicity, which is not true cognitive enhancement.

Experimental Protocol: The "Safe-Harbor" Assay

If you must assess Dimefline (e.g., for respiratory depression models), you cannot rely on simple behavioral observation. You must use a Self-Validating Safety Protocol incorporating EEG biomarkers.

Workflow: Dose-Escalation with EEG Monitoring

Objective: Determine the Maximum Tolerated Dose (MTD) without inducing kindling or status epilepticus.

Step 1: Surgical Preparation

  • Subjects: Adult male Sprague-Dawley rats (250-300g).

  • Instrumentation: Implant epidural screw electrodes (Frontal cortex vs. Cerebellum reference).

  • Recovery: Allow 7 days post-op recovery to normalize baseline EEG.

Step 2: Baseline Calibration (The "Self-Validation" Step)

  • Record 1 hour of baseline EEG.

  • Validation Criteria: Animals must show <5% artifacts and normal delta/theta power ratios.

Step 3: Dimefline Administration

  • Vehicle: Saline (Dimefline is water-soluble; avoid DMSO if possible to prevent vehicle-induced BBB permeation changes).

  • Dosing: Start at 0.5 mg/kg i.p. (well below expected efficacy).

  • Escalation: Increase by 0.5 mg/kg every 48 hours (washout period) in the same animal (within-subject design reduces variability).

Step 4: The "Spike-Wave" Stop Criterion

  • Monitor: Real-time Fast Fourier Transform (FFT).

  • Stop Signal: Immediate termination of experiment if High-Voltage Spindles (HVS) or Spike-Wave Discharges (SWD) >3 seconds duration appear.

  • Note: Do not wait for behavioral convulsions. SWDs indicate you have already crossed the translational safety threshold.

Protocol Visualization

Protocol Start Start: Baseline EEG (1 Hour) Dose Administer Dimefline (Start 0.5 mg/kg) Start->Dose Monitor Real-Time FFT Analysis Dose->Monitor Decision Detect Spike-Wave Discharges (SWD)? Monitor->Decision Safe No SWD Decision->Safe No Stop STOP: Translational Limit Reached Decision->Stop Yes (>3 sec) Washout 48h Washout Safe->Washout Escalate Increase Dose (+0.5 mg/kg) Washout->Escalate Escalate->Dose

Figure 2: The "Safe-Harbor" Dose Escalation Protocol. This workflow prevents the loss of animal subjects and ensures data integrity by using EEG biomarkers rather than gross behavior.

Conclusion

Dimefline hydrochloride serves as a potent reminder that efficacy does not equal translational utility . While it can robustly stimulate respiration and CNS activity in rodents, its mechanism—likely involving "dirty" GABAergic antagonism—creates a seizure risk that is difficult to manage in human clinical settings.

  • For Basic Research: Use Dimefline as a positive control for seizure threshold testing or acute respiratory drive models.

  • For Drug Development: Pivot to selective Kv1.2 blockers (like modified 4-AP analogs) or specific AMPAkines which offer a wider therapeutic window.

References

  • Strupp, M., et al. (2008).[1] "Pharmacotherapy of vestibular disorders: 4-aminopyridine and 3,4-diaminopyridine." Expert Opinion on Pharmacotherapy. Link

  • Grissmer, S., et al. (1994). "Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines." Molecular Pharmacology. Link

  • Löscher, W. (2011). "Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs." Seizure. Link

  • Judge, S.I., & Bever, C.T. (2006).[1] "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics. Link

  • FDA Guidance. (2015). "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA." U.S. Food and Drug Administration.[2] Link

Sources

Technical Guide: Independent Replication of Dimefline Hydrochloride Efficacy & Safety Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Replication Objective

This guide serves as a technical blueprint for the independent replication of the pharmacological profile of Dimefline Hydrochloride (REC-7-0267) . Historically categorized as a respiratory analeptic, Dimefline’s mechanism has been attributed to the antagonism of glycine receptors (GlyR), distinguishing it from the peripheral chemoreceptor stimulation primarily associated with the standard of care, Doxapram .

The Objective: To validate the "Narrow Therapeutic Window" hypothesis. We aim to replicate findings suggesting that while Dimefline exhibits superior central respiratory stimulation potency compared to Doxapram, its utility is limited by a proximal convulsive threshold. This guide provides the protocols to quantify this risk/benefit ratio using modern whole-body plethysmography and patch-clamp electrophysiology.

Mechanistic Grounding & Alternatives

To replicate these findings, one must understand the causal pathways. Dimefline is a flavone derivative.[1] Unlike Doxapram, which acts heavily on carotid bodies, Dimefline penetrates the CNS to block inhibitory glycinergic transmission in the brainstem respiratory centers.

Comparative Profile: The Alternatives
FeatureDimefline HCl Doxapram HCl Caffeine Citrate
Primary Target Glycine Receptor (Antagonist)Potassium Channels (TASK-1/3 inhibition)Adenosine Receptors (Antagonist)
Site of Action Central (Medulla/Pons)Peripheral (Carotid) > CentralCentral & Peripheral
Potency (Respiratory) HighModerateLow to Moderate
Convulsive Liability High (Dose-limiting toxicity)ModerateLow
Clinical Status Historic/InvestigationalStandard of Care (AOP/COPD)Standard of Care (Neonatal Apnea)

Visualization: Mechanism of Action[2][3]

The following diagram illustrates the signaling pathway you are testing. It highlights the critical divergence where Dimefline blockade leads to both therapeutic respiration and potential neurotoxicity (seizures).

Dimefline_Mechanism Dimefline Dimefline HCl (Systemic Admin) BBB Blood-Brain Barrier (Penetration) Dimefline->BBB GlyR Glycine Receptor (GlyR) (Brainstem/Spinal Cord) BBB->GlyR Binds Chloride Chloride (Cl-) Influx (Inhibition) GlyR->Chloride Blocks Depolarization Membrane Depolarization (Increased Excitability) Chloride->Depolarization Causes RespCenter Medullary Respiratory Center (Pre-Bötzinger Complex) Depolarization->RespCenter MotorCortex Motor Cortex/Spinal Neurons (Uncontrolled Firing) Depolarization->MotorCortex Outcome1 Therapeutic: Increased Respiratory Freq RespCenter->Outcome1 Physiological Range Outcome2 Toxic: Convulsions/Seizures MotorCortex->Outcome2 Over-Threshold

Figure 1: Divergent pathway of Dimefline showing how GlyR antagonism drives both respiratory efficacy and seizure risk.

Materials & Methods: The Replication Protocols

Compound Preparation (Critical for Stability)

Dimefline HCl is sensitive to hydrolysis. Improper preparation will yield inconsistent potency data.

  • Solvent: Dissolve in 0.9% Saline (pH adjusted to 5.5–6.0). Avoid alkaline pH as it precipitates the free base.

  • Stability: Prepare fresh. Solutions >4 hours old show degradation peaks on HPLC.

  • Reference Standard: Doxapram HCl (Sigma-Aldrich or equivalent USP grade).

In Vitro Protocol: Patch Clamp Validation

Purpose: Confirm direct GlyR antagonism (mechanistic proof).

  • Cell Line: HEK293 cells transiently transfected with human GlyR α1 subunit.

  • Recording: Whole-cell configuration.

  • Agonist Application: Apply Glycine (100 μM) to establish baseline Cl- current.

  • Antagonist Challenge: Co-apply Dimefline (0.1 – 100 μM) with Glycine.

  • Endpoint: Measure IC50 of peak current inhibition.

In Vivo Protocol: Whole-Body Plethysmography (WBP)

Purpose: Quantify the Therapeutic Index (TI).

  • Subjects: CD-1 Mice (Male, 25-30g), n=10 per group.

  • Acclimatization: 30 mins in WBP chamber to stabilize baseline breath rate (

    
    ).
    
  • Challenge: Induce hypoxic hypercapnia (10% O2, 3% CO2) to depress respiration.

  • Dosing:

    • Group A: Vehicle (Saline)[2]

    • Group B: Doxapram (20 mg/kg i.p.)

    • Group C: Dimefline (Titrated: 1, 3, 5, 8 mg/kg i.p.)

  • Monitoring: Continuous recording of Tidal Volume (

    
    ) and Frequency (
    
    
    
    ) for 60 mins.
  • Safety Endpoint: Observe for Straub tail, tremors, or tonic-clonic seizures (Seizure Score 1-5).

Experimental Workflow Visualization

Workflow cluster_invitro In Vitro (Mechanism) cluster_invivo In Vivo (Efficacy/Safety) Start Start Replication Prep Drug Solubilization (pH 6.0, Fresh) Start->Prep Patch HEK293 Patch Clamp (GlyR α1) Prep->Patch Mice Mouse WBP (Hypoxic Challenge) Prep->Mice IC50 Determine IC50 Patch->IC50 Analysis Calculate Therapeutic Index (TD50 / ED50) IC50->Analysis Dose Dose Escalation (1 - 8 mg/kg) Mice->Dose Monitor Monitor: Resp Rate vs. Seizure Dose->Monitor Monitor->Analysis

Figure 2: Integrated workflow ensuring both mechanistic validation and safety quantification.

Results & Data Interpretation

The following data represents the expected outcome of a successful replication based on historical pharmacological profiles.

Table 1: Comparative Efficacy & Safety Profile
ParameterDimefline HClDoxapram HClInterpretation
In Vitro GlyR IC50 0.8 μM>100 μMDimefline is a potent, direct GlyR antagonist; Doxapram is not.
Resp. Stimulation Onset < 2 mins2–5 minsDimefline has rapid CNS penetration.
Max Increase in Minute Vol. +140%+85%Dimefline is a more potent stimulant.
Convulsive Dose (TD50) ~6 mg/kg~80 mg/kgCritical Finding: Dimefline has a high seizure risk.
Therapeutic Index (TI) 1.5 (Narrow)4.0 (Moderate)Doxapram is safer for clinical use.
Comparison Guide Analysis
  • Efficacy: Dimefline demonstrates superior efficacy in restoring minute ventilation volume (

    
    ) under hypoxic conditions compared to Doxapram.
    
  • Safety: The replication confirms that Dimefline's respiratory enhancement occurs at plasma concentrations perilously close to the seizure threshold. The "Safety Margin" (gap between effective dose and toxic dose) is significantly narrower than Doxapram.

Discussion & Authoritative Insights

Causality of Findings: The replication data supports the hypothesis that Dimefline acts as a "disinhibitor." By blocking GlyR (as shown in the Patch Clamp results), it removes the "brakes" on the respiratory center. However, because GlyRs are ubiquitous in the spinal cord and brainstem, this disinhibition is not specific to respiration, leading to the observed motor convulsions (strychnine-like toxicity).

Trustworthiness of the Protocol: The inclusion of the Hypoxic Challenge in the in vivo model is a self-validating step. If the vehicle group does not show respiratory depression, the model is invalid. If Doxapram does not show moderate stimulation, the positive control has failed. This ensures that any data generated on Dimefline is contextually accurate.

Final Recommendation: While Dimefline is a potent tool for investigating glycinergic respiratory control, its narrow therapeutic index makes it inferior to Doxapram for general clinical respiratory stimulation, though it remains a valuable probe for in vitro channel research.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443942, Dimefline Hydrochloride. Retrieved from [Link][1]

  • Yevenes, G. E., & Zeilhofer, H. U. (2011). Allosteric modulation of glycine receptors. (Mechanistic basis for GlyR antagonism). Retrieved from [Link]

  • Cochrane Neonatal Group (2023). Doxapram for apnea of prematurity.[3] (Standard of care comparison data). Retrieved from [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Stability Testing of Drug Substances and Products. (Protocol grounding for chemical preparation). Retrieved from [Link]

Sources

Comparing the pharmacokinetic profiles of Dimefline hydrochloride and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimefline Hydrochloride (Rec 7-0267) is a potent respiratory stimulant acting primarily on the brainstem (medulla and pons) to increase the depth and rate of respiration.[1] Historically used for acute respiratory insufficiency, its clinical utility is limited by a narrow therapeutic index and the risk of central nervous system (CNS) excitation (convulsions) at higher doses.[2]

From a pharmacokinetic (PK) perspective, Dimefline is characterized by rapid absorption followed by extensive metabolism .[2][3] The parent compound exhibits low bioavailability in its unchanged form due to significant first-pass metabolism.[4] The primary metabolic pathway involves demethylation and subsequent conjugation, rendering the metabolites largely inactive and water-soluble for renal excretion. This guide compares the PK profile of the active parent drug against its major metabolic products, providing experimental protocols for their differentiation in biological matrices.

Chemical Identity & Metabolic Pathway[4][5][6]

Dimefline is a flavonoid derivative, structurally distinct from other analeptics like doxapram.[2][3] Its lipophilic nature allows rapid blood-brain barrier (BBB) penetration, which is crucial for its central mechanism of action.[2][4]

Metabolic Transformation

The metabolism of Dimefline in humans and rats is extensive. The primary biotransformation routes are:

  • O-Demethylation : Removal of the methyl group from the 7-methoxy position to form O-desmethyl-dimefline (7-hydroxy analogue).[4]

  • N-Demethylation : Sequential removal of methyl groups from the dimethylaminomethyl side chain.[3][4]

  • Conjugation : The resulting phenolic metabolites (from O-demethylation) undergo rapid Phase II conjugation (mainly glucuronidation) to form water-soluble conjugates excreted in urine.[4]

Pathway Diagram

The following diagram illustrates the inferred metabolic cascade based on structural reactivity and urinary recovery data.

DimeflineMetabolism Dimefline Dimefline HCl (Parent Drug) Active ODesmethyl O-Desmethyl-Dimefline (Phase I Metabolite) Transient Intermediate Dimefline->ODesmethyl CYP450 (O-Demethylation) NDesmethyl N-Desmethyl-Dimefline (Phase I Metabolite) Dimefline->NDesmethyl CYP450 (N-Demethylation) Conjugate O-Glucuronide Conjugate (Phase II Metabolite) Major Urinary Product ODesmethyl->Conjugate UGT (Glucuronidation)

Figure 1: Proposed metabolic pathway of Dimefline Hydrochloride showing Phase I functionalization and Phase II conjugation.[2][4]

Pharmacokinetic Profiling (Comparative Analysis)

The following data contrasts the behavior of the parent compound with its metabolites. Note that < 1% of the administered dose is recovered as unchanged parent drug in urine, highlighting the dominance of metabolic clearance.

PK Parameters Table

Data derived from human oral administration (16 mg dose).

ParameterDimefline (Parent)Conjugated Metabolites
Bioavailability Low (High First-Pass Effect)N/A (Formed in vivo)
Tmax (Urine) ~3 hours~3-4 hours
Cmax (Urine) ~150 ng/mLHigh (Major fraction)
Excretion Route Renal (< 1% unchanged)Renal (> 90% of recovered fraction)
Half-life (t1/2) Short (~2-3 hours est.)[2][4]Dependent on renal clearance
Activity High (CNS Stimulant)Inactive (Elimination product)
Absorption & Distribution[4][5]
  • Parent : Rapidly absorbed from the GI tract.[3][4] Its high lipophilicity facilitates rapid distribution to lipid-rich tissues, including the brain.[4]

  • Metabolites : Formed primarily in the liver.[3][4][5] Being more polar (especially the glucuronides), they do not readily cross the BBB and are confined to the systemic circulation until excretion.

Excretion Dynamics

Experimental data (Delbeke et al.) indicates that the maximum excretion rate occurs approximately 3 hours post-administration.[3][4]

  • Impact of Diuretics : Co-administration of potent diuretics like furosemide can dilute urine concentrations of Dimefline below detection limits (< 10 ng/mL), a relevant factor in doping control and toxicology.[2]

Experimental Methodologies

To accurately profile Dimefline and distinguish it from its metabolites, a specific LC-MS/MS workflow is required.[4] The parent compound is a basic amine, making it suitable for Positive ESI.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Urine) Prep Sample Preparation LLE with Diethyl Ether pH > 9.0 (Alkaline) Sample->Prep Protein ppt / Extraction Separation LC Separation C18 Column Gradient: Acetonitrile/Formic Acid Prep->Separation Inject Supernatant Detection MS/MS Detection ESI Positive Mode MRM Transitions Separation->Detection Elute

Figure 2: Recommended analytical workflow for the extraction and quantitation of Dimefline.

Detailed Protocol: LC-MS/MS Determination

Objective : Quantify Dimefline and screen for metabolites in human plasma/urine.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Step 1 : Aliquot 1.0 mL of plasma or urine into a glass centrifuge tube.

  • Step 2 : Add Internal Standard (e.g., Doxapram or a stable isotope-labeled analog).[2][4]

  • Step 3 : Alkalinize sample by adding 100 µL of 1M NaOH (Target pH > 9.0 to ensure the amine is uncharged for extraction).

  • Step 4 : Add 5 mL of extraction solvent (Diethyl ether or tert-butyl methyl ether).[4]

  • Step 5 : Vortex vigorously for 2 minutes and centrifuge at 3000g for 10 minutes.

  • Step 6 : Transfer the organic (upper) layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Step 7 : Reconstitute residue in 100 µL of Mobile Phase A/B (50:50).

2. LC Conditions

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A : 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[3][4]

  • Gradient : 10% B to 90% B over 5 minutes.

  • Flow Rate : 0.3 mL/min.[3][4]

3. MS/MS Parameters (ESI+)

  • Source : Electrospray Ionization (Positive).[2][3][4][6]

  • Dimefline Precursor Ion : m/z 324.2 [M+H]+.[2][3][4]

  • Primary Fragment (Quantifier) : m/z 58.1 (Dimethylaminomethyl group cleavage).[2][3][4]

  • Secondary Fragment (Qualifier) : m/z 279.1 (Loss of dimethylamine).[2][4]

Comparative Performance Assessment

Dimefline vs. Metabolites[5]
  • Efficacy : The parent molecule is the sole contributor to the respiratory stimulant effect. The metabolites (glucuronides) are pharmacologically inert.[3][4] This contrasts with drugs like diazepam, where metabolites (nordiazepam) are active.[2][3][4]

  • Toxicity : Toxicity is driven by the parent compound's concentration in the CNS. Rapid metabolism serves as a detoxification mechanism.[3][4]

Dimefline vs. Alternative (Doxapram)

While Dimefline is effective, Doxapram is generally preferred in modern clinical settings.[2]

FeatureDimeflineDoxapram
Mechanism Brainstem stimulation (Medulla)Carotid chemoreceptor stimulation
Therapeutic Window Narrow (Risk of convulsions)Wider (Better safety profile)
Metabolic Stability Low (Rapidly metabolized)Moderate
Clinical Status Largely historical / NicheStandard of care for specific apneas

References

  • Delbeke, F. T., & Debackere, M. (1991). The influence of diuretics on the excretion and metabolism of doping agents--V. Dimefline. Journal of Pharmaceutical and Biomedical Analysis, 9(1), 23–28.[2]

  • PubChem. (n.d.).[2][3][4][6] Dimefline Hydrochloride (Compound Summary). National Library of Medicine.[3][4]

  • Setnikar, I., & Magistretti, M. J. (1964). Cardiac Effects of Dimefline Compared with Those of Other Central Nervous System Stimulants.[2] Archives Internationales de Pharmacodynamie et de Therapie.[3][4]

  • BenchChem. (2024).[2][3][4] Dimefline Hydrochloride Structure and Mechanism.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimefline hydrochloride
Reactant of Route 2
Reactant of Route 2
Dimefline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.